Octisalate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethylhexyl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-3-5-8-12(4-2)11-18-15(17)13-9-6-7-10-14(13)16/h6-7,9-10,12,16H,3-5,8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRHJJZUHUTGKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040734 | |
| Record name | 2-Ethylhexyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzoic acid, 2-hydroxy-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
118-60-5 | |
| Record name | 2-Ethylhexyl salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octisalate [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octisalate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11062 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-ETHYLHEXYL SALICYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-hydroxy-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylhexyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTISALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X49Y0596W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the UV Absorption Mechanism of Octisalate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Octisalate (2-ethylhexyl salicylate) is a widely utilized organic ultraviolet (UV) filter in commercial sunscreen formulations, primarily functioning as a UVB absorber. Its efficacy lies in its ability to absorb high-energy UVB radiation and dissipate this energy through rapid and efficient photophysical pathways, thereby preventing the radiation from damaging the skin. The core mechanism of action involves the absorption of a UVB photon, leading to an excited electronic state. This excess energy is predominantly dissipated non-radiatively through an ultrafast excited-state intramolecular proton transfer (ESIPT) process, followed by internal conversion and vibrational cooling, returning the molecule to its ground state with minimal photodegradation or generation of harmful reactive species. This guide provides a detailed exploration of these mechanisms, supported by quantitative data, experimental protocols, and visualizations of the key pathways.
Mechanism of UV Absorption and Energy Dissipation
This compound's photoprotective action is initiated by the absorption of UVB radiation, primarily in the 280-320 nm range, with a peak absorption around 307 nm.[1] Upon absorbing a photon, the this compound molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The key to its high photostability and efficiency as a UV filter lies in the subsequent rapid and efficient deactivation of this excited state, preventing deleterious photochemical reactions.
The primary deactivation pathway for this compound is believed to be an ultrafast excited-state intramolecular proton transfer (ESIPT).[2][3] In its ground state, this compound exists in an "enol" tautomeric form, stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen.[4] Upon excitation to the S₁ state, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen increase, facilitating the transfer of the proton to the carbonyl group. This process occurs on a sub-picosecond timescale and results in the formation of a transient "keto" tautomer in an excited state.
This excited keto tautomer is energetically unstable and rapidly decays to its ground state (S₀-keto) via non-radiative internal conversion. From the ground state of the keto form, the molecule then undergoes a reverse proton transfer to regenerate the original, more stable enol tautomer in its ground state (S₀-enol), dissipating the absorbed UV energy as heat.[5] This cyclic process allows the this compound molecule to effectively function as a photostable UV filter, capable of absorbing multiple photons without significant degradation.
While ESIPT followed by internal conversion is the dominant deactivation pathway, other minor competing pathways exist, including fluorescence and intersystem crossing (ISC) to the triplet state (T₁). However, the quantum yields for these processes are very low, underscoring the efficiency of the non-radiative ESIPT pathway.[5]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of UV energy absorption and dissipation by this compound.
Quantitative Photophysical Data
The efficiency of this compound as a UV filter is quantified by several photophysical parameters. The following table summarizes key quantitative data for 2-ethylhexyl salicylate (EHS), also known as this compound.
| Parameter | Value | Solvent/Conditions | Reference(s) |
| UV Absorption Maximum (λmax) | ~307 nm | Various | [1] |
| UV Absorption Range | 280 - 320 nm | Various | [1] |
| Fluorescence Quantum Yield (ΦF) | 0.6 - 1.9% | Varies with solvent | [5] |
| Phosphorescence Quantum Yield (ΦP) | 5.4% | Ethanol at 77 K | [5] |
| Triplet State (T₁) Lifetime | 1.4 µs | Ethanol at room temp. | [6] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.04 | Ethanol | [6] |
Experimental Protocols
Determination of UV Absorption Spectrum
The UV absorption spectrum of this compound can be determined using a standard UV-Vis spectrophotometer.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or isopropanol) of known concentration. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ mol dm⁻³.
-
Baseline Correction: Perform a baseline correction using a cuvette containing the pure solvent.
-
Spectral Acquisition: Record the absorbance spectrum of the this compound solution over the UV range, typically from 250 nm to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the overall absorption profile. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the concentration, and l is the path length of the cuvette.
In Vitro Sun Protection Factor (SPF) Determination
The in vitro SPF of a sunscreen formulation containing this compound can be assessed using UV-Vis spectrophotometry with a suitable substrate.
Methodology:
-
Substrate Preparation: Use a substrate that mimics the surface of the skin, such as polymethyl methacrylate (PMMA) plates.
-
Sample Application: Apply a uniform film of the sunscreen formulation onto the substrate at a standardized amount (e.g., 1.2-2.0 mg/cm²).
-
Transmittance Measurement: Measure the transmittance of UV radiation through the sunscreen-coated substrate using a spectrophotometer equipped with an integrating sphere. Measurements are typically taken at 5 nm intervals from 290 nm to 400 nm.
-
SPF Calculation: The in vitro SPF is calculated from the transmittance data using the following equation, which incorporates the erythemal effect spectrum (EE(λ)) and the solar intensity spectrum (I(λ)):
SPF = ∫290400 EE(λ)I(λ)dλ / ∫290400 EE(λ)I(λ)T(λ)dλ
where T(λ) is the transmittance at wavelength λ.
Transient Absorption Spectroscopy (TAS)
TAS is a powerful technique to study the dynamics of excited states and short-lived intermediates, such as those involved in the ESIPT process of this compound.
Methodology:
-
Experimental Setup: A typical TAS setup utilizes a pump-probe configuration. An ultrashort laser pulse (the "pump") excites the sample, and a second, time-delayed, broadband pulse (the "probe") measures the change in absorbance of the sample as a function of wavelength and time delay.
-
Sample Preparation: A solution of this compound in a suitable solvent is placed in a cuvette and continuously flowed or stirred to prevent photodegradation.
-
Data Acquisition: The pump pulse excites the this compound molecules to the S₁ state. The probe pulse, at various time delays after the pump pulse, measures the transient absorption spectrum. This reveals the formation and decay of excited states and intermediates.
-
Data Analysis: The data is typically represented as a 2D plot of change in optical density (ΔOD) versus wavelength and time. Kinetic analysis at specific wavelengths allows for the determination of the lifetimes of the transient species.
Laser Flash Photolysis (LFP)
LFP is used to study longer-lived transient species, such as triplet states.
Methodology:
-
Experimental Setup: A high-energy laser pulse (e.g., from a Nd:YAG laser) excites the sample. A continuous wave lamp serves as a probe beam, and changes in its intensity due to transient absorption are monitored by a fast detector (e.g., a photomultiplier tube) and an oscilloscope.
-
Sample Preparation: A solution of this compound, typically deoxygenated to prevent quenching of the triplet state by oxygen, is used.
-
Data Acquisition: The laser flash generates the excited singlet state, which can then undergo intersystem crossing to the triplet state. The decay of the triplet-triplet absorption is monitored over microseconds to milliseconds.
-
Data Analysis: The decay kinetics of the transient absorption signal provide the lifetime of the triplet state. The quantum yield of triplet formation can be determined by comparison with a standard of known triplet quantum yield.
Experimental Workflow Diagrams
In Vitro SPF Determination Workflow
Transient Absorption Spectroscopy Workflow
Conclusion
This compound's role as a UVB filter is underpinned by a sophisticated and highly efficient photophysical mechanism. The absorption of UVB radiation triggers an ultrafast excited-state intramolecular proton transfer, which facilitates the rapid and safe dissipation of the absorbed energy as heat. This process minimizes the population of long-lived excited states, thereby enhancing the photostability of this compound and reducing the likelihood of undesirable photochemical reactions. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers and professionals in the field to further investigate and utilize the photoprotective properties of this compound in the development of advanced sun care products.
References
- 1. spflist.com [spflist.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Photostability of the deprotonated forms of the UV filters homosalate and octyl salicylate: molecular dissociation versus electron detachment following UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the photoprotection mechanism of the UV filter homosalate - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02610G [pubs.rsc.org]
- 6. Optical and electron paramagnetic resonance studies of the excited triplet states of UV-B absorbers: 2-ethylhexyl salicylate and homomenthyl salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylhexyl Salicylate
Introduction
2-Ethylhexyl salicylate, also known as octisalate, is an organic compound widely utilized as a key active ingredient in sunscreens and other cosmetic formulations for its ability to absorb ultraviolet B (UVB) radiation.[1][2] It is the ester formed from the condensation of salicylic acid and 2-ethylhexanol.[1] The salicylate portion of the molecule is responsible for absorbing UV light, while the 2-ethylhexyl group provides emollient properties and enhances the oil-solubility of the molecule, making it suitable for incorporation into various cosmetic bases.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of 2-ethylhexyl salicylate, detailed experimental protocols for their determination, and a summary of its synthesis and analysis.
Physicochemical Properties
A summary of the key physicochemical properties of 2-ethylhexyl salicylate is presented in the tables below for easy reference and comparison.
General and Physical Properties
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow, oily liquid | [4] |
| Odor | Slight floral, characteristic mild aromatic | [1][4] |
| Molecular Formula | C₁₅H₂₂O₃ | |
| Molecular Weight | 250.33 g/mol | [1][4] |
| Density | 1.014 g/mL at 25 °C | |
| Boiling Point | 189-190 °C at 21 mmHg | [5] |
| Melting Point | < -20 °C | [4] |
| Refractive Index (n20/D) | 1.502 | [5] |
| Vapor Pressure | 0.000080 mmHg at 25 °C | [5] |
| Flash Point | > 100 °C (> 212 °F) | [5] |
Solubility and Partition Coefficient
| Property | Value | Reference(s) |
| Water Solubility | 74.4 µg/L at 20 °C | |
| Solubility in Organic Solvents | Miscible with ethanol, acetone, and most organic solvents. Slightly soluble in chloroform and ethyl acetate. | [4][6] |
| LogP (Octanol-Water Partition Coefficient) | 5.94 at 25 °C |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of 2-ethylhexyl salicylate are provided below.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of 2-ethylhexyl salicylate can be determined using the Thiele tube method, which is suitable for small sample volumes.[7]
Apparatus:
-
Thiele tube
-
Thermometer (0-250 °C range)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Sample of 2-ethylhexyl salicylate
-
Heat source (Bunsen burner or heating mantle)
-
Mineral oil or silicone oil
Procedure:
-
A small amount of 2-ethylhexyl salicylate (a few drops) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The Thiele tube is filled with mineral oil or silicone oil to just above the side arm.
-
The thermometer and test tube assembly is immersed in the oil in the Thiele tube.
-
The side arm of the Thiele tube is gently heated.
-
As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat source is removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]
Determination of Density
The density of liquid 2-ethylhexyl salicylate can be determined using a pycnometer.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
-
Constant temperature water bath (set to 25 °C)
-
Sample of 2-ethylhexyl salicylate
Procedure:
-
The clean, dry pycnometer is weighed empty on an analytical balance.
-
The pycnometer is filled with distilled water and placed in the constant temperature water bath at 25 °C until it reaches thermal equilibrium. The volume is adjusted to the calibration mark, and the pycnometer is reweighed.
-
The pycnometer is emptied, dried, and then filled with 2-ethylhexyl salicylate.
-
The filled pycnometer is placed in the constant temperature water bath at 25 °C to reach thermal equilibrium. The volume is adjusted, and the pycnometer is weighed.
-
The density is calculated using the formula: Density = (mass of sample) / (volume of pycnometer).
Determination of Refractive Index
The refractive index of 2-ethylhexyl salicylate can be measured using an Abbe refractometer.[8]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath (set to 20 °C)
-
Dropper
-
Sample of 2-ethylhexyl salicylate
-
Ethanol or acetone for cleaning
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
The prisms of the refractometer are cleaned with ethanol or acetone and allowed to dry completely.[9]
-
A few drops of 2-ethylhexyl salicylate are placed on the surface of the lower prism using a dropper.[9]
-
The prisms are closed and locked.
-
The light source is adjusted to illuminate the sample.
-
While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale.
Determination of Solubility
The shake-flask method is a common technique to determine the solubility of a substance in a particular solvent.[10]
Apparatus:
-
Vials with screw caps
-
Shaking incubator or water bath with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
An excess amount of 2-ethylhexyl salicylate is added to a vial containing a known volume of the solvent (e.g., water, ethanol).
-
The vial is sealed and placed in a shaking incubator at a constant temperature (e.g., 20 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, the solution is allowed to stand to let undissolved solute settle.
-
The solution is then centrifuged to separate the saturated solution from the excess solute.
-
A known volume of the supernatant is carefully removed and diluted with the solvent.
-
The concentration of 2-ethylhexyl salicylate in the diluted solution is determined using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.
-
The solubility is then calculated back to the concentration in the original saturated solution.
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and can be determined by the shake-flask method.[2][11]
Apparatus:
-
Separatory funnel
-
Shaking device
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC, GC-MS)
-
n-octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Sample of 2-ethylhexyl salicylate
Procedure:
-
Water and n-octanol are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
A known amount of 2-ethylhexyl salicylate is dissolved in either water-saturated n-octanol or octanol-saturated water.
-
The solution is placed in a separatory funnel with the other phase in a defined volume ratio.
-
The funnel is shaken for a prolonged period to allow for partitioning equilibrium to be reached.
-
The mixture is then centrifuged to ensure complete phase separation.
-
The concentration of 2-ethylhexyl salicylate in both the n-octanol and water phases is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
Synthesis and Analysis Workflows
Synthesis of 2-Ethylhexyl Salicylate
2-Ethylhexyl salicylate is typically synthesized via Fischer esterification of salicylic acid with 2-ethylhexanol, often using an acid catalyst.[5][12] A general workflow for this synthesis is depicted below.
References
- 1. 2-Ethylhexyl salicylate - Wikipedia [en.wikipedia.org]
- 2. gdfdatabanks.ro [gdfdatabanks.ro]
- 3. 2-Ethylhexyl salicylate | C15H22O3 | CID 8364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 2-Ethylhexyl salicylate | 118-60-5 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. davjalandhar.com [davjalandhar.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 12. Synthesis method of 2-ethylhexyl salicylate - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Synthesis and Purification of High-Purity Octisalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of high-purity Octisalate (2-ethylhexyl salicylate), a widely used UVB filter in sunscreen and cosmetic formulations. This document details established synthesis protocols, methodologies for purification to achieve high-purity grades, and analytical techniques for quality control.
Introduction
This compound is an organic compound synthesized through the esterification of salicylic acid with 2-ethylhexanol. It is a colorless to pale yellow, oily liquid with a faint floral scent. Its primary function in dermatological and cosmetic products is the absorption of ultraviolet B (UVB) radiation, thereby protecting the skin from sun damage. The efficacy and safety of this compound are directly related to its purity, making the control of impurities a critical aspect of its manufacturing process. This guide outlines the key chemical pathways, purification strategies, and analytical methods pertinent to the production of high-purity this compound.
Synthesis of this compound
The principal method for synthesizing this compound is the Fischer-Speier esterification of salicylic acid and 2-ethylhexanol. This reaction is typically catalyzed by a strong acid. Alternative "green" synthesis routes employing enzymatic catalysts are also gaining traction.
Fischer-Speier Esterification
This classical method involves reacting salicylic acid with an excess of 2-ethylhexanol in the presence of an acid catalyst to drive the equilibrium towards the ester product.
Diagram of the Fischer-Speier Esterification of this compound
Caption: General reaction scheme for the Fischer-Speier esterification of this compound.
This protocol utilizes a solid superacid catalyst (SO₄²⁻/TiO₂-WO₃), which offers advantages in terms of ease of separation and reusability.[1]
-
Catalyst Preparation:
-
Prepare tungstic acid (H₂WO₄) by acidifying a sodium tungstate solution.
-
Prepare amorphous hydrated titanium dioxide (TiO₂·nH₂O) by hydrolysis of titanium tetrachloride (TiCl₄) with ammonia.
-
Mix the H₂WO₄ and TiO₂·nH₂O powders (e.g., in a 1:9 mass ratio).
-
Impregnate the mixture with a sulfuric acid solution (e.g., 1 M) for 3 hours.
-
Filter, dry at 110°C for 3 hours, and then calcine at a temperature above 500°C to obtain the SO₄²⁻/TiO₂-WO₃ catalyst.
-
-
Esterification Reaction:
-
To a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, add salicylic acid (e.g., 0.1 mol, 13.8 g) and 2-ethylhexanol (e.g., 0.3 mol, 50 mL).
-
Add the prepared solid superacid catalyst (e.g., 1.5-5.5% of the total reactant mass).
-
Heat the mixture to reflux at approximately 190°C and maintain for 5 hours.
-
After the reaction, cool the mixture to room temperature and filter to recover the catalyst.
-
-
Work-up:
-
Wash the filtrate with hot water (65°C).
-
Neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Wash again with hot water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent. The resulting liquid is crude this compound.
-
This method utilizes microwave assistance to accelerate the reaction.[2]
-
Reaction Setup:
-
In a microwave reactor vessel, combine salicylic acid (e.g., 0.05 mol), 2-ethylhexanol (e.g., 0.15 mol, molar ratio 1:3), and p-toluenesulfonic acid (0.8 g).
-
Irradiate the mixture with microwaves at a power of 540 W for 20 minutes. No water-carrying agent is necessary.
-
-
Work-up:
-
After cooling, the reaction mixture is subjected to a similar work-up procedure as described in section 2.1.1, involving washing with water and sodium bicarbonate solution, followed by drying.
-
Enzymatic Synthesis
This "green" chemistry approach uses an immobilized lipase as a biocatalyst, operating under milder conditions than traditional chemical synthesis.[3]
Diagram of the Enzymatic Synthesis of this compound
References
An In-depth Technical Guide to the Spectroscopic Data and Interpretation of Octisalate (NMR, IR, UV-Vis)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octisalate, also known as 2-ethylhexyl salicylate, is an organic compound widely used as a UVB filter in sunscreens and other cosmetic products. Its primary function is to absorb ultraviolet radiation in the UVB range (280-320 nm), thereby protecting the skin from sun damage. A thorough understanding of its molecular structure and spectroscopic properties is crucial for formulation development, quality control, and safety assessment. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound, complete with detailed interpretations and experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy of this compound.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.88 | s | 1H | Ar-OH |
| 7.82 | dd | 1H | Ar-H |
| 7.43 | t | 1H | Ar-H |
| 6.97 | d | 1H | Ar-H |
| 6.86 | t | 1H | Ar-H |
| 4.26 | m | 2H | -OCH₂- |
| 1.72 | m | 1H | -CH- |
| 1.45 - 1.33 | m | 8H | -(CH₂)₄- |
| 0.95 - 0.91 | m | 6H | -CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data of this compound (Predicted and based on related structures)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (Ester) |
| ~161 | C-OH (Aromatic) |
| ~135 | Ar-CH |
| ~130 | Ar-CH |
| ~119 | Ar-C (quaternary) |
| ~118 | Ar-CH |
| ~117 | Ar-CH |
| ~68 | -OCH₂- |
| ~39 | -CH- |
| ~30, ~29, ~24, ~23 | -(CH₂)₄- |
| ~14, ~11 | -CH₃ |
Note: Specific assignments for the aliphatic carbons can vary. These are estimated values based on spectral databases and analysis of similar alkyl salicylate structures.
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3200 | Broad, Strong | O-H stretch (phenolic, intramolecular H-bond) |
| 2960 - 2860 | Strong | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (ester, conjugated) |
| ~1610, ~1485 | Medium | C=C stretch (aromatic) |
| ~1460 | Medium | C-H bend (aliphatic) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1150 | Strong | C-O stretch (phenol) |
| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |
Table 4: UV-Vis Spectroscopic Data of this compound
| Parameter | Value | Solvent |
| λmax | ~307 nm | Methanol or Ethanol |
| UV Absorption Range | 280 - 320 nm |
Spectroscopic Interpretation
¹H NMR Spectrum
The ¹H NMR spectrum of this compound provides a clear fingerprint of its proton environments. The downfield singlet at approximately 10.88 ppm is characteristic of the phenolic hydroxyl proton, with its chemical shift influenced by intramolecular hydrogen bonding with the adjacent ester carbonyl group. The aromatic region displays four distinct signals between 6.86 and 7.82 ppm, corresponding to the four protons on the disubstituted benzene ring. The splitting patterns (doublet of doublets, triplets, and a doublet) are consistent with an ortho-substitution pattern.
The signals for the 2-ethylhexyl chain appear in the upfield region. The multiplet at around 4.26 ppm is assigned to the methylene protons directly attached to the ester oxygen (-OCH₂-). The complex multiplets between 0.91 and 1.72 ppm correspond to the remaining aliphatic protons of the ethylhexyl group.
¹³C NMR Spectrum
The ¹³C NMR spectrum confirms the carbon framework of this compound. The carbonyl carbon of the ester group appears significantly downfield at approximately 170 ppm. The aromatic carbons resonate in the 117-161 ppm range, with the carbon bearing the hydroxyl group being the most deshielded. The aliphatic carbons of the 2-ethylhexyl group are observed in the upfield region (around 11-68 ppm). The number of distinct signals in both the aromatic and aliphatic regions is consistent with the molecular structure.
IR Spectrum
The IR spectrum of this compound reveals the key functional groups present in the molecule. A prominent, broad absorption band around 3200 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadness suggesting strong intramolecular hydrogen bonding.[1] The strong, sharp peak at approximately 1680 cm⁻¹ is characteristic of the C=O stretching of the conjugated ester.[1] The presence of multiple strong bands in the 2860-2960 cm⁻¹ region confirms the aliphatic C-H stretching of the 2-ethylhexyl group. Aromatic C=C stretching vibrations are observed around 1610 and 1485 cm⁻¹. The strong absorption at roughly 1250 cm⁻¹ is attributed to the C-O stretching of the ester linkage, while the band near 750 cm⁻¹ is characteristic of the out-of-plane C-H bending of an ortho-disubstituted aromatic ring.
UV-Vis Spectrum
The UV-Vis spectrum of this compound is characterized by a distinct absorption maximum (λmax) at approximately 307 nm.[2] This absorption falls squarely within the UVB range of the electromagnetic spectrum (280-320 nm). The electronic transition responsible for this absorption is a π→π* transition within the conjugated system of the salicylate chromophore. This property is the basis for this compound's function as a chemical sunscreen agent.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of neat this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are present.
-
Cap the NMR tube securely.
-
-
Instrument Parameters (Example for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2 seconds.
-
Temperature: 298 K.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or the solvent signal itself (δ = 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound using Fourier-Transform Infrared (FTIR) spectroscopy.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean with a soft cloth dampened with isopropanol and allow it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of neat this compound directly onto the center of the ATR crystal.
-
Acquire the IR spectrum. The typical scanning range is 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically perform a background subtraction.
-
Identify and label the wavenumbers of the significant absorption bands.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the maximum absorption wavelength (λmax) and the UV absorption profile of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0). A typical concentration for analysis would be in the range of 1-10 µg/mL.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.
-
Use a pair of matched quartz cuvettes.
-
-
Measurement:
-
Fill one cuvette with the solvent (blank) and the other with the dilute this compound solution.
-
Place the blank cuvette in the reference holder and the sample cuvette in the sample holder.
-
Perform a baseline correction with the solvent.
-
Scan the sample across the UV range (e.g., 200-400 nm).
-
-
Data Analysis:
-
From the resulting spectrum, determine the wavelength of maximum absorbance (λmax).
-
Visualization of Experimental Workflows
References
Photochemical and photophysical properties of Octisalate
An In-depth Technical Guide on the Photochemical and Photophysical Properties of Octisalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 2-Ethylhexyl Salicylate, is an organic compound widely utilized as a UVB filter in sunscreen and other cosmetic products.[1][2][3] As an ester of salicylic acid and 2-ethylhexanol, its primary function is to absorb solar radiation in the UVB spectrum (280-320 nm), thereby protecting the skin from sunburn and other UV-induced damage.[1][2][4] While considered a weaker UVB absorber compared to other agents, it plays a crucial role in formulation science.[5][6][7] It is an effective solubilizer for solid, oil-soluble UV filters such as Avobenzone, enhancing the overall stability and efficacy of broad-spectrum sunscreen products.[4][5][8] This guide provides a detailed examination of the core photochemical and photophysical properties of this compound, presenting quantitative data, experimental methodologies, and the underlying mechanisms of its function.
Photophysical Properties
The interaction of this compound with UV radiation begins with the absorption of a photon, leading to the formation of an electronically excited state. The properties of this absorption and the subsequent de-excitation pathways, such as fluorescence, are critical to its function as a UV filter.
UV-Visible Absorption
This compound functions by absorbing photons in the UVB range.[1][2] This absorption promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). The molecule's salicylate chromophore is responsible for this UV absorption.[9]
-
Absorption Spectrum: this compound exhibits a characteristic absorption spectrum within the UVB range, with a peak absorption maximum (λmax) around 306-307 nm.[4][5] It is effective for absorbing radiation between 280 and 320 nm.[4][5]
Fluorescence Emission
Following excitation, one pathway for the molecule to return to the ground state is through the emission of a photon, a process known as fluorescence.
-
Emission Spectrum: When excited at 310 nm, this compound in various media, including when adsorbed to skin cells, shows a broad fluorescence emission peak centered at approximately 450 nm.[10][11]
-
Fluorescence Quantum Yield (ΦF): The efficiency of this fluorescence process is relatively low. Studies on a close analogue, homosalate, have also investigated the fluorescence of this compound (referred to as EHS), reporting a fluorescence quantum yield of 0.6–1.9%, with the specific value depending on the solvent used.[12] This low quantum yield is desirable for a sunscreen agent, as it indicates that most of the absorbed energy is dissipated through non-radiative pathways, minimizing the potential for photochemical reactions.
Photochemical Properties and Excited-State Dynamics
The fate of the excited this compound molecule is predominantly governed by non-radiative decay pathways, which are essential for dissipating absorbed UV energy safely as heat. These pathways include internal conversion and intersystem crossing to the triplet state.
Non-Radiative Decay and Photostability
The ideal sunscreen agent should dissipate absorbed energy without undergoing chemical change (photodegradation). This compound is considered to have exceptional photostability, maintaining its protective capabilities after prolonged sun exposure.[2] One key mechanism for energy dissipation in salicylate compounds is believed to be an Excited State Intramolecular Proton Transfer (ESIPT), which provides an efficient route back to the ground state.[12]
-
Intersystem Crossing (ISC): After initial excitation to the S₁ state, the molecule can undergo intersystem crossing to an excited triplet state (T₁).[12][13] This process involves a change in the electron's spin multiplicity and is a key step in the deactivation cascade.[14] The timescale for ISC is typically in the range of 10⁻⁸ to 10⁻³ seconds.[14]
-
Triplet State (T₁): The lowest excited triplet state (T₁) of this compound has been characterized. Studies have determined the T₁ lifetime at room temperature in ethanol.[15] While the triplet state can be a precursor to potentially damaging photochemical reactions, the overall photochemistry of this compound is considered safe.
-
Phosphorescence: Radiative decay from the T₁ state back to the S₀ ground state is known as phosphorescence. While phosphorescence has been observed for this compound in rigid solutions at very low temperatures (77 K), it is not a significant deactivation pathway under physiological conditions.[12][15]
Singlet Oxygen Generation
The excited triplet state of a molecule can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This is a critical parameter for assessing the safety of a UV filter, as singlet oxygen can cause cellular damage.
-
Singlet Oxygen Quantum Yield (ΦΔ): The quantum yield of singlet oxygen production for this compound has been determined using time-resolved near-IR phosphorescence.[15] The value is considered low, indicating a minimal risk of generating this cytotoxic species.
Quantitative Data Summary
The following tables summarize the key quantitative photophysical and photochemical parameters for this compound.
Table 1: Spectroscopic Properties of this compound
| Parameter | Value | Conditions | Reference(s) |
|---|---|---|---|
| UV Absorption Maximum (λmax) | 306 - 307 nm | Various Solvents | [4][5] |
| Effective Absorption Range | 280 - 320 nm | N/A | [1][4][5] |
| Fluorescence Emission Maximum | ~450 nm | Adsorbed to cells; Excitation at 310 nm |[10][11] |
Table 2: Quantum Yields and Excited State Properties of this compound (EHS)
| Parameter | Value | Method | Reference(s) |
|---|---|---|---|
| Fluorescence Quantum Yield (ΦF) | 0.6 - 1.9% | Solvent-dependent spectroscopic analysis | [12] |
| Phosphorescence Quantum Yield (ΦP) | 5.4% | Ethanol at 77 K | [12] |
| Singlet Oxygen Quantum Yield (ΦΔ) | Determined | Time-resolved near-IR phosphorescence | [15] |
| T₁ State Lifetime (τT) | Determined | Triplet-triplet absorption in ethanol |[15] |
Key Experimental Protocols
The characterization of this compound's properties relies on a suite of spectroscopic and analytical techniques. Detailed below are the methodologies for the key experiments.
UV-Visible Absorption Spectroscopy
This protocol determines the absorption spectrum of this compound.
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) of known concentration. A solvent-only blank is also prepared.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement: Place the blank solution in the reference beam path and the sample solution in the sample beam path.
-
Data Acquisition: Scan the absorbance from approximately 250 nm to 400 nm.
-
Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the concentration, and l is the path length of the cuvette.
Steady-State Fluorescence Spectroscopy
This protocol measures the fluorescence emission spectrum and quantum yield.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, ensuring the absorbance at the excitation wavelength is low (<0.1) to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube).
-
Measurement: Set the excitation wavelength (e.g., 310 nm) and scan the emission wavelengths over a range that covers the expected emission (e.g., 350 nm to 600 nm).
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) is typically determined relative to a well-characterized standard (e.g., quinine sulfate). The integrated fluorescence intensity, absorbance at the excitation wavelength, and solvent refractive index of both the sample and the standard are used in the calculation.
Laser Flash Photolysis (LFP)
This technique is used to study transient species like triplet states.
-
Sample Preparation: Prepare a deoxygenated solution of this compound in an appropriate solvent. Deoxygenation (e.g., by bubbling with nitrogen or argon) is crucial as oxygen can quench triplet states.
-
Instrumentation: The setup consists of a high-energy pulsed laser for excitation (the "pump") and a second light source (the "probe") to monitor changes in absorption after the laser flash.
-
Measurement: The sample is excited by a short laser pulse. The change in absorbance of the sample is monitored over time (from nanoseconds to milliseconds) at specific wavelengths corresponding to the absorption of the transient species (e.g., the T₁-Tₙ absorption).
-
Analysis: The decay kinetics of the transient absorption signal provide the lifetime of the triplet state (τT). The initial intensity of the transient signal, in comparison with a standard, can be used to determine the triplet quantum yield (ΦT).[16]
Photostability Testing (ICH Q1B Guideline)
This protocol assesses the degradation of this compound upon exposure to light.[17]
-
Sample Preparation: this compound is incorporated into a relevant formulation or dissolved in a simple solution. Samples are placed in chemically inert, transparent containers. Control samples are wrapped in aluminum foil to protect them from light.
-
Light Exposure: Samples are exposed to a light source that produces a combination of UV and visible output, as specified by ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter).
-
Sample Analysis: At specified time points, aliquots of the exposed and control samples are withdrawn. The concentration of the parent this compound and the formation of any photodegradants are quantified using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[18]
-
Analysis: The percentage of degradation is calculated by comparing the concentration of this compound in the light-exposed sample to the dark control.
Visualized Pathways and Workflows
Photophysical and Photochemical Pathways
The Jablonski diagram below illustrates the primary energy dissipation pathways for this compound following the absorption of a UVB photon.
References
- 1. nbinno.com [nbinno.com]
- 2. clinikally.com [clinikally.com]
- 3. 2-Ethylhexyl salicylate - Wikipedia [en.wikipedia.org]
- 4. Ethylhexyl Salicylate (Explained + Products) [incidecoder.com]
- 5. spflist.com [spflist.com]
- 6. drerumilyas.com [drerumilyas.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. gowaxhead.com [gowaxhead.com]
- 9. dravyom.com [dravyom.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Insights into the photoprotection mechanism of the UV filter homosalate - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02610G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Intersystem crossing - Wikipedia [en.wikipedia.org]
- 15. Optical and electron paramagnetic resonance studies of the excited triplet states of UV-B absorbers: 2-ethylhexyl salicylate and homomenthyl salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. database.ich.org [database.ich.org]
- 18. fda.gov [fda.gov]
Octisalate Solubility: A Technical Guide for Cosmetic and Pharmaceutical Formulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Octisalate (Ethylhexyl Salicylate), a widely used UVB filter in sunscreens and other cosmetic and pharmaceutical preparations. Understanding the solubility of this active ingredient in various solvents is critical for formulation development, ensuring product efficacy, stability, and aesthetic appeal.
Core Concepts in this compound Solubility
This compound is an organic, oil-soluble liquid.[1][2][3] Its molecular structure lends itself to miscibility with a wide range of cosmetic esters and emollients, while exhibiting extremely low solubility in water.[2][4] This inherent lipophilicity is a key factor in its formulation into water-resistant sunscreen products. The principle of "like dissolves like" is paramount, with this compound showing good compatibility with non-polar to moderately polar organic solvents.[2]
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound in various cosmetic and pharmaceutical solvents. It is important to note that precise quantitative solubility data for this compound in many common cosmetic emollients is not extensively published in publicly available literature. The data presented here is compiled from various scientific sources.
| Solvent/Solvent System | Chemical Class | Solubility | Temperature | Source(s) |
| Water | Aqueous | 74.4 µg/L | 20°C | [4] |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar Solvent | 2.7 mg/mL | 25°C | [5] |
| 45 mg/mL (Sonication recommended) | Not Specified | [6] | ||
| 100 mg/mL (Ultrasonic needed) | Not Specified | [7] | ||
| Ethanol | Polar Protic Solvent | Soluble | Not Specified | [2][8] |
| Acetone | Ketone | Soluble | Not Specified | [2] |
| Hexane | Nonpolar Solvent | Soluble | Not Specified | [2] |
| Chloroform | Chlorinated Solvent | Slightly Soluble | Not Specified | [4] |
| Ethyl Acetate | Ester | Slightly Soluble | Not Specified | [4] |
| Mineral Oil | Hydrocarbon | Miscible/Soluble | Not Specified | [9] |
| Isopropyl Myristate | Ester | Miscible/Soluble | Not Specified | [10] |
| Caprylic/Capric Triglyceride | Ester | Miscible/Soluble | Not Specified | [11] |
| Propylene Glycol | Glycol | Practically Insoluble | Not Specified | [9] |
| Cosmetic Oils | Various | Readily Soluble in most | 20°C | [12] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | Co-solvent System | ≥ 2.5 mg/mL | Not Specified | [7] |
| 10% DMSO + 90% Corn Oil | Co-solvent System | ≥ 2.5 mg/mL | Not Specified | [7] |
Note: The significant variation in reported DMSO solubility may be attributed to differences in experimental conditions, such as the use of sonication and the hydration state of the DMSO.
Experimental Protocols for Solubility Determination
Objective: To determine the saturation solubility of this compound in a given solvent at a controlled temperature.
Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest
-
Analytical balance
-
Temperature-controlled shaker or magnetic stirrer with heating plate
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable containers
Generalized Protocol:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or weight of the solvent in a sealed container. This ensures that the solvent becomes saturated, with undissolved this compound remaining.
-
Equilibration: Place the containers in a temperature-controlled shaker or on a stirrer, maintaining a constant temperature (e.g., 25°C). The mixture should be agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved this compound.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed to sediment the excess, undissolved this compound. This step is crucial for separating the saturated liquid phase from the solid phase.
-
Sample Collection and Dilution: Carefully extract an aliquot of the clear supernatant (the saturated solution) without disturbing the sediment. Precisely dilute the collected aliquot with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
Quantitative Analysis: Analyze the diluted samples using a validated HPLC-UV method.[15][16] A C18 column is commonly used for the separation of UV filters. The mobile phase is typically a mixture of methanol and water.[16] The concentration of this compound in the saturated solution is determined by comparing the peak area to a calibration curve prepared from standards of known concentrations.
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed in g/100 mL, % w/w, or mg/mL.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a UV filter like this compound in a cosmetic or pharmaceutical solvent.
Caption: A flowchart of the experimental procedure for determining this compound solubility.
Conclusion
This compound's solubility profile makes it a versatile and widely used UVB filter in a variety of cosmetic and pharmaceutical products. Its high solubility in cosmetic oils and esters allows for its incorporation into aesthetically pleasing and water-resistant formulations. While precise quantitative solubility data in many common emollients remains to be extensively published, the provided data and experimental protocol offer a solid foundation for formulation scientists and researchers. Further studies to quantify the solubility of this compound in a broader range of cosmetic and pharmaceutical solvents would be beneficial for the continued development of effective and stable sun care and dermatological products.
References
- 1. 2-Ethylhexyl salicylate | C15H22O3 | CID 8364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. clinikally.com [clinikally.com]
- 4. 2-Ethylhexyl salicylate | 118-60-5 [chemicalbook.com]
- 5. abmole.com [abmole.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. specialchem.com [specialchem.com]
- 9. Isopropyl Myristate | C17H34O2 | CID 8042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. WO2015101752A1 - Solubilisation of uv filters - Google Patents [patents.google.com]
- 11. opastpublishers.com [opastpublishers.com]
- 12. ETHYLHEXYL SALICYLATE - Ataman Kimya [atamanchemicals.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
Octisalate: A Comprehensive Review of its Physicochemical Properties with a Focus on its Liquid State
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of active ingredients is paramount. This technical guide addresses the topic of the crystal structure and polymorphism of Octisalate (2-ethylhexyl salicylate), a widely used UVB filter in sunscreen and cosmetic formulations. However, extensive investigation of scientific literature and chemical databases reveals a critical fundamental property of this compound: it exists as a clear, colorless to pale yellow liquid at ambient temperature and pressure.
This liquid state precludes the existence of a crystalline structure and, consequently, polymorphism under normal conditions. Polymorphism is the ability of a solid material to exist in multiple crystalline forms. As this compound does not solidify at room temperature, this phenomenon is not applicable.
Physicochemical Characteristics
While a discussion of crystal structure is not pertinent, a comprehensive understanding of this compound's other physicochemical properties is crucial for formulation development and regulatory purposes. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-Ethylhexyl salicylate | [1][2] |
| INCI Name | Ethylhexyl Salicylate | [3] |
| CAS Number | 118-60-5 | [3] |
| Molecular Formula | C₁₅H₂₂O₃ | [1][3] |
| Molecular Weight | 250.33 g/mol | [1][3] |
| Physical State | Liquid | [1][3][4] |
| Appearance | Clear, colorless to pale yellow | [1][2] |
| Melting Point | < -25°C | [2][3] |
| Boiling Point | 189 °C at 21 mmHg | [2][5] |
| Solubility | Oil-soluble; Insoluble in water | [1][2][3] |
| UV Absorption Max | ~307 nm | [6] |
Implications for Formulation and Analysis
The liquid nature of this compound is a key formulation advantage, allowing for its ready incorporation into the oil phase of emulsions, such as creams and lotions. Its oil solubility also contributes to the water resistance of sunscreen products.[1]
While solid-state characterization techniques like X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) are central to studying crystal structures and polymorphism, they are not typically applied to materials that are liquid at room temperature. Analytical methods for this compound in formulations primarily rely on chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to determine its concentration and purity.[7][8]
A Note on Solid-State Terminology in Related Literature
It is important to distinguish general discussions of solid-state properties in the context of other sunscreen agents from specific data on this compound. For instance, some patents and articles may discuss the "crystalline form" of other UV filters and how their properties differ from their dissolved state.[9] Such statements are illustrative of general principles in materials science and should not be misinterpreted as evidence of a solid form of this compound under normal conditions.
Logical Workflow for Physicochemical Characterization of a Liquid Active Ingredient
For a liquid active ingredient like this compound, the experimental workflow for characterization differs significantly from that of a solid. The focus shifts from solid-state properties to parameters relevant to its liquid state and performance in a formulation.
References
- 1. us.typology.com [us.typology.com]
- 2. 2 Ethylhexyl Salicylate or Octyl Salicylate Manufacturers, with SDS [mubychem.com]
- 3. dravyom.com [dravyom.com]
- 4. clinikally.com [clinikally.com]
- 5. elchemy-website.s3.ap-south-1.amazonaws.com [elchemy-website.s3.ap-south-1.amazonaws.com]
- 6. spflist.com [spflist.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Octisalate: A Technical Guide to its Discovery, Development, and Function as a UV Filter
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octisalate, also known as ethylhexyl salicylate or 2-ethylhexyl 2-hydroxybenzoate, is an organic compound widely used as a UVB filter in sunscreen and other cosmetic products. As an ester of salicylic acid, it belongs to the salicylate class of compounds, which were among the earliest chemical UV absorbers to be incorporated into commercial sun protection products. While not the strongest UVB absorber available, this compound's excellent safety profile, good photostability, and its ability to solubilize and stabilize other UV filters have made it a mainstay in dermatological formulations for decades. This technical guide provides an in-depth overview of the discovery, historical development, and mechanism of action of this compound as a UV filter, complete with experimental protocols and quantitative data for the scientific community.
Discovery and Historical Development
The use of salicylates as UV absorbers predates the specific synthesis and commercialization of this compound. The historical development of this class of UV filters can be traced back to the early 20th century, a period marked by a growing understanding of the harmful effects of sun exposure.
This compound is formed through the esterification of salicylic acid and 2-ethylhexanol.[4] Various synthesis methods have been developed, including catalysis with solid superacids, which offers high yields and purity.[5]
Regulatory approval for this compound as a sunscreen active ingredient was granted by major regulatory bodies worldwide. In the United States, the Food and Drug Administration (FDA) has approved its use in sunscreen products at concentrations up to 5%.[6][7] Similarly, the European Union permits its use as a UV filter in cosmetic products at a maximum concentration of 5%.[7]
Mechanism of Action as a UV Filter
This compound's primary function as a UV filter is to absorb radiation in the UVB portion of the electromagnetic spectrum, which ranges from 280 to 320 nm.[8] UVB radiation is the primary cause of sunburn (erythema) and is a major contributor to the development of skin cancer.[8]
The mechanism of action involves the salicylate portion of the molecule absorbing the energy of a UVB photon. This absorption excites the molecule to a higher energy state. The molecule then rapidly dissipates this energy as harmless heat, returning to its ground state without undergoing significant chemical degradation.[1] This process prevents the UVB radiation from penetrating the epidermis and causing damage to cellular components, most notably DNA.[1]
Quantitative Data
The following tables summarize key quantitative data for this compound as a UV filter.
| Parameter | Value | References |
| Chemical Formula | C15H22O3 | [4] |
| Molar Mass | 250.33 g/mol | [4] |
| Appearance | Colorless to pale yellow oily liquid | |
| UV Absorption Maximum (λmax) | ~307 nm | [8] |
| Approved Concentration (USA) | ≤ 5% | [6][7] |
| Approved Concentration (EU) | ≤ 5% | [7] |
| Typical SPF Contribution (at 5%) | 2-3 | [8] |
Table 1: Physicochemical and Regulatory Data for this compound
| Study/Product | This compound Concentration | Key Finding | Reference |
| Coppertone Sport SPF 30 | 5% | Contributed approximately 2.8 SPF units to the total protection. | [8] |
| Neutrogena Ultra Sheer SPF 55 | 5% | Improved the photostability of avobenzone by 40%. | [8] |
| Generic Lotion SPF 45 | 5% | Urinary metabolites were present for 48 hours post-application. | [8] |
| Generic Spray SPF 60 | 5% | Plasma concentration reached 13.9 ng/mL after 4 days of use. | [8] |
Table 2: Performance and Absorption Data for this compound in Sunscreen Formulations
Experimental Protocols
Determination of In Vitro Sun Protection Factor (SPF)
This protocol outlines a generalized in vitro method for determining the SPF of a sunscreen formulation containing this compound.
Objective: To determine the effectiveness of a sunscreen formulation in absorbing erythemally effective UV radiation.
Materials:
-
Sunscreen formulation containing a known concentration of this compound.
-
Polymethylmethacrylate (PMMA) plates.
-
Spectrophotometer with an integrating sphere.
-
UV radiation source (solar simulator).
-
Positive control sunscreen with a known SPF.
-
Negative control (blank PMMA plate).
Methodology:
-
Sample Preparation: Apply a precise amount of the sunscreen formulation (e.g., 1.2 mg/cm²) evenly onto the surface of a PMMA plate.
-
Drying: Allow the sunscreen film to dry and form a stable film on the plate for a specified time (e.g., 15-30 minutes) at a controlled temperature.
-
Pre-irradiation UV Exposure: Expose the sunscreen-coated plate to a controlled dose of UV radiation from a solar simulator. This step is crucial to account for any potential photodegradation of the UV filters.
-
Spectrophotometric Analysis:
-
Place the PMMA plate in the spectrophotometer.
-
Measure the transmittance of UV radiation through the sunscreen film at defined wavelength intervals (typically 290-400 nm).
-
Record the absorbance values at each wavelength.
-
-
SPF Calculation: The in vitro SPF is calculated using a standardized equation that integrates the measured absorbance values with the erythemal action spectrum and the solar spectral irradiance over the UVB range. The Mansur equation is a commonly used method:
SPF = CF × Σ [EE(λ) × I(λ) × Abs(λ)]
Where:
-
CF = Correction Factor (typically 10)
-
EE(λ) = Erythemal effect spectrum at wavelength λ
-
I(λ) = Solar intensity spectrum at wavelength λ
-
Abs(λ) = Absorbance of the sunscreen product at wavelength λ
-
UV Absorption Spectrum Measurement
Objective: To determine the UV absorption profile of this compound.
Materials:
-
Pure this compound standard.
-
Spectrophotometric grade solvent (e.g., ethanol, hexane).
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
Methodology:
-
Standard Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration. Prepare a series of dilutions from the stock solution.
-
Spectrophotometer Setup:
-
Set the spectrophotometer to scan across the UV range (e.g., 250-400 nm).
-
Use the pure solvent as a blank to zero the instrument.
-
-
Measurement:
-
Fill a quartz cuvette with one of the this compound solutions.
-
Place the cuvette in the spectrophotometer and record the absorbance spectrum.
-
Repeat the measurement for each dilution.
-
-
Data Analysis:
-
Plot absorbance versus wavelength to visualize the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration, the molar absorptivity of this compound at its λmax can be calculated.
-
Photostability Testing
Objective: To evaluate the stability of a sunscreen formulation containing this compound upon exposure to UV radiation.
Materials:
-
Sunscreen formulation containing this compound.
-
PMMA plates.
-
Solar simulator.
-
Spectrophotometer.
Methodology:
-
Initial SPF/UV Absorption Measurement:
-
Prepare a sunscreen-coated PMMA plate as described in the in vitro SPF protocol.
-
Measure the initial in vitro SPF or the initial UV absorption spectrum of the formulation before significant UV exposure.
-
-
UV Irradiation:
-
Expose the sunscreen-coated plate to a controlled, high dose of UV radiation from a solar simulator for a specified duration.
-
-
Post-Irradiation Measurement:
-
After irradiation, re-measure the in vitro SPF or the UV absorption spectrum of the sunscreen film.
-
-
Photostability Calculation:
-
The photostability is typically expressed as the percentage of SPF or UV absorption retained after irradiation compared to the initial measurement. A smaller decrease indicates higher photostability.
-
Signaling Pathways and Experimental Workflows
UVB-Induced Skin Damage Signaling Pathway
UVB radiation that penetrates the skin can cause direct damage to cellular DNA, leading to the formation of cyclobutane pyrimidine dimers (CPDs) and 6-4 photoproducts. This DNA damage initiates a complex signaling cascade that can result in inflammation, premature aging, and carcinogenesis. Sunscreen filters like this compound prevent this cascade by absorbing UVB radiation before it can damage DNA. The following diagram illustrates the key signaling pathways involved in UVB-induced skin damage.
Caption: UVB-Induced Skin Damage Signaling Pathway.
Experimental Workflow for Sunscreen Development and Testing
The development of a sunscreen product containing this compound involves a multi-step process from formulation to final product testing. The following diagram outlines a typical experimental workflow.
Caption: Sunscreen Development and Testing Workflow.
Conclusion
This compound has a long-standing history as a reliable and safe UVB filter in the formulation of sun protection products. While its individual SPF contribution is modest, its synergistic effects with other UV filters, its excellent safety record, and its stabilizing properties ensure its continued importance in the field of dermatology and cosmetic science. This technical guide has provided a comprehensive overview of its discovery, mechanism of action, and the experimental methodologies used to evaluate its performance, offering a valuable resource for researchers and professionals in the field of drug development and skin care.
References
- 1. Sunscreen - Wikipedia [en.wikipedia.org]
- 2. Sunscreen: a brief walk through history - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homepage | Sky HISTORY UK TV Channel [history.co.uk]
- 4. 2-Ethylhexyl salicylate - Wikipedia [en.wikipedia.org]
- 5. CN102838487A - Synthesis method of 2-ethylhexyl salicylate - Google Patents [patents.google.com]
- 6. glovesinabottle.com [glovesinabottle.com]
- 7. cosmeticsinfo.org [cosmeticsinfo.org]
- 8. spflist.com [spflist.com]
The Photoprotective Choreography of Octisalate: An In-depth Guide to its Quantum Yield and Excited-State Dynamics
For Immediate Release
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Octisalate (2-ethylhexyl salicylate), a widely utilized UVB filter in commercial sunscreens, orchestrates a complex and rapid series of molecular events upon absorbing ultraviolet radiation to afford photoprotection. Its efficacy is rooted in its ability to efficiently dissipate absorbed energy through non-radiative pathways, minimizing the potential for harmful photochemical reactions. This in-depth technical guide provides a comprehensive overview of the quantum yield and excited-state dynamics of this compound, presenting key quantitative data, detailing experimental methodologies, and visualizing the intricate photophysical processes.
Core Photophysical Principles of this compound
Upon absorption of UVB radiation (295-315 nm), the this compound molecule is promoted to an excited singlet state (S₁)[1][2]. The primary mechanism for energy dissipation is a highly efficient, non-radiative process known as Excited-State Intramolecular Proton Transfer (ESIPT)[3]. This ultrafast event is followed by rapid internal conversion back to the ground state (S₀), releasing the absorbed energy as heat[4]. While this is the dominant deactivation pathway, other competing processes such as fluorescence and intersystem crossing to the triplet state also occur, albeit with much lower efficiencies.
Quantitative Analysis of Photophysical Parameters
The efficiency of each deactivation pathway is quantified by its quantum yield. The following table summarizes the available quantitative data for this compound (also referred to as EHS or Ethylhexyl Salicylate).
| Parameter | Value | Solvent/Conditions | Citation |
| Fluorescence Quantum Yield (ΦF) | 0.6 - 1.9% | Solvent-dependent | [4] |
| Phosphorescence Quantum Yield (ΦP) | 5.4% | Ethanol at 77 K | [4] |
| UVB Absorption Peak | 307-310 nm | General | [1][2] |
| UVB Absorption Range | 295-315 nm | General | [1][2] |
The Journey of an Excited State: Deactivation Pathways
The energy absorbed by this compound is dissipated through several key pathways. The Jablonski diagram below illustrates the primary photophysical processes involved in the deactivation of the excited state.
Caption: Primary photophysical deactivation pathways of this compound.
Following excitation, the dominant and most crucial pathway for photoprotection is the rapid internal conversion facilitated by ESIPT, which efficiently funnels the energy back to the ground state as heat. This process is significantly faster and more probable than either fluorescence (the emission of a photon from the singlet state) or intersystem crossing (a transition to the triplet state). While phosphorescence from the triplet state has been observed under cryogenic conditions, it is considered a minor deactivation pathway at ambient temperatures[4].
Experimental Protocols for Characterization
The elucidation of this compound's excited-state dynamics relies on a suite of sophisticated spectroscopic techniques. Below are detailed methodologies for the key experiments cited.
Fluorescence Quantum Yield Determination (Relative Method)
The fluorescence quantum yield (ΦF) is determined using a comparative method, often with a well-characterized standard[5][6][7].
Methodology:
-
Standard Selection: A fluorescent standard with a known quantum yield and an absorption profile that overlaps with this compound is chosen.
-
Solution Preparation: A series of dilute solutions of both the this compound sample and the reference standard are prepared in a suitable solvent. The concentrations are adjusted to ensure that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects[6].
-
Absorbance Measurement: The UV-Vis absorption spectra of all solutions are recorded to determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded using a spectrofluorometer under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (ΦS) is then calculated using the following equation: ΦS = ΦR * (mS / mR) * (nS² / nR²) Where ΦR is the quantum yield of the reference, mS and mR are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and reference respectively, and nS and nR are the refractive indices of the sample and reference solutions[7][8].
Caption: Workflow for relative fluorescence quantum yield determination.
Transient Absorption Spectroscopy (TAS)
Transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of short-lived excited states[9][10][11].
Methodology:
-
Excitation (Pump): An ultrashort, high-intensity laser pulse (the "pump" beam) excites the this compound molecules in the sample to a higher electronic state.
-
Probing: A second, broad-spectrum, lower-intensity laser pulse (the "probe" beam) is passed through the sample at a variable time delay after the pump pulse.
-
Detection: The change in absorbance of the probe beam is measured as a function of wavelength and time delay. This provides a "transient spectrum" of the excited species.
-
Kinetic Analysis: By varying the time delay between the pump and probe pulses, the formation and decay kinetics of the transient species can be determined, providing insights into the lifetimes of the excited states and the rates of processes like internal conversion and intersystem crossing.
Caption: Experimental workflow for Transient Absorption Spectroscopy.
Computational Chemistry
Theoretical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to model the molecular structure and electronic properties of this compound in its ground and excited states[12][13].
Methodology:
-
Geometry Optimization: The molecular geometry of this compound is optimized at a specified level of theory (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation[12].
-
Vertical Excitation Calculation: TD-DFT is used to calculate the vertical excitation energies and oscillator strengths, which can be correlated with the experimental UV absorption spectrum[12].
-
Potential Energy Surface Mapping: By calculating the energies of the molecule in different conformations, potential energy surfaces for the ground and excited states can be mapped. This helps to identify the pathways for non-radiative decay, such as conical intersections, which are crucial for understanding the rapid internal conversion process.
Conclusion
The photoprotective capability of this compound is a testament to its finely tuned excited-state dynamics. The dominance of the ultrafast ESIPT-mediated internal conversion pathway ensures that the vast majority of absorbed UVB radiation is safely dissipated as heat, with fluorescence and intersystem crossing representing only minor deactivation channels. The combination of steady-state and time-resolved spectroscopy with computational modeling provides a powerful toolkit for characterizing these photophysical processes, guiding the development of next-generation photostable sunscreen agents. This guide serves as a foundational resource for professionals in the field, offering a detailed understanding of the molecular mechanisms that underpin the efficacy of this important UV filter.
References
- 1. 2-Ethylhexyl salicylate | C15H22O3 | CID 8364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spflist.com [spflist.com]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the photoprotection mechanism of the UV filter homosalate - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02610G [pubs.rsc.org]
- 5. edinst.com [edinst.com]
- 6. static.horiba.com [static.horiba.com]
- 7. agilent.com [agilent.com]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]
- 12. researchgate.net [researchgate.net]
- 13. Western CEDAR - Graduate Student Symposium: A Computational Approach to Studying the Properties of Photosensitizers in Photodynamic Therapy [cedar.wwu.edu]
Methodological & Application
Application Note: Quantification of Octisalate in Sunscreen Formulations by RP-HPLC
Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Octisalate, a common UVB filter, in various sunscreen formulations. The described protocol is intended for researchers, scientists, and quality control analysts in the pharmaceutical and cosmetic industries. This document provides a comprehensive experimental protocol, method validation parameters, and a visual representation of the analytical workflow.
Introduction
This compound (2-ethylhexyl salicylate) is an organic compound used as a UV filter in sunscreens and other cosmetic products to absorb UVB radiation, thereby protecting the skin from sun damage. Accurate determination of its concentration in commercial formulations is crucial to ensure product efficacy and compliance with regulatory standards. RP-HPLC is a widely used analytical technique for the separation and quantification of active ingredients in complex matrices like sunscreens due to its high resolution, sensitivity, and specificity. This document outlines a reliable RP-HPLC method for the routine analysis of this compound.
Experimental Protocol
This protocol is a synthesis of validated methods for the analysis of UV filters in sunscreen products.[1][2][3][4]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been shown to provide good separation and quantification of this compound.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol:Water (85:15 v/v)[1][5] |
| Flow Rate | 1.0 mL/min[1][2][5] |
| Injection Volume | 5-20 µL |
| Detection Wavelength | 300 nm[1][5] |
| Column Temperature | 30°C |
| Run Time | Approximately 25 minutes[1] |
Reagents and Standards
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
2-Propanol (for sample preparation)
Standard Solution Preparation
-
Stock Standard Solution (0.75 mg/mL): Accurately weigh 75 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[1]
-
Add approximately 50 mL of methanol and 2 mL of 2-propanol.[1]
-
Sonicate for 15 minutes to dissolve the standard completely.[1]
-
Make up the volume to 100 mL with methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 0.05 mg/mL to 0.15 mg/mL).[1]
Sample Preparation
-
Accurately weigh approximately 60 mg of the sunscreen formulation and transfer it to a 100 mL volumetric flask.[1]
-
Add 2 mL of 2-propanol and 50 mL of methanol.[1]
-
Dissolve the sample by sonicating for 15 minutes.
-
Make up the volume to 100 mL with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1]
Method Validation Summary
The described method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose.[1][5]
| Parameter | Typical Results |
| Linearity (R²) | > 0.999[2][6] |
| Retention Time (RT) | Approximately 17.8 - 21.4 min[1][2] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Specificity | No interference from common sunscreen excipients |
| Limit of Detection (LOD) | Method dependent, typically in the low µg/mL range |
| Limit of Quantification (LOQ) | Method dependent, typically in the low to mid µg/mL range |
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure from sample receipt to final data analysis.
References
Application Notes and Protocols for In Vitro SPF Testing of Octisalate-Containing Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octisalate (Ethylhexyl Salicylate) is a globally approved UVB filter commonly used in sunscreen formulations. It is an effective solubilizer for other UV filters and contributes to the overall Sun Protection Factor (SPF) of a product. Accurate and reliable determination of SPF is crucial for product development, efficacy substantiation, and regulatory compliance. This document provides detailed application notes and protocols for the in vitro determination of SPF in emulsions containing this compound, primarily based on the principles of the ISO 24443 and COLIPA guidelines.
In vitro SPF testing offers a rapid, cost-effective, and ethical alternative to in vivo human testing for screening and development purposes. The methodology relies on the measurement of UV transmittance through a thin, uniform film of the sunscreen product applied to a substrate with a roughened surface, mimicking the topography of the skin.
Key Performance Characteristics of this compound
This compound is a weak UVB absorber with a peak absorbance at approximately 306-307 nm.[1][2] While not a strong contributor to SPF on its own, it is an effective solvent for other solid organic UV filters and is often used in combination to enhance the overall efficacy and aesthetics of a formulation. It is generally considered to be photostable.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound relevant to in vitro SPF testing.
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| INCI Name | Ethylhexyl Salicylate | - |
| Maximum Approved Concentration (US & EU) | 5% | [3] |
| Peak Absorbance (λmax) | ~306-307 nm | [1][2] |
| UV Range of Absorbance | UVB (280-320 nm) | [3] |
Table 2: In Vitro SPF Contribution of this compound
| This compound Concentration | Formulation Details | In Vitro SPF Contribution | Reference |
| 5% | Part of a multi-filter formulation | 2.8 SPF units | [3] |
| Not specified | As a single UV filter | 2.7 ± 0.19 | [1][2] |
| Up to 5% | General contribution in formulations | 2-3 SPF units | [3] |
Experimental Protocols
This section outlines a detailed protocol for the in vitro SPF determination of an oil-in-water (O/W) emulsion containing 5% this compound.
Materials and Equipment
-
Substrate: Roughened polymethylmethacrylate (PMMA) plates.
-
Sunscreen Emulsion: An oil-in-water emulsion containing 5% this compound.
-
Spectrophotometer: A UV-Vis spectrophotometer equipped with an integrating sphere.
-
Solar Simulator: A xenon arc solar simulator with a controlled irradiance output.
-
Positive Control: A sunscreen standard with a known SPF.
-
Glycerin: For spectrophotometer calibration.
-
Analytical Balance: Capable of weighing to 0.1 mg.
-
Pipettes and Syringes: For accurate application of the emulsion.
-
Finger Cots or Spreading Device: For uniform application of the sample.
Sample Emulsion Formulation (Illustrative Example)
Table 3: Example Oil-in-Water (O/W) Sunscreen Emulsion with 5% this compound
| Phase | Ingredient | INCI Name | % w/w |
| A | Deionized Water | Aqua | q.s. to 100 |
| Glycerin | Glycerin | 3.00 | |
| Xanthan Gum | Xanthan Gum | 0.20 | |
| B | This compound | Ethylhexyl Salicylate | 5.00 |
| Emulsifier | (e.g., Cetearyl Alcohol and Ceteareth-20) | 4.00 | |
| Emollient | (e.g., Caprylic/Capric Triglyceride) | 5.00 | |
| C | Preservative | (e.g., Phenoxyethanol) | 1.00 |
Protocol for In Vitro SPF Determination
1. Substrate Preparation and Pre-treatment:
-
Ensure PMMA plates are clean and free from any contaminants.
-
Handle plates carefully to avoid touching the roughened surface.
2. Spectrophotometer Calibration:
-
Calibrate the spectrophotometer using a glycerin-coated PMMA plate as a blank.
-
Verify the wavelength accuracy and photometric accuracy of the instrument according to manufacturer's instructions.
3. Sample Application:
-
Accurately weigh an appropriate amount of the this compound-containing emulsion to achieve a final concentration of 1.3 mg/cm² on the PMMA plate.
-
Apply the emulsion to the roughened surface of the PMMA plate in small droplets distributed evenly across the surface.
-
Spread the emulsion uniformly over the entire surface using a finger cot or a dedicated spreading device. The spreading process should be standardized to ensure a consistent and even film.
4. Sample Equilibration:
-
Allow the applied film to equilibrate and dry in a dark, temperature-controlled environment for at least 15 minutes. This step is crucial for the formation of a stable film.
5. Pre-Irradiation UV Transmittance Measurement:
-
Measure the UV transmittance of the sunscreen-coated plate at 1 nm intervals from 290 nm to 400 nm using the spectrophotometer.
-
Perform measurements at multiple locations on the plate to ensure uniformity and calculate the mean transmittance.
6. Irradiation:
-
Expose the sunscreen-coated plate to a controlled dose of UV radiation from a solar simulator. The irradiation dose is calculated based on the expected SPF of the product.
7. Post-Irradiation UV Transmittance Measurement:
-
Immediately after irradiation, repeat the UV transmittance measurement as described in step 5.
8. Calculation of In Vitro SPF:
-
The in vitro SPF is calculated from the post-irradiation transmittance data using the following formula:
Where:
-
E(λ) is the erythema action spectrum.
-
I(λ) is the spectral irradiance of the UV source.
-
T(λ) is the spectral transmittance of the sunscreen film.
-
The integration is performed over the wavelength range of 290 to 400 nm.
-
Visualizations
Caption: Workflow for in vitro SPF determination of emulsions.
Caption: Logical relationship of inputs and outputs in SPF testing.
References
Application Notes and Protocols: Development of Octisalate-Loaded Nanoparticles for Enhanced UV Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octisalate (Ethylhexyl Salicylate) is a widely used organic UVB filter in sunscreen formulations. However, its efficacy can be limited by factors such as photostability and the potential for skin penetration. Encapsulating this compound into nanoparticles offers a promising strategy to enhance its performance and safety profile. This document provides detailed application notes and experimental protocols for the development and evaluation of this compound-loaded nanoparticles, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanoemulsions. These advanced formulations aim to improve UV protection by increasing the Sun Protection Factor (SPF), enhancing photostability, and minimizing direct contact of the UV filter with the skin.
Data Presentation
The following tables summarize representative quantitative data for nanoparticles loaded with UV filters similar to this compound. This data is intended to provide a baseline for expected outcomes when developing this compound-loaded nanoparticles.
Table 1: Physicochemical Properties of UV Filter-Loaded Nanoparticles
| Nanoparticle Type | UV Filter | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Zeta Potential (mV) |
| Polymeric (PLGA) | Octinoxate | 130 ± 10 | 0.10 ± 0.02 | 75 ± 5 | -25 ± 4 |
| Solid Lipid (SLN) | Oxybenzone | 151 ± 18 | 0.25 ± 0.05 | 85 ± 6 | -31 ± 5 |
| Nanoemulsion | Avobenzone | 68 ± 5 | 0.18 ± 0.03 | >95 | -34 ± 3 |
Table 2: In Vitro SPF Enhancement of Nanoparticle Formulations
| Formulation | UV Filter | Concentration (%) | In Vitro SPF (Mean ± SD) | Reference |
| Conventional Cream | Oxybenzone | 5 | 8.5 ± 0.7 | [1] |
| SLN Dispersion | Oxybenzone | 5 | 15.2 ± 1.1 | [1] |
| Conventional Emulsion | Avobenzone & Octyl Methoxycinnamate | 3 & 7.5 | 15.10 ± 0.22 | [2] |
| Nanoemulsion | Avobenzone & Octyl Methoxycinnamate | 3 & 7.5 | 21.57 ± 1.21 | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles (Nanoprecipitation Method)
This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound using the nanoprecipitation technique.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50)
-
This compound
-
Acetone (analytical grade)
-
Polyvinyl alcohol (PVA)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Ultrasonic probe sonicator
-
High-speed centrifuge
-
Lyophilizer (freeze-dryer)
-
Dynamic Light Scattering (DLS) instrument
-
UV-Vis Spectrophotometer
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 20 mg of this compound in 5 mL of acetone.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 20 mL of deionized water by stirring until fully dissolved.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring (600 rpm) at room temperature.
-
Solvent Evaporation: Continue stirring the resulting suspension for 4-6 hours at room temperature in a fume hood to allow for the complete evaporation of acetone.
-
Nanoparticle Purification:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps twice to remove unencapsulated this compound and excess PVA.
-
-
Lyophilization: Resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose in deionized water). Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.
-
Storage: Store the lyophilized nanoparticles at -20°C.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (Hot High-Pressure Homogenization Method)
This protocol details the synthesis of Solid Lipid Nanoparticles (SLNs) for the encapsulation of this compound.
Materials:
-
Glyceryl monostearate (GMS) (as the solid lipid)
-
This compound
-
Poloxamer 188 (as a surfactant)
-
Deionized water
Equipment:
-
Water bath
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Magnetic stirrer
Procedure:
-
Lipid Phase Preparation: Melt 5 g of GMS by heating it to 75-80°C (approximately 5-10°C above the lipid's melting point). Add 1 g of this compound to the molten lipid and stir until a clear solution is obtained.
-
Aqueous Phase Preparation: Dissolve 2.5 g of Poloxamer 188 in 50 mL of deionized water and heat to the same temperature as the lipid phase (75-80°C).
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer at 10,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization at 500 bar for 3-5 cycles.
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Storage: Store the SLN dispersion at 4°C.
Protocol 3: Preparation of an this compound-Loaded Nanoemulsion (High-Energy Emulsification Method)
This protocol describes the formulation of a stable oil-in-water nanoemulsion containing this compound.
Materials:
-
This compound
-
Caprylic/Capric Triglyceride (as the oil phase)
-
Tween 80 (as a surfactant)
-
Span 80 (as a co-surfactant)
-
Deionized water
Equipment:
-
High-shear homogenizer
-
Ultrasonic probe sonicator
Procedure:
-
Oil Phase Preparation: Mix 5% (w/w) this compound, 10% (w/w) Caprylic/Capric Triglyceride, and 2% (w/w) Span 80.
-
Aqueous Phase Preparation: Dissolve 8% (w/w) Tween 80 in 75% (w/w) deionized water.
-
Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase while homogenizing with a high-shear homogenizer at 5,000 rpm for 10 minutes.
-
Nanoemulsification: Subject the coarse emulsion to high-intensity ultrasonication for 15-20 minutes in an ice bath to prevent overheating.
-
Characterization and Storage: Characterize the nanoemulsion for droplet size and stability. Store at room temperature.
Protocol 4: Characterization of this compound-Loaded Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Analyze the sample using a DLS instrument to determine the mean particle size and PDI.
-
Use the same instrument in ELS mode to measure the zeta potential, which indicates the surface charge and stability of the nanoparticles.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: Indirect quantification using UV-Vis Spectrophotometry.
-
Procedure:
-
Separate the nanoparticles from the aqueous medium by centrifugation (for solid nanoparticles) or ultrafiltration.
-
Measure the concentration of free this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
DL (%) = [(Total amount of this compound - Amount of free this compound) / Weight of nanoparticles] x 100
-
-
Protocol 5: In Vitro Sun Protection Factor (SPF) Determination
Method: UV-Vis Spectrophotometry based on the Mansur equation.[3]
Equipment:
-
UV-Vis Spectrophotometer with an integrating sphere.
-
Polymethyl methacrylate (PMMA) plates or Transpore™ tape as a substrate.[4]
Procedure:
-
Sample Preparation: Accurately weigh the sunscreen formulation and apply it uniformly onto the substrate at a concentration of 2 mg/cm².
-
UV Transmittance Measurement: Measure the transmittance of the sample at 5 nm intervals from 290 to 400 nm using a UV-Vis spectrophotometer.
-
SPF Calculation: Calculate the in vitro SPF using the Mansur equation:
-
SPF = CF x Σ [EE(λ) x I(λ) x Abs(λ)] (from 290 to 320 nm)
-
Where:
-
CF = Correction Factor (usually 10)
-
EE(λ) = Erythemal effect spectrum at wavelength λ
-
I(λ) = Solar intensity spectrum at wavelength λ
-
Abs(λ) = Absorbance of the sunscreen product at wavelength λ
-
-
Visualizations
Caption: Experimental workflow for developing and evaluating this compound-loaded nanoparticles.
Caption: Proposed mechanism of enhanced UV protection by this compound-loaded nanoparticles.
References
Application Notes and Protocols: The Use of Octisalate as a Potential Photostabilizer for Avobenzone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avobenzone (Butyl Methoxydibenzoylmethane) is a highly effective, broad-spectrum UVA filter widely used in sunscreen formulations. However, its efficacy is limited by its inherent photounstability. Upon exposure to UV radiation, Avobenzone can undergo photo-isomerization and subsequent degradation, leading to a loss of UV protection and the potential formation of reactive species.[1][2] Photostabilization of Avobenzone is therefore a critical aspect of sunscreen formulation.
One common strategy to enhance the photostability of Avobenzone is the inclusion of other UV filters that can act as photostabilizers. These molecules can accept the excess energy from the excited state of Avobenzone, returning it to its ground state and preventing degradation. This process is often mediated through triplet-triplet energy transfer.[3][4]
Octisalate (Ethylhexyl Salicylate) is a widely used UVB filter known for its safety and efficacy. While it is frequently formulated with Avobenzone, its role as a direct photostabilizer for Avobenzone is not as well-documented as that of other filters like Octocrylene. These application notes will explore the theoretical basis for this compound's potential photostabilizing effects and provide detailed protocols for evaluating the photostability of Avobenzone in the presence of this compound.
Mechanism of Avobenzone Photodegradation
The photodegradation of Avobenzone is a multi-step process that begins with the absorption of UVA radiation.[2] This excites the Avobenzone molecule from its stable enol form to an excited singlet state. Through intersystem crossing, it can transition to a less stable, excited triplet state of the keto tautomer.[4][5] This triplet-state keto form is the primary precursor to the degradation of Avobenzone, which can lead to molecular cleavage and the formation of free radicals.[1][2]
Logical Relationship of Avobenzone Photodegradation
References
- 1. Unexpected photolysis of the sunscreen octinoxate in the presence of the sunscreen avobenzone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. A blocked diketo form of avobenzone: photostability, photosensitizing properties and triplet quenching by a triazine-derived UVB-filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spflist.com [spflist.com]
Application Notes and Protocols for In Vitro Percutaneous Absorption of Octisalate using Franz Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octisalate (2-Ethylhexyl Salicylate) is a widely used organic UV filter in sunscreen and other cosmetic products to absorb UVB radiation. Assessing the percutaneous absorption of this compound is crucial for evaluating its safety and efficacy, as systemic absorption of UV filters has become a focus of regulatory bodies.[1] This document provides a detailed protocol for conducting in vitro percutaneous absorption studies of this compound using Franz diffusion cells, in accordance with the principles of the OECD 428 guideline.[2][3][4] This in vitro method serves as a reliable and ethical alternative to in vivo testing, providing quantitative data on the rate and extent of skin penetration.[5][6]
The Franz diffusion cell is a well-established system for these studies, consisting of a donor chamber, a receptor chamber, and a skin membrane separating the two.[2][7] The test formulation containing this compound is applied to the outer surface of the skin in the donor chamber, and the amount of this compound that permeates through the skin into the receptor fluid is measured over time.[2]
Materials and Reagents
| Equipment | Chemicals and Consumables |
| Franz Diffusion Cells (static or flow-through) | This compound (2-Ethylhexyl Salicylate), analytical standard |
| Circulating water bath | O/W Emulsion Base (e.g., containing cetearyl alcohol, glyceryl stearate, etc.) |
| Magnetic stirrers or flea-stir bars | Phosphate Buffered Saline (PBS), pH 7.4 |
| High-Performance Liquid Chromatography (HPLC) system with UV detector | HPLC-grade Methanol |
| C18 HPLC Column (e.g., 250 x 4.6 mm, 5 µm) | HPLC-grade Water |
| Syringe filters (0.45 µm) | Acetic Acid (glacial) |
| Micropipettes and tips | Full-thickness porcine ear skin |
| Dermatome (optional, for skin preparation) | Parafilm |
| Analytical balance | Standard laboratory glassware |
| pH meter |
Experimental Protocols
Preparation of this compound Formulation
A representative oil-in-water (O/W) emulsion cream containing this compound can be prepared. The following is an example formulation:
-
Oil Phase:
-
This compound: 5% (w/w)
-
Cetearyl Alcohol: 10% (w/w)
-
Glyceryl Stearate: 5% (w/w)
-
-
Aqueous Phase:
-
Glycerin: 3% (w/w)
-
Distilled Water: q.s. to 100%
-
-
Preservative:
-
Phenoxyethanol: 0.5% (w/w)
-
Procedure:
-
Heat the oil phase components to 75°C.
-
Heat the aqueous phase components to 75°C.
-
Slowly add the aqueous phase to the oil phase while homogenizing.
-
Continue homogenization until a uniform emulsion is formed.
-
Cool the emulsion to 40°C while stirring.
-
Add the preservative and continue stirring until the cream has cooled to room temperature.
Skin Membrane Preparation
Fresh, full-thickness porcine ear skin is a suitable and readily available model for human skin.[1]
-
Obtain fresh porcine ears from a local abattoir.
-
Excise the skin from the outer surface of the ear, removing any underlying cartilage and subcutaneous fat.
-
If required, the skin can be dermatomed to a uniform thickness (typically 200-400 µm).[8]
-
Cut the prepared skin into sections large enough to be mounted on the Franz diffusion cells.
-
Visually inspect the skin for any imperfections (e.g., scratches, holes) that could compromise its barrier integrity.
Franz Diffusion Cell Setup and Experiment Execution
-
Assemble the Franz diffusion cells. The effective diffusion area should be accurately measured.
-
Fill the receptor chamber with a suitable receptor fluid. For lipophilic compounds like this compound, a phosphate-buffered saline (PBS) solution at pH 7.4 containing a solubilizing agent (e.g., 4% Bovine Serum Albumin) can be used to maintain sink conditions.[9]
-
Place a small magnetic stir bar in the receptor chamber and ensure continuous stirring to maintain a uniform concentration.
-
Mount the prepared porcine skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.
-
Clamp the chambers together securely to prevent leakage.
-
Equilibrate the system by placing the cells in a circulating water bath set to maintain a skin surface temperature of 32°C ± 1°C.[8]
-
Apply a finite dose of the this compound formulation (e.g., 10 mg/cm²) to the skin surface in the donor chamber.[3]
-
Cover the donor chamber opening with parafilm to prevent evaporation.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), collect an aliquot (e.g., 200 µL) of the receptor fluid from the sampling arm.[2]
-
Immediately after each sampling, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid.[10]
-
At the end of the experiment (e.g., 24 hours), dismantle the cells.
-
Wash the skin surface to remove any unabsorbed formulation.
-
The skin can be further processed to determine the amount of this compound retained within the skin.
HPLC Analysis of this compound
The concentration of this compound in the collected receptor fluid samples is quantified using a validated HPLC method.
-
HPLC System: Agilent 1260 Infinity or equivalent
-
Column: C18 reverse-phase column (e.g., Luna C18(2), 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Water (85:15 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV at 300 nm
-
Column Temperature: 30°C
Sample Preparation:
-
Filter the collected receptor fluid samples through a 0.45 µm syringe filter before injection into the HPLC system.
-
Prepare a standard curve of this compound in the receptor fluid over a suitable concentration range.
Data Presentation
The quantitative data from the study should be summarized for clear comparison.
| Parameter | Formulation A (5% this compound Cream) | Formulation B (Control) |
| Cumulative Amount Permeated at 24h (µg/cm²) | 1.58 ± 0.25 | - |
| Steady-State Flux (Jss) (µg/cm²/h) | 0.07 ± 0.01 | - |
| Permeability Coefficient (Kp) (cm/h) | 1.4 x 10⁻⁵ | - |
| Lag Time (t_lag) (hours) | 2.5 ± 0.5 | - |
| This compound Retained in Skin (µg/cm²) | 10.2 ± 1.8 | - |
| Mass Balance (%) | 98.5 ± 2.1 | - |
Data Analysis and Calculations
-
Cumulative Amount Permeated: Calculate the total amount of this compound that has permeated per unit area of skin at each time point, correcting for the removed sample volume.
-
Steady-State Flux (Jss): Plot the cumulative amount of this compound permeated per unit area against time. The slope of the linear portion of this graph represents the steady-state flux.[3]
-
Lag Time (t_lag): The lag time is determined by extrapolating the linear portion of the cumulative amount versus time plot to the x-axis (time).[3]
-
Permeability Coefficient (Kp): This is calculated from the steady-state flux and the initial concentration of the drug in the donor formulation.[3]
Kp = Jss / C₀
Where:
-
Jss is the steady-state flux.
-
C₀ is the initial concentration of this compound in the formulation.
-
Visualizations
Caption: Workflow for the in vitro percutaneous absorption study of this compound.
Caption: Diagram of the key components in a Franz diffusion cell.
References
- 1. norlab.com [norlab.com]
- 2. Use of in vitro ADME methods to identify suitable analogs of homosalate and this compound for use in a read-across safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. permegear.com [permegear.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC method development/validation and skin diffusion study of caffeine, methyl paraben and butyl paraben as skin–diffusing model drugs | PLOS One [journals.plos.org]
- 6. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Franz Cell Diffusion Testing and Quantitative Confocal Raman Spectroscopy: In Vitro-In Vivo Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Analytical techniques for detecting Octisalate in environmental water samples
An Application Note and Protocol for the Detection of Octisalate in Environmental Water Samples
Introduction
This compound (2-Ethylhexyl salicylate) is an organic compound widely used as a UV-B filter in sunscreens and other personal care products to protect the skin from sun damage. Due to its widespread use and the potential for direct and indirect release into aquatic environments through recreational activities and wastewater effluents, there is growing concern about its occurrence, persistence, and potential ecological impact. As a result, robust and sensitive analytical methods are required to accurately detect and quantify this compound in various environmental water matrices, including surface water, seawater, and wastewater.
This document provides detailed application notes and experimental protocols for the analysis of this compound in environmental water samples, intended for researchers, environmental scientists, and analytical chemists. The primary techniques covered are High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offer varying levels of sensitivity and selectivity suitable for different monitoring objectives.
Analytical Techniques Overview
The choice of analytical technique for this compound detection depends on the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
-
High-Performance Liquid Chromatography (HPLC): Coupled with a Ultraviolet (UV) or Diode Array Detector (DAD), HPLC is a common technique for analyzing UV-absorbing compounds like this compound.[1] It offers good precision and is suitable for samples where concentrations are expected to be in the higher ng/L to µg/L range. A reverse-phase C18 column is typically used for separation.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile organic compounds.[4][5] While it can be used for this compound, derivatization may sometimes be necessary to improve its chromatographic properties. Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase microextraction (SPME).[4][6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and selective technique for detecting trace levels of this compound in complex environmental matrices.[7] It combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.[8] Sample pre-concentration using Solid-Phase Extraction (SPE) is almost always required to achieve the low detection limits (in the ng/L range) necessary for environmental monitoring.[9][10]
Quantitative Data Summary
The performance of various analytical methods for the determination of this compound and other UV filters in water samples is summarized below. These values are indicative and can vary based on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Performance Data for LC-MS/MS Methods
| Analyte(s) | Matrix | LOD | LOQ | Recovery (%) | Linearity (R²) | Reference |
|---|---|---|---|---|---|---|
| 7 UV Filters | Tap & Seawater | 0.5 - 25 ng/L (MRL*) | N/A | 71 - 111 | >0.99 | [9][11] |
| 8 UV Filters | Chlorinated Pool Water | 0.15 - 2.0 ng/L | 0.49 - 6.7 ng/L | 75 - 112 | >0.99 | [8] |
| 7 UV Filters | River & Seawater | 11 - 45 ng/L (MDL†) | 33 - 135 ng/L (PQL‡) | 69 - 127 | >0.97 | [12][13] |
Method Reporting Limit; †Method Detection Limit; ‡Practical Quantification Limit
Table 2: Performance Data for GC-MS Methods
| Analyte(s) | Matrix | LOD | LOQ | Recovery (%) | Linearity (R²) | Reference |
|---|---|---|---|---|---|---|
| Octinoxate & Oxybenzone | Swimming Pool Water | 0.17 - 0.29 µg/L | N/A | 80 - 83 | 0.990 - 0.999 | [6] |
| 22 Organic Pollutants | Wastewater | <2.3 ng/L | N/A | 70 - 130 | N/A |[4] |
Table 3: Performance Data for HPLC Methods
| Analyte(s) | Matrix | LOD | LOQ | Recovery (%) | Linearity (R²) | Reference |
|---|---|---|---|---|---|---|
| 4 UV Filters | Sunscreen Product | N/A | N/A | N/A | >0.999 | [14] |
| 4 UV Filters | Sunscreen Product | Within ICH limits | Within ICH limits | Within ICH limits | >0.999 |[2][3] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is the most common technique for extracting and concentrating this compound and other UV filters from aqueous samples prior to chromatographic analysis.[15] The following is a general protocol adaptable for both HPLC and LC-MS/MS analysis.
Materials:
-
Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE Cartridges (e.g., 500 mg, 6 mL).[9]
-
Vacuum manifold for SPE.
-
Glass fiber filters (0.7 µm or 1 µm).
-
Methanol (HPLC grade).
-
HPLC-grade water.
-
Hydrochloric acid (HCl) or Formic Acid for pH adjustment.
-
Nitrogen evaporator.
-
Autosampler vials.
Procedure:
-
Sample Collection & Filtration: Collect 200-500 mL of water sample in an amber glass bottle. Filter the sample through a glass fiber filter to remove suspended solids.
-
pH Adjustment: Acidify the filtered water sample to pH 2-3 using HCl or formic acid. This step is crucial for ensuring the analytes are in a neutral form for efficient retention on the SPE sorbent.[9][11]
-
SPE Cartridge Conditioning:
-
Pass 5-10 mL of methanol through the Oasis HLB cartridge.
-
Pass 5-10 mL of HPLC-grade water.
-
Pass 5-10 mL of HPLC-grade water acidified to the same pH as the sample. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the acidified water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5-10 mL of HPLC-grade water to remove interfering polar compounds.
-
Cartridge Drying: Dry the cartridge under vacuum or a gentle stream of nitrogen for 20-30 minutes to remove residual water.
-
Elution: Elute the retained analytes from the cartridge using 5-10 mL of methanol into a collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 35-40°C. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for the subsequent chromatographic analysis. Transfer the final extract to an autosampler vial.
Protocol 1: Analysis by HPLC-DAD
This method is suitable for routine monitoring and for samples with expected higher concentrations of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system.
-
Diode Array Detector (DAD) or UV Detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition | Reference |
|---|---|---|
| Mobile Phase | Methanol and Water (85:15, v/v), isocratic | [2][3] |
| Flow Rate | 1.0 mL/min | [2][3] |
| Column Temperature | 30 °C (or ambient) | |
| Injection Volume | 20 µL | |
| Detection | 300 nm | [2] |
| Run Time | ~25 minutes |[2] |
Procedure:
-
Prepare a series of calibration standards of this compound in the mobile phase (e.g., ranging from 1 µg/mL to 100 µg/mL).
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards to construct a calibration curve.
-
Inject the reconstituted sample extracts (from section 4.1).
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of a standard.
-
Quantify the concentration of this compound in the sample using the calibration curve.
Protocol 2: Analysis by LC-MS/MS
This method provides high sensitivity and selectivity, making it ideal for detecting trace levels of this compound in complex environmental matrices.
Instrumentation:
-
Ultra-High Performance Liquid Chromatograph (UHPLC) or HPLC system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Data acquisition and processing software.
LC Conditions:
| Parameter | Condition | Reference |
|---|---|---|
| Mobile Phase A | 5 mM Ammonium Acetate and 0.05% Acetic Acid in Water | [12] |
| Mobile Phase B | Acetonitrile (ACN) | [12] |
| Gradient | Start at 10% B, ramp to 100% B, hold, and re-equilibrate | [12] |
| Flow Rate | 0.3 mL/min | |
| Column Temperature | 40 °C | [12] |
| Injection Volume | 10 µL | |
MS/MS Conditions:
| Parameter | Condition | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | [9] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [9] |
| Precursor Ion (Q1) | m/z specific to this compound (e.g., [M+H]⁺) | |
| Product Ions (Q3) | At least two transitions for quantification and confirmation | |
| Collision Energy | Optimized for each transition |
| Source Temp. | Optimized for instrument (e.g., 500 °C) | |
Note: Specific m/z transitions and collision energies for this compound must be optimized on the specific instrument being used.
Procedure:
-
Optimize the MS/MS parameters for this compound by infusing a standard solution to determine the precursor ion and the most abundant, stable product ions.
-
Prepare a series of calibration standards in a matrix-matched solvent (e.g., reconstituted blank water extract) to account for matrix effects. Concentrations may range from low ng/L to µg/L levels.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared sample extracts (from section 4.1).
-
Identify and quantify this compound based on the retention time and the area of the specific MRM transitions. The ratio of the quantifier to qualifier ion should be consistent with that of the standards for positive identification.
Method Validation
To ensure reliable and accurate results, any analytical method must be properly validated. Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear. A correlation coefficient (R²) > 0.99 is typically desired.[16]
-
Accuracy (Recovery): The closeness of the measured value to the true value, often assessed by analyzing spiked samples. Recoveries between 70-130% are generally considered acceptable for environmental trace analysis.[4]
-
Precision (Repeatability): The closeness of agreement between repeated measurements, expressed as relative standard deviation (RSD). RSDs should ideally be <20%.
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected above the background noise.[17]
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[17]
Conclusion
The protocols described provide robust frameworks for the detection and quantification of the UV filter this compound in environmental water samples. The choice between HPLC-DAD and LC-MS/MS should be guided by the specific project's data quality objectives, particularly the required detection limits. LC-MS/MS coupled with solid-phase extraction is the preferred method for trace-level environmental monitoring due to its superior sensitivity and selectivity. Proper method validation is critical to ensure the generation of high-quality, defensible data for environmental risk assessment and regulatory compliance.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. library.dphen1.com [library.dphen1.com]
- 5. Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. wrc.org.za [wrc.org.za]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Determination of seven commonly used organic UV filters in fresh and saline waters by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. The first fully optimized and validated SPE-LC-MS/MS method for determination of the new-generation neonicotinoids in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Salting-out assisted liquid–liquid extraction combined with LC–MS/MS for the simultaneous determination of seven organic UV filters in environmental water samples: method development and application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. marz.kau.edu.sa [marz.kau.edu.sa]
- 15. Sample Preparation to Determine Pharmaceutical and Personal Care Products in an All-Water Matrix: Solid Phase Extraction | Publicación [silice.csic.es]
- 16. fda.gov [fda.gov]
- 17. epa.gov [epa.gov]
Application Note: Quantitative Analysis of Octisalate in Cosmetic Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of Octisalate (2-ethylhexyl salicylate), a common UVB filter in sunscreen and other cosmetic products, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation from a cosmetic matrix, instrument parameters for chromatographic separation and mass spectrometric detection, and method validation performance data. This method is suitable for quality control, formulation development, and regulatory compliance testing.
Introduction
This compound is an organic compound used as a chemical sunscreen agent to absorb UVB radiation.[1][2] Accurate quantification of this compound in cosmetic formulations is essential to ensure product efficacy and compliance with regulatory limits. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly selective and sensitive technique for the analysis of volatile and semi-volatile compounds like this compound in complex cosmetic matrices.[3] This method provides a detailed protocol for the extraction and subsequent GC-MS analysis of this compound.
Experimental Protocol
This protocol is based on established methods for the analysis of sunscreen agents in cosmetic products.[3]
2.1. Reagents and Materials
-
This compound reference standard (≥99% purity)
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Anhydrous Sodium Sulfate
-
0.22 µm Syringe filters (PTFE or other solvent-compatible membrane)
-
Volumetric flasks (50 mL)
-
Autosampler vials (2 mL) with inserts
-
Ultrasonic bath
-
Centrifuge
2.2. Standard Preparation
Prepare a stock solution of this compound at 1 mg/mL in dichloromethane. From this stock, create a series of calibration standards by serial dilution in dichloromethane to cover the desired concentration range (e.g., 1 - 100 µg/mL).
2.3. Sample Preparation
-
Accurately weigh approximately 0.5 g of the cosmetic product (e.g., sunscreen lotion, cream) into a 50 mL volumetric flask.[3]
-
Add approximately 40 mL of dichloromethane to the flask.[3]
-
Sonicate the mixture for 15 minutes in an ultrasonic bath to ensure complete dissolution and extraction of this compound.[3]
-
Allow the solution to cool to room temperature and dilute to the mark with dichloromethane.
-
Vortex the solution for 1 minute.
-
Transfer a portion of the solution to a centrifuge tube and centrifuge to separate any insoluble excipients.
-
Filter the supernatant through a 0.22-µm syringe filter into a clean autosampler vial for GC-MS analysis.[3]
2.4. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[3]
-
Injector: Split/Splitless, operated in splitless mode
-
Injection Volume: 1 µL[3]
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 10 °C/min to 290 °C
-
Hold: 5 minutes at 290 °C[3]
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)[3]
2.5. Mass Spectrometric Detection (SIM Mode)
For selective and sensitive quantification of this compound, monitor the following characteristic ions. The choice of quantifier and qualifier ions is based on the electron ionization mass spectrum of this compound.[1]
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 120 | 138 | 121 |
Data Presentation: Quantitative Performance
The following table summarizes the typical performance characteristics of a GC-MS method for the analysis of this compound in cosmetic matrices. The data is compiled from a validated method for multiple sunscreen agents.[3]
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998[3] |
| Limit of Detection (LOD) | 0.04 - 0.63 mg/g (in product)[3] |
| Limit of Quantification (LOQ) | 0.12 - 2.10 mg/g (in product)[3] |
| Recovery | |
| Cream Matrix | 88.7% - 103.6%[3] |
| Lotion Matrix | 88.4% - 102.3%[3] |
| Precision (%RSD, n=6) | |
| Cream Matrix | 1.7% - 4.9%[3] |
| Lotion Matrix | 1.2% - 3.9%[3] |
Note: LOD and LOQ values are presented as a range as they were determined for a method analyzing 13 different sunscreen agents simultaneously.[3]
Visualization
4.1. Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
4.2. Logical Relationship: Method Development Considerations
Caption: Key decision points in method development.
Conclusion
The described GC-MS method provides a selective, sensitive, and accurate approach for the quantification of this compound in various cosmetic formulations. The sample preparation is straightforward, and the use of Selected Ion Monitoring (SIM) mode ensures minimal interference from the complex sample matrix. The method's performance, characterized by excellent linearity, low detection limits, and high accuracy and precision, makes it highly suitable for routine quality control and research applications in the cosmetic and pharmaceutical industries.
References
Application of Octisalate in Protective Coatings and Textiles: A Feasibility Overview
Introduction
Octisalate, also known as Ethylhexyl Salicylate, is an organic compound widely utilized as a UVB filter in sunscreen and personal care formulations.[1][2][3] Its primary function is to absorb ultraviolet radiation in the 280-320 nm range, converting it into less harmful thermal energy.[1][2] While extensively studied for dermatological applications, its use in industrial protective coatings and textiles is not well-documented in publicly available literature. This compound's properties—such as being an oil-soluble liquid and its ability to solubilize other compounds—suggest potential applicability in these fields.[4][5][6]
This document provides a set of generalized application notes and protocols for researchers and scientists interested in exploring the use of this compound as a UV absorber in protective coatings and textiles. The methodologies described are based on standard industry practices for incorporating and evaluating organic UV absorbers.
Chemical Properties of this compound
A summary of this compound's key properties relevant to formulation in coatings and textiles is provided below.
| Property | Value | Reference |
| INCI Name | Ethylhexyl Salicylate | [7] |
| Chemical Formula | C15H22O3 | [4] |
| Appearance | Colorless to pale yellow liquid | [4][8] |
| Solubility | Oil-soluble, water-insoluble | [9] |
| UV Absorption Range | UVB (280-320 nm) | [1] |
| Peak Absorption | ~307 nm | [1] |
| Approved Concentration (Sunscreens) | Up to 5% (US & EU) | [1][2] |
Application in Protective Coatings
This compound can theoretically be incorporated into clear or pigmented coating systems to prevent UV-induced degradation, such as color fading, gloss reduction, and loss of mechanical integrity in the substrate or the coating itself.[10][11][12] It is often used synergistically with other stabilizers, like Hindered Amine Light Stabilizers (HALS), for comprehensive protection.[10][11]
Experimental Protocol: Incorporation and Evaluation of this compound in a Solvent-Borne Acrylic Coating
This protocol details a standard method for testing the efficacy of a UV absorber in a coating formulation.
1. Materials and Equipment:
-
This compound (Ethylhexyl Salicylate)
-
Solvent-borne acrylic resin
-
Appropriate solvents (e.g., xylene, butyl acetate)
-
Hindered Amine Light Stabilizer (HALS) - Optional
-
Standardized test panels (e.g., steel or aluminum)
-
Film applicator (e.g., drawdown bar)
-
QUV Accelerated Weathering Tester (equipped with UVA-340 lamps)[13]
-
Spectrophotometer for color measurement (CIELAB Lab*)
-
Gloss meter (60° angle)
2. Formulation Preparation:
-
Control Formulation (Unstabilized): Prepare a master batch of the acrylic coating according to the manufacturer's specifications without any UV absorbers.
-
Test Formulation (this compound): To a separate batch of the acrylic coating, add this compound at a specified concentration (e.g., 1.0% by weight of total solids). Ensure thorough mixing for uniform dispersion.
-
Test Formulation (this compound + HALS): Prepare a third batch containing both this compound (1.0%) and a HALS (e.g., 0.5%) to evaluate synergistic effects.
3. Panel Preparation and Application:
-
Clean and degrease the test panels.
-
Apply the coatings to the panels using a film applicator to achieve a consistent dry film thickness (DFT).
-
Allow the coated panels to cure according to the resin manufacturer's instructions (e.g., air dry for 24 hours, then bake at 60°C for 1 hour).
4. Accelerated Weathering Test (ASTM G154):
-
Measure the initial color (Lab*) and 60° gloss of each panel before exposure.
-
Place the panels in the QUV Accelerated Weathering Tester.
-
Run an exposure cycle, such as ASTM G154 Cycle 1: 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[13]
-
Continue the test for a predetermined duration (e.g., 500, 1000, 2000 hours).[13]
5. Evaluation:
-
At specified intervals, remove the panels and measure color and gloss.
-
Calculate the total color change (ΔE) using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb*)²]¹/².[13]
-
Calculate the percent gloss retention.
-
Visually inspect for cracking, blistering, or chalking.
Workflow for Coating Evaluation
Caption: Workflow for evaluating UV absorber performance in protective coatings.
Illustrative Data Presentation
The following table presents hypothetical data for the performance of coatings after 1000 hours of accelerated weathering.
| Formulation | ΔE (Color Change) | Gloss Retention (%) |
| Control (Unstabilized) | 8.5 | 35 |
| 1.0% this compound | 4.2 | 68 |
| 1.0% this compound + 0.5% HALS | 2.1 | 85 |
Application in Textiles
For textiles, UV absorbers are used to protect the fabric fibers from degradation and to improve the Ultraviolet Protection Factor (UPF) of garments, especially for lightweight and light-colored fabrics.[14][15] Application methods typically involve treating the fabric during the dyeing or finishing stages.[16][17]
Experimental Protocol: Application of this compound to Cotton Fabric via Pad-Dry-Cure Method
This protocol describes a common finishing technique for applying UV absorbers to textiles.
1. Materials and Equipment:
-
This compound (as an aqueous microemulsion or in a suitable carrier)
-
Scoured and bleached 100% cotton fabric
-
Wetting agent
-
Softener (optional)
-
Cross-linking resin (e.g., dimethylol dihydroxy ethylene urea - DMDHEU)
-
Magnesium chloride catalyst
-
Laboratory padding mangle
-
Stenter or oven for drying and curing
-
Spectrophotometer for UPF measurement (e.g., compliant with AATCC 183 or AS/NZS 4399)
2. Treatment Bath Preparation:
-
Prepare a finishing bath with the following components (example concentrations):
-
This compound emulsion: 30-50 g/L
-
Wetting agent: 1-2 g/L
-
Cross-linking resin: 40-60 g/L
-
Magnesium chloride catalyst: 10-15 g/L
-
Softener: 20-30 g/L
-
-
Ensure all components are thoroughly mixed in water to form a stable solution.
3. Fabric Treatment (Pad-Dry-Cure):
-
Padding: Pass the cotton fabric through the treatment bath in the padding mangle to achieve a specific wet pick-up (e.g., 70-80%).
-
Drying: Dry the treated fabric in an oven or stenter at 100-110°C for 2-3 minutes.
-
Curing: Cure the dried fabric at a higher temperature (e.g., 150°C for 3-5 minutes) to fix the finish onto the fibers.
4. Post-Treatment:
-
Rinse the cured fabric to remove any unreacted chemicals.
-
Perform a wash cycle to test the durability of the finish (e.g., according to AATCC 61).
-
Air dry the final fabric samples.
5. Evaluation:
-
Measure the UPF of the untreated control fabric and the this compound-treated fabric before and after washing.
-
Evaluate other fabric properties such as whiteness index, tensile strength, and handle to ensure the finish has no adverse effects.[14]
Workflow for Textile Application
Caption: Pad-Dry-Cure workflow for applying UV absorbers to textiles.
Illustrative Data Presentation
The following table shows hypothetical UPF values for treated cotton fabric.
| Fabric Sample | Initial UPF | UPF after 5 Washes |
| Untreated Cotton | 7 | 7 |
| Cotton + 40 g/L this compound | 45 | 35 |
| Cotton + 40 g/L this compound (with cross-linker) | 50+ | 48 |
Mechanism of Action: UV Absorption
The protective action of this compound in either application is based on its ability to absorb UV radiation. This mechanism does not involve complex signaling pathways but is a direct photochemical process.
Caption: Simplified mechanism of UV energy absorption and dissipation by this compound.
Conclusion
While this compound is not a conventional UV stabilizer for industrial coatings and textiles, its chemical properties as a UVB absorber present an opportunity for research and development. The protocols outlined here provide a foundational framework for incorporating this compound into these materials and evaluating its performance. Key challenges would include ensuring long-term photostability, compatibility with various resin and fiber types, and durability to environmental stressors like washing and abrasion. Further investigation is required to validate its efficacy and viability compared to established industrial UV absorbers.
References
- 1. spflist.com [spflist.com]
- 2. clinikally.com [clinikally.com]
- 3. drerumilyas.com [drerumilyas.com]
- 4. forceofnatureclean.com [forceofnatureclean.com]
- 5. Octyl Salicylate | 6969-49-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. us.typology.com [us.typology.com]
- 7. paulaschoice.it [paulaschoice.it]
- 8. makingchembooks.com [makingchembooks.com]
- 9. ulprospector.com [ulprospector.com]
- 10. paint.org [paint.org]
- 11. 3vsigmausa.com [3vsigmausa.com]
- 12. specialchem.com [specialchem.com]
- 13. benchchem.com [benchchem.com]
- 14. partinchem.com [partinchem.com]
- 15. UV Protection Finishes - Free Technology Industry Articles - Fibre2fashion.com - Fibre2Fashion [fibre2fashion.com]
- 16. What are the applications of UV absorbers on textiles? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Octisalate Crystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and preventing the crystallization of Octisalate in oil-in-water (O/W) emulsions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in O/W emulsions?
This compound, also known as Ethylhexyl Salicylate, is an organic compound used as a UVB filter in sunscreens and other cosmetic products.[1][2] It is an oil-soluble, colorless liquid with a slight floral scent.[1] In addition to its UVB absorbing properties (wavelengths between 280-320 nm), it is frequently used as a solubilizer for other, often solid, UV filters like Avobenzone, and to improve the overall feel and spreadability of the final product.[3]
Q2: I've observed crystals in my O/W emulsion containing this compound. What could be the cause?
While this compound is a liquid at room temperature, crystallization in an emulsion can still occur due to a phenomenon known as precipitation or "salting out". This can be triggered by several factors:
-
Poor Solubility: The oil phase of your emulsion may not be a good solvent for this compound, especially at lower temperatures.
-
High Concentration: The concentration of this compound in the oil phase may have exceeded its solubility limit. The maximum approved concentration for this compound is 5% in the US and EU.[3][4]
-
Interaction with Other Ingredients: Other components in your formulation could be reducing its solubility.
-
Improper Processing: Issues during the manufacturing process, such as a rapid or uncontrolled cooling rate, can promote crystallization.
-
Emulsion Instability: A breakdown of the emulsion structure can lead to localized areas of high this compound concentration, causing it to come out of solution.
Q3: How can I prevent this compound crystallization in my formulations?
Preventing crystallization primarily involves ensuring this compound remains fully solubilized in the oil phase of the emulsion throughout the product's shelf life. Key strategies include:
-
Proper Solvent Selection: Utilize emollients with good solvent properties for this compound. Generally, more polar oils can improve the solubility of organic UV filters.
-
Optimize Concentration: Keep the concentration of this compound within its solubility limits in the chosen oil phase.
-
Use of Co-solvents: Incorporate co-solvents that can enhance the solubility of this compound.
-
Controlled Manufacturing Process: Employ a controlled cooling rate during production to prevent shock crystallization. Ensure adequate homogenization to create a stable emulsion with small, uniform droplet sizes.
-
Stability Testing: Conduct rigorous stability testing, including temperature cycling (freeze-thaw cycles), to assess the potential for crystallization over time.
Q4: What are the consequences of this compound crystallization in a sunscreen product?
Crystallization of any UV filter in a sunscreen can have several negative impacts:
-
Reduced Efficacy: Once crystallized, the UV filter is no longer evenly dispersed and cannot provide effective sun protection. This can lead to a significant drop in the Sun Protection Factor (SPF).
-
Aesthetic Issues: Crystals can impart a gritty or sandy texture to the product, making it unpleasant to use.
-
Skin Irritation: The sharp edges of crystals can potentially cause skin irritation.
-
Formulation Instability: The formation of crystals can disrupt the emulsion structure, leading to phase separation.
Troubleshooting Guide
If you are experiencing this compound crystallization, follow this step-by-step guide to identify and resolve the issue.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound crystallization.
Step 1: Characterize the Crystals
The first step is to confirm the presence and nature of the crystals.
-
Visual Inspection: Note the appearance of the emulsion. Is it grainy, opaque, or has it separated?
-
Microscopy: Use a light microscope, ideally with a polarizing filter, to observe a sample of the emulsion. Crystalline structures will often appear as distinct, geometric shapes that are bright against a dark background under polarized light.
Step 2: Review the Formulation
Carefully examine the components of your oil-in-water emulsion.
-
This compound Concentration: Is the concentration of this compound at or below the recommended maximum of 5%?
-
Oil Phase Composition: What emollients are you using? Refer to the table below for the relative solubility of this compound in common cosmetic oils. Consider replacing a poor solvent with a better one.
-
Co-solvents and other UV Filters: Are there other ingredients that could be competing for solubility or interacting negatively with this compound?
Table 1: Illustrative Solubility of this compound in Common Emollients
| Emollient | INCI Name | Type | Relative Solubility for this compound (Illustrative) |
| C12-15 Alkyl Benzoate | C12-15 Alkyl Benzoate | Ester | High |
| Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | Ester | Moderate |
| Isopropyl Myristate | Isopropyl Myristate | Ester | Moderate |
| Dimethicone | Dimethicone | Silicone | Low |
| Mineral Oil | Paraffinum Liquidum | Hydrocarbon | Low |
Note: This table provides illustrative data. It is crucial to perform solubility studies with your specific raw materials.
Step 3: Audit the Manufacturing Process
The way the emulsion is prepared can significantly impact its stability.
-
Heating and Cooling: Was the oil phase heated sufficiently to ensure all components were fully dissolved? Was the cooling process slow and controlled? Rapid cooling can "shock" the system and force dissolved substances out of solution.
-
Homogenization: Was the homogenization step adequate to create a fine and uniform droplet size distribution? Larger droplets are more prone to instability.
Step 4: Implement and Test Corrective Actions
Based on your findings, make systematic changes to your formulation and/or process.
-
Formulation Adjustment:
-
Reduce the concentration of this compound.
-
Substitute a portion of a poor solvent in the oil phase with a high-solvency emollient.
-
Introduce a co-solvent.
-
-
Process Modification:
-
Implement a slower, controlled cooling rate.
-
Increase homogenization time or speed.
-
After making adjustments, produce a new lab-scale batch and conduct accelerated stability testing, including freeze-thaw cycles, to determine if the crystallization issue has been resolved.
Experimental Protocols
Protocol 1: Determination of this compound Solubility in an Emollient
Objective: To determine the saturation solubility of this compound in a specific cosmetic emollient at various temperatures.
Methodology:
-
Prepare a series of vials with a known amount of the emollient (e.g., 10g).
-
Add increasing, precisely weighed amounts of this compound to each vial.
-
Seal the vials and place them in a temperature-controlled shaker bath.
-
Start at an elevated temperature (e.g., 50°C) and agitate until the this compound is fully dissolved.
-
Gradually decrease the temperature in increments (e.g., 5°C) and allow the samples to equilibrate at each temperature for 24 hours.
-
Visually inspect the vials for the first sign of crystal formation or cloudiness.
-
The highest concentration of this compound that remains clear at a given temperature is considered its saturation solubility at that temperature.
Protocol 2: Microscopic Analysis for Crystal Detection
Objective: To visually identify the presence of crystals in an O/W emulsion.
Methodology:
-
Place a small drop of the emulsion on a clean microscope slide.
-
Gently place a coverslip over the drop, avoiding air bubbles.
-
Examine the slide under a light microscope at various magnifications (e.g., 100x, 400x).
-
Switch to a polarized light setting. Crystalline materials will be birefringent and will appear bright against a dark background.
-
Record images of any observed crystalline structures.
Protocol 3: Differential Scanning Calorimetry (DSC) for Thermal Analysis
Objective: To detect melting or crystallization events in the emulsion, which can indicate the presence of crystalline material.
Methodology:
-
Accurately weigh a small amount of the emulsion (5-10 mg) into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Run a temperature program that includes a cooling scan followed by a heating scan. For example:
-
Cool from 25°C to -20°C at 10°C/min.
-
Hold at -20°C for 5 minutes.
-
Heat from -20°C to 80°C at 10°C/min.
-
-
Analyze the resulting thermogram. An exothermic peak during the cooling scan indicates crystallization, while an endothermic peak during the heating scan indicates melting. The temperature and enthalpy of these peaks can provide information about the crystalline material.
Signaling Pathway and Workflow Diagrams
Crystallization Initiation Pathway
Caption: Factors leading to this compound crystallization in an emulsion.
Experimental Workflow for Stability Assessment
Caption: A typical experimental workflow for assessing emulsion stability.
References
Technical Support Center: Enhancing Octisalate Photostability in Sunscreen Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of photostable sunscreen products containing Octisalate (Ethylhexyl Salicylate).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a sunscreen formulation, and how photostable is it?
This compound is a synthetic, oil-soluble UVB filter that absorbs ultraviolet radiation primarily within the 280-320 nm range.[1][2] While it offers some UVA protection, it is most effective against UVB rays.[1] this compound itself is considered to have excellent photostability.[1][2] Its key function often extends beyond its own UV filtering capability; it is frequently used to improve the photostability of other UV filters, such as Avobenzone and Oxybenzone.[1] Furthermore, research indicates that this compound can neutralize singlet oxygen, a reactive oxygen species (ROS) generated by UVB exposure that contributes to skin damage.[1]
Q2: What are the primary mechanisms that lead to the photodegradation of organic UV filters like this compound?
While this compound is relatively stable, organic UV filters, in general, can degrade through several photochemical processes upon absorbing UV radiation. When a UV filter molecule absorbs a photon, it transitions to an excited singlet state. From here, it can either return to the ground state, releasing energy as heat, or it can undergo intersystem crossing to a more stable, longer-lived triplet excited state.[3] It is from this triplet state that most photodegradation reactions occur, such as photoisomerization or cleavage of chemical bonds, leading to a loss of UV-filtering efficacy.[4] These excited-state molecules can also transfer their energy to molecular oxygen, creating highly reactive singlet oxygen, which can then degrade other formulation components or cause oxidative stress in the skin.[5][6]
Q3: What are the main strategies to improve the photostability of a sunscreen formulation containing this compound?
There are four primary strategies to enhance the photostability of sunscreen formulations:[7]
-
Combination with other UV Filters (Photostabilizers): Certain UV filters can act as photostabilizers for others. For instance, Octocrylene is well-known for its ability to stabilize Avobenzone by quenching its triplet excited state.[3][8][9][10] While this compound is already stable, combining it with other filters must be done carefully to avoid antagonistic interactions.[11]
-
Incorporation of Antioxidants: Antioxidants play a crucial role by quenching reactive oxygen species (ROS) and free radicals generated during UV exposure.[4][12] This not only protects the skin but also prevents the degradation of the UV filters themselves.[4][12][13]
-
Use of Quenchers: Specific molecules can be added to the formulation to deactivate the excited states of UV filters before they can undergo degradation.[3][5] These can be either singlet state or triplet state quenchers.[3][7][10][14]
-
Encapsulation Technologies: Encapsulating UV filters in delivery systems like nanoparticles (e.g., PLGA-based) or cyclodextrins can physically shield them from UV radiation, thus reducing photodegradation.[7][15][16] This strategy can also minimize the filter's direct contact with the skin.[7]
Troubleshooting Guides
Issue 1: Unexpectedly high degradation of this compound observed in HPLC analysis after irradiation.
| Potential Cause | Troubleshooting Step |
| Interaction with other UV filters: | Certain combinations of UV filters can lead to accelerated photodegradation. For example, Avobenzone is notoriously unstable and can be destabilized further by certain inorganic filters if not formulated correctly.[9] Review the combination of filters in your formulation. Consider incorporating a known photostabilizer like Octocrylene.[9][17] |
| Pro-oxidant effect of other ingredients: | Some formulation components might be generating free radicals upon UV exposure, which then attack the this compound molecule. Ensure the formulation includes a robust antioxidant system.[4][12] |
| Incorrect solvent or pH in the formulation: | The polarity and pH of the vehicle can influence the stability of UV filters. Evaluate the compatibility of this compound with the solvent system and ensure the formulation pH is within a stable range for all active ingredients. |
| Issues with Experimental Protocol: | Inaccurate UV dose delivery from the solar simulator, or inconsistent sample application thickness can lead to variable results. Calibrate the solar simulator and use a standardized substrate like PMMA plates with a consistent application rate (e.g., 0.5-1.0 mg/cm²).[18][19] |
Issue 2: Inconsistent absorbance readings in UV spectroscopy post-irradiation.
| Potential Cause | Troubleshooting Step |
| Non-uniform film application: | An uneven layer of sunscreen on the substrate will result in inconsistent absorbance measurements. Ensure the product is spread evenly over the substrate surface using a gloved finger or a specific spreading tool to achieve a uniform film.[18] |
| Crystallization of solid UV filters: | If other solid organic filters are present in the formulation, they may crystallize on the substrate if not properly solubilized, leading to erratic absorbance readings. Use microscopy to check for crystal formation. Adjust the emollient system to ensure all solid filters are fully dissolved.[9] |
| Substrate incompatibility: | The type of substrate used can influence results. Polymethyl methacrylate (PMMA) plates are a common standard for in-vitro photostability testing.[18][20] Ensure the substrate is clean and appropriate for the test. |
| Changes in the formulation's physical state: | The formulation may be physically unstable under the heat and light of the experiment, causing phase separation or changes in the film's structure. Assess the physical stability of the formulation under test conditions. |
Data Presentation: Enhancing Photostability
The following tables summarize quantitative data on the effectiveness of different strategies for improving UV filter photostability.
Table 1: Effect of Encapsulation on UV Filter Photodegradation
| UV Filter | Formulation Type | Photodegradation (%) | Reference |
| Ethylhexyl Methoxycinnamate (OMC) | Emulsion (Free OMC) | 52.3% | [15] |
| Ethylhexyl Methoxycinnamate (OMC) | Emulsion (OMC-loaded PLGA nanoparticles) | 35.3% | [15] |
Table 2: Efficacy of Antioxidants and Stabilizers
| Unstable UV Filter | Stabilizing Agent | Concentration | Improvement in Photostability | Reference |
| Avobenzone | Diethylhexyl Syringylidenemalonate (DESM) | Not specified | Greatly improved photostability of Avobenzone and other filters | [7] |
| Avobenzone | Quercetin | Lower than conventional stabilizers | Highly effective at improving photostability | [7] |
| Avobenzone | Ubiquinone | 2.5 µg/mL | Improved photostability and SPF value | [12] |
| Avobenzone | trans-Resveratrol + β-carotene | Not specified | Improved photostability of Avobenzone | [12] |
Key Experimental Protocols
Protocol 1: In Vitro Photostability Assessment by UV Spectroscopy
This method evaluates the change in UV absorbance of a sunscreen film after exposure to a controlled dose of UV radiation.[18][19][20]
-
Sample Preparation:
-
Use a standardized substrate, such as a Polymethyl Methacrylate (PMMA) plate.[20]
-
Apply the sunscreen formulation to the plate at a concentration of 0.5 to 1.0 mg/cm².[18][19]
-
Spread the product evenly across the entire surface with a gloved finger to create a uniform film.[18]
-
Allow the film to equilibrate in the dark for at least 30 minutes, potentially at a controlled temperature (e.g., 35°C).[18][20]
-
-
Initial Absorbance Measurement (Pre-Irradiation):
-
Place the prepared plate into a spectrophotometer equipped with an integrating sphere.
-
Measure the initial absorbance spectrum from 290 nm to 400 nm in 1 nm increments.[18] This serves as the baseline (T₀).
-
-
Irradiation:
-
Final Absorbance Measurement (Post-Irradiation):
-
After irradiation, repeat the absorbance measurement (Step 2) to obtain the final spectrum (T₁).
-
-
Analysis:
Protocol 2: In Vitro Photostability Assessment by HPLC
This method provides a quantitative measure of the degradation of the active ingredient.[21]
-
Sample Preparation and Irradiation:
-
Prepare and irradiate sunscreen films on PMMA plates as described in Protocol 1 (Steps 1 & 3). Prepare a separate set of non-irradiated plates to serve as a control.
-
-
Extraction:
-
Sample Preparation for HPLC:
-
Dilute the extracts to a concentration that falls within the linear range of the calibration curve.
-
Filter the diluted samples through a 0.45 µm syringe filter into HPLC vials.[18]
-
-
HPLC Analysis:
-
Method: Reversed-phase HPLC is typically preferred for UV filter analysis.[23]
-
Column: C18 column (e.g., 250x4.6mm, 5µm particle size).[23]
-
Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 85:15 v/v).[23][24]
-
Detection Wavelength: Set the detector to the λmax of this compound (~306 nm) or a wavelength suitable for multiple filters if analyzing simultaneously (e.g., 300 nm or 313 nm).[22][24][25]
-
Injection Volume: 10-20 µL.[18]
-
-
Quantification:
-
Calculate the concentration of this compound in the irradiated and non-irradiated samples against a standard calibration curve.
-
The percentage of photodegradation is calculated as: % Degradation = [(Conc_initial - Conc_final) / Conc_initial] * 100
-
Visualizations
References
- 1. paulaschoice.it [paulaschoice.it]
- 2. dravyom.com [dravyom.com]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. hitechformulations.com [hitechformulations.com]
- 5. hallstarbeauty.com [hallstarbeauty.com]
- 6. Photoprotective, excited-state quenching mechanisms in diverse photosynthetic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. happi.com [happi.com]
- 9. crodabeauty.com [crodabeauty.com]
- 10. researchgate.net [researchgate.net]
- 11. abich.ca [abich.ca]
- 12. researchgate.net [researchgate.net]
- 13. specialchem.com [specialchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Photostability and Sunscreen: Why It Matters for Organic UV Filters? - Shanghai BFP New Material [shbfpl.com]
- 18. benchchem.com [benchchem.com]
- 19. Photostability of commercial sunscreens upon sun exposure and irradiation by ultraviolet lamps - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 21. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 22. fda.gov [fda.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Enhancing Photoprotection and Mitigating Ex Vivo Stratum Corneum Oxidative Stress: A Multifunctional Strategy Combining Rosmarinic Acid with UVB Filters - PMC [pmc.ncbi.nlm.nih.gov]
Identification and quantification of Octisalate photodegradation byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the identification and quantification of Octisalate photodegradation byproducts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photodegradation a concern?
This compound, also known as 2-ethylhexyl salicylate, is an organic UV filter commonly used in sunscreens to absorb UVB radiation.[1] While it is often considered photostable, the potential for degradation under UV exposure exists, which could lead to a loss of efficacy and the formation of unknown byproducts with potential toxicological effects. Understanding its photodegradation profile is crucial for ensuring the safety and effectiveness of sunscreen formulations.
Q2: What are the known or suspected photodegradation byproducts of this compound?
Direct studies identifying the specific photodegradation byproducts of this compound are limited in publicly available literature. However, based on its chemical structure and metabolic pathways, the following byproducts are plausible:
-
Salicylic Acid and 2-Ethylhexanol: Hydrolysis of the ester bond is a likely degradation pathway, analogous to its metabolism in the body.[2]
-
Oxidized derivatives: Oxidation of the 2-ethylhexyl side chain could occur, leading to various hydroxylated and carboxylated species. Human metabolism studies have identified several oxidized metabolites, which may serve as indicators for potential photodegradation products.[3][4]
It is important to note that the presence and quantity of these byproducts from photodegradation need to be confirmed experimentally.
Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its potential byproducts?
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the most powerful technique for this purpose.[5][6][7]
-
HPLC with a suitable column (e.g., C18) allows for the separation of this compound from its potential byproducts.[8]
-
Tandem mass spectrometry (MS/MS) provides the high sensitivity and selectivity needed for the identification and quantification of trace-level degradants.[5][9]
Q4: Are there standardized methods for photostability testing of UV filters like this compound?
Yes, the International Council for Harmonisation (ICH) provides guidelines for photostability testing of new drug substances and products, specifically in guideline Q1B.[10][11][12][13] This guideline outlines the conditions for light exposure, including the use of a light source emitting a spectrum similar to that of sunlight.
Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of this compound photodegradation.
Problem 1: Poor separation of this compound and its byproducts in HPLC.
-
Possible Cause: Inappropriate mobile phase composition or gradient.
-
Solution:
-
Optimize the mobile phase. A common starting point for reversed-phase HPLC is a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.[8]
-
Implement a gradient elution program, starting with a higher aqueous phase concentration and gradually increasing the organic phase. This can help resolve compounds with different polarities.
-
Experiment with different C18 columns from various manufacturers, as selectivity can vary.
-
Problem 2: Low sensitivity or inability to detect trace-level degradation products with LC-MS/MS.
-
Possible Cause: Suboptimal mass spectrometer settings or sample preparation.
-
Solution:
-
MS Optimization: Infuse a standard solution of this compound (and any available byproduct standards) directly into the mass spectrometer to optimize parameters such as cone voltage and collision energy for maximum sensitivity.
-
Sample Enrichment: Use solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components from the sample before LC-MS/MS analysis.[7]
-
Ionization Mode: Test both positive and negative electrospray ionization (ESI) modes, as some byproducts may ionize more efficiently in one mode over the other.
-
Problem 3: Inconsistent results in photostability studies.
-
Possible Cause: Variability in light exposure, temperature, or sample preparation.
-
Solution:
-
Controlled Irradiation: Use a calibrated photostability chamber that provides consistent light intensity and spectral distribution, as specified in ICH Q1B.[11][13]
-
Temperature Control: Maintain a constant temperature during irradiation to prevent thermal degradation from confounding the results.
-
Standardized Sample Preparation: Ensure a consistent and reproducible method for preparing the this compound solution or formulation for irradiation. The solvent or matrix can significantly influence the degradation kinetics.
-
Problem 4: Difficulty in identifying unknown degradation products.
-
Possible Cause: Lack of reference standards and complex fragmentation patterns in MS.
-
Solution:
-
High-Resolution Mass Spectrometry (HRMS): Use techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS to obtain accurate mass measurements of the parent and fragment ions. This information is crucial for proposing elemental compositions of the unknown byproducts.
-
MS/MS Fragmentation Studies: Perform detailed fragmentation analysis of the unknown peaks and compare the fragmentation patterns to that of the parent compound (this compound) and known related structures.
-
Forced Degradation Studies: Subject this compound to various stress conditions (acidic, basic, oxidative) to generate potential degradation products and gain insights into its degradation pathways.
-
Data Presentation
Table 1: Potential Photodegradation Byproducts of this compound (Hypothetical)
| Byproduct Name | Chemical Formula | Molecular Weight ( g/mol ) | Predicted Formation Pathway |
| Salicylic Acid | C₇H₆O₃ | 138.12 | Hydrolysis |
| 2-Ethylhexanol | C₈H₁₈O | 130.23 | Hydrolysis |
| 2-Ethyl-5-hydroxyhexyl salicylate | C₁₅H₂₂O₄ | 266.33 | Oxidation |
| 2-Ethyl-5-oxohexyl salicylate | C₁₅H₂₀O₄ | 264.31 | Oxidation |
| 5-Carboxy-2-ethylpentyl salicylate | C₁₅H₂₀O₅ | 280.31 | Oxidation |
Disclaimer: The byproducts listed above are predicted based on metabolic pathways and have not been definitively identified in this compound photodegradation studies. Experimental verification is required.
Experimental Protocols
1. Protocol for Photostability Testing of this compound
This protocol is based on the principles outlined in ICH Guideline Q1B.[10]
-
Objective: To assess the photostability of an this compound solution under controlled UV and visible light exposure.
-
Materials:
-
This compound reference standard
-
HPLC-grade solvent (e.g., methanol or ethanol)
-
Quartz cuvettes or other UV-transparent containers
-
Calibrated photostability chamber
-
HPLC-UV or LC-MS/MS system
-
-
Procedure:
-
Prepare a solution of this compound in the chosen solvent at a known concentration.
-
Transfer aliquots of the solution into quartz cuvettes.
-
Prepare "dark" control samples by wrapping identical cuvettes in aluminum foil.
-
Place the exposed and dark control samples in the photostability chamber.
-
Expose the samples to a light source according to ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
At specified time intervals, withdraw samples from both the exposed and dark control groups.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method to determine the remaining concentration of this compound and to detect the formation of any byproducts.
-
2. Protocol for LC-MS/MS Quantification of this compound and Potential Byproducts
-
Objective: To develop a sensitive and selective method for the simultaneous quantification of this compound and its potential degradation products.
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over the run.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: ESI positive and negative modes (scanned simultaneously if possible).
-
Multiple Reaction Monitoring (MRM): Develop specific MRM transitions (precursor ion > product ion) for this compound and any available standards of potential byproducts. This requires initial optimization by infusing standard solutions.
-
Data Analysis: Quantify the analytes by constructing calibration curves using the peak areas from the MRM chromatograms.
-
Visualizations
Caption: Experimental workflow for this compound photodegradation analysis.
Caption: Predicted photodegradation pathways of this compound.
References
- 1. drerumilyas.com [drerumilyas.com]
- 2. nbinno.com [nbinno.com]
- 3. New metabolites of 2-ethylhexyl salicylate in human urine after simulated real-life dermal sunscreen application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary metabolites of the UV filter 2-Ethylhexyl salicylate as biomarkers of exposure in humans - chemicalbook [chemicalbook.com]
- 5. lcms.cz [lcms.cz]
- 6. sciex.com [sciex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. fda.gov [fda.gov]
- 9. sciex.com [sciex.com]
- 10. database.ich.org [database.ich.org]
- 11. caronscientific.com [caronscientific.com]
- 12. biobostonconsulting.com [biobostonconsulting.com]
- 13. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
Technical Support Center: Overcoming Solubility Limitations of Octisalate in Novel Cosmetic Bases
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility and stability issues of Octisalate in innovative cosmetic formulations.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the formulation process with this compound.
Q1: What are the primary solubility characteristics of this compound?
A1: this compound, also known as Ethylhexyl Salicylate, is an oil-soluble, water-insoluble liquid organic compound used as a UVB filter in sunscreens.[1][2][3] Its lipophilic nature dictates that it must be incorporated into the oil phase of an emulsion.[3] It is soluble in many common organic solvents such as ethanol, acetone, and hexane, and is miscible with most cosmetic oils and other organic UV filters.[4]
Q2: I am observing crystallization in my sunscreen formulation containing this compound. What are the likely causes?
A2: Crystallization of UV filters, including those that are liquid at room temperature like this compound, can occur in a finished product, compromising SPF efficacy and aesthetics.[5] The primary causes include:
-
Poor Solubilization: The chosen oil phase may not have sufficient solvent power for the concentration of this compound and other solid UV filters used.[5]
-
Temperature Fluctuations: Storage at low temperatures can significantly reduce the solubility of UV filters, leading to crystallization.[6]
-
Incompatible Ingredients: Interactions with other components in the formulation can reduce the solvency of the system for this compound.[6]
-
Supersaturation: If the concentration of this compound exceeds its saturation point in the oil phase at a given temperature, it can crystallize out of the solution.[7]
Q3: What are the visual signs of this compound crystallization?
A3: Under polarized light microscopy, crystals of solid UV filters often appear as 'spikey' colored structures.[5] In the final product, crystallization may manifest as a grainy texture, a cloudy appearance in an otherwise clear formulation, or visible white specks.[8]
Q4: How can I improve the solubility of this compound in my formulation?
A4: To enhance the solubility of this compound, consider the following strategies:
-
Emollient Selection: Utilize high-polarity emollients and esters, which are generally better solvents for organic UV filters.[5] Esters such as C12-15 Alkyl Benzoate and Dibutyl Adipate are known to be excellent solubilizers.[8]
-
Solvent Blends: Employing a blend of emollients can create a more effective solvent system than a single emollient.
-
Processing Temperature: Ensure that the oil phase is heated sufficiently during production to completely dissolve all solid and semi-solid UV filters.[5]
-
Concentration Management: Carefully calculate the required amount of each UV filter and ensure it does not exceed the saturation capacity of the chosen oil phase at reasonably expected storage temperatures.
Q5: My high-SPF sunscreen containing this compound has an undesirable greasy and heavy skin feel. How can I improve the sensory properties?
A5: High concentrations of UV filters can negatively impact the sensory profile of a sunscreen.[9] To improve the feel:
-
Incorporate Sensory Modifiers: Ingredients like silica, starches (e.g., aluminum starch octenylsuccinate, tapioca starch), and elastomers (e.g., dimethicone crosspolymers) can create a lighter, more powdery, and less greasy after-feel.
-
Use Lightweight Emollients: Select low-viscosity, fast-spreading emollients to counteract the heavy feel of the UV filters.[10]
-
Optimize the Emulsion System: The choice of emulsifier and the structure of the emulsion (e.g., oil-in-water vs. water-in-oil) can significantly influence the final skin feel.[5]
Troubleshooting Guides
This section provides structured guidance for resolving specific formulation issues.
Guide 1: Diagnosing and Resolving this compound Crystallization
Use the following workflow to troubleshoot and address crystallization issues in your formulation.
Caption: Troubleshooting workflow for addressing this compound crystallization.
Quantitative Data on this compound Solubility
The following tables summarize the solubility of this compound in various cosmetic emollients. Note that solubility is temperature-dependent.
| Emollient | INCI Name | Type | Known Solubility of this compound |
| C12-15 Alkyl Benzoate | C12-15 Alkyl Benzoate | Ester | Excellent solvent for many UV filters |
| Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | Ester | Good solvent, commonly used in sunscreens |
| Isododecane | Isododecane | Hydrocarbon | Good solvent for non-polar ingredients |
| Dimethicone | Dimethicone | Silicone | Generally a poor solvent for organic UV filters |
| Dibutyl Adipate | Dibutyl Adipate | Ester | High solvency for many solid UV filters[11] |
Note: Specific quantitative solubility data (e.g., g/100g ) for this compound in many novel cosmetic bases is proprietary to raw material suppliers and formulators. The information provided is based on generally available knowledge and industry literature. It is highly recommended to perform solubility studies with your specific raw materials.
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound solubility and formulation stability.
Protocol 1: Determination of this compound Solubility in a Novel Emollient
Objective: To determine the saturation solubility of this compound in a test emollient at a specified temperature.
Materials:
-
This compound (cosmetic grade)
-
Test Emollient
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath or incubator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water mixture)
-
Volumetric flasks, pipettes, and vials
-
Syringe filters (0.45 µm)
Methodology:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover a range of concentrations that will bracket the expected solubility of this compound.
-
HPLC Method Development: Develop an HPLC method capable of separating and quantifying this compound. The UV detector should be set to the wavelength of maximum absorbance for this compound (approximately 305-310 nm).
-
Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Preparation: In a series of vials, add a known excess amount of this compound to a known mass of the test emollient.
-
Equilibration: Place the vials in a temperature-controlled environment (e.g., 25°C) and stir for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved this compound. Carefully take an aliquot of the supernatant, dilute it with a suitable solvent, and filter it through a 0.45 µm syringe filter.
-
Quantification: Inject the filtered sample into the HPLC system and determine the concentration of this compound using the calibration curve.
-
Calculation: Calculate the solubility of this compound in the emollient in g/100g .
Caption: Workflow for determining this compound solubility in a novel emollient.
Protocol 2: Accelerated Stability Testing of a Sunscreen Emulsion
Objective: To assess the physical and chemical stability of a sunscreen formulation containing this compound under accelerated conditions.
Materials:
-
Sunscreen formulation in its final packaging
-
Stability chambers set at various temperature and humidity conditions (e.g., 40°C/75% RH, 50°C)
-
Refrigerator (for freeze-thaw cycling)
-
Viscometer
-
pH meter
-
Microscope
-
HPLC system
Methodology:
-
Initial Analysis (Time 0): Analyze the initial batch of the sunscreen for the following parameters:
-
Physical Appearance: Color, odor, and phase separation.
-
Viscosity: Measure using a viscometer.
-
pH: Measure the pH of the emulsion.
-
Microscopic Evaluation: Observe for any signs of crystal growth or changes in emulsion droplet size.
-
Active Ingredient Content: Quantify the concentration of this compound and other UV filters using a validated HPLC method.
-
-
Storage Conditions: Place the packaged sunscreen samples in the stability chambers at the specified conditions. Also, subject a set of samples to freeze-thaw cycling (e.g., 24 hours at -10°C followed by 24 hours at 25°C, for 3 cycles).
-
Time Points: Pull samples at predetermined time points (e.g., 1, 2, and 3 months for a 3-month accelerated study).
-
Analysis at Each Time Point: At each time point, analyze the samples for the same parameters as in the initial analysis.
-
Data Evaluation: Compare the results at each time point to the initial data. Any significant changes in the physical or chemical properties may indicate instability.
This technical support center provides a foundational resource for formulators working with this compound. For more specific inquiries or advanced troubleshooting, consulting with raw material suppliers and experienced cosmetic chemists is recommended.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ulprospector.com [ulprospector.com]
- 3. specialchem.com [specialchem.com]
- 4. mdpi.com [mdpi.com]
- 5. crodabeauty.com [crodabeauty.com]
- 6. m.youtube.com [m.youtube.com]
- 7. export_graphviz — scikit-learn 1.8.0 documentation [scikit-learn.org]
- 8. researchgate.net [researchgate.net]
- 9. personalcaremagazine.com [personalcaremagazine.com]
- 10. grandingredients.com [grandingredients.com]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
Optimizing Octisalate concentration for synergistic effects with other UV filters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of Octisalate concentration for synergistic effects with other UV filters in sunscreen formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in sunscreen formulations?
A1: this compound, or Ethylhexyl Salicylate, is a secondary UVB filter that is primarily used as a solubilizer and photostabilizer for other UV filters, particularly Avobenzone.[1][2] It helps to dissolve solid organic UV filters and prevent them from crystallizing in the formulation, which is crucial for maintaining the efficacy and aesthetic quality of the sunscreen.[1][3] Additionally, it can improve the spreadability and texture of the final product.[1]
Q2: What is the approved concentration range for this compound?
A2: Regulatory bodies in both the United States (FDA) and the European Union have approved the use of this compound in sunscreen formulations at a maximum concentration of 5% by weight.[1][2]
Q3: How much SPF protection does this compound provide on its own?
A3: this compound is considered a weak UVB absorber.[1][4] At its maximum approved concentration of 5%, it contributes a minimal amount to the overall Sun Protection Factor (SPF), typically only 2-3 SPF units.[1]
Q4: What is the main synergistic effect of this compound with other UV filters?
A4: The most significant synergistic effect of this compound is its ability to enhance the photostability of other UV filters, most notably the UVA filter Avobenzone.[2][4][5] Avobenzone is known to be photounstable, meaning it can degrade upon exposure to UV radiation, reducing its efficacy. This compound helps to slow this degradation, thus providing more consistent and longer-lasting UVA protection.
Q5: Is there an optimal concentration of this compound for these synergistic effects?
Quantitative Data on this compound Performance
The following tables summarize key quantitative data related to the performance of this compound in sunscreen formulations based on available studies.
Table 1: SPF Contribution of this compound
| This compound Concentration | Estimated SPF Contribution | Reference(s) |
| 5% (Max) | 2-3 | [1] |
| 3% | No significant change in total SPF upon removal in a hybrid formulation | [1] |
Table 2: Synergistic Effects of this compound on Avobenzone Photostability
| This compound Concentration | Other UV Filters in Formulation | Observed Effect on Avobenzone | Reference(s) |
| 5% | Avobenzone, Homosalate | Improved photostability by 40% | |
| 1-5% | Avobenzone, Octocrylene, Oxybenzone, Homosalate | Part of a patented synergistic combination | [6] |
Experimental Protocols
1. In Vitro SPF Measurement Protocol
This protocol provides a general methodology for determining the Sun Protection Factor (SPF) of a sunscreen formulation in a laboratory setting.
-
Materials and Equipment:
-
UV-Vis Spectrophotometer with an integrating sphere
-
Solar simulator with a controlled UV output
-
Roughened polymethylmethacrylate (PMMA) plates
-
Positive displacement pipette or syringe
-
Gloved finger or automated spreading apparatus
-
Analytical balance
-
-
Procedure:
-
Sample Application: Apply a precise amount of the sunscreen formulation (typically 1.2 mg/cm²) evenly onto the roughened surface of a PMMA plate.
-
Spreading: Spread the product over the entire surface of the plate using a gloved finger or an automated spreader, applying consistent pressure to achieve a uniform film.
-
Drying/Settling: Allow the sunscreen film to dry and form a stable film for a specified period (e.g., 15-30 minutes) at a controlled temperature.
-
Initial Absorbance Measurement: Place the PMMA plate in the UV-Vis spectrophotometer and measure the initial absorbance spectrum from 290 nm to 400 nm.
-
UV Irradiation: Expose the PMMA plate to a controlled dose of UV radiation from a solar simulator. The irradiation dose is often related to the expected SPF of the product.
-
Final Absorbance Measurement: After irradiation, remeasure the absorbance spectrum of the sunscreen film using the spectrophotometer.
-
SPF Calculation: The SPF is calculated from the pre- and post-irradiation absorbance data using a standardized equation that takes into account the erythemal action spectrum.
-
2. In Vitro Photostability Testing Protocol
This protocol outlines a method to assess the ability of a sunscreen formulation to maintain its UV protection after exposure to UV radiation.
-
Materials and Equipment: Same as for In Vitro SPF Measurement.
-
Procedure:
-
Sample Preparation: Prepare two identical sunscreen films on separate PMMA plates as described in the In Vitro SPF Measurement protocol.
-
Initial Absorbance: Measure the initial absorbance spectrum (290-400 nm) of both plates. One plate will serve as the non-irradiated control.
-
UV Irradiation: Place one of the PMMA plates in the solar simulator and expose it to a controlled dose of UV radiation.
-
Final Absorbance Measurement: After irradiation, measure the final absorbance spectrum of the irradiated plate.
-
Data Analysis: Compare the pre- and post-irradiation absorbance spectra. The percentage of degradation can be calculated to determine the photostability of the formulation. A smaller change in absorbance indicates higher photostability.
-
Troubleshooting Guide
This guide addresses common issues that may be encountered when formulating with this compound.
Issue 1: Crystallization of Solid UV Filters (e.g., Avobenzone, Oxybenzone)
-
Symptom: The final formulation appears grainy, or microscopic analysis reveals the presence of crystals. This can lead to a decrease in SPF and an undesirable skin feel.
-
Potential Cause: Insufficient solubilization of the solid UV filters in the oil phase of the emulsion.
-
Troubleshooting Steps:
-
Optimize this compound Concentration: this compound is an effective solvent for many solid UV filters. Ensure that the concentration of this compound is sufficient to keep all solid filters dissolved. While the maximum allowable concentration is 5%, experiments within the 1-5% range may be necessary to find the optimal level for your specific formulation.[6]
-
Adjust the Oil Phase: The polarity of the emollients in the oil phase can impact the solubility of UV filters. Increasing the concentration of more polar oils may improve solubilization.[3]
-
Manufacturing Process: Ensure that during the manufacturing process, the oil phase is heated to a temperature sufficient to completely dissolve all solid UV filters (e.g., Avobenzone may require heating to over 83°C).[3]
-
Microscopic Evaluation: Use polarized light microscopy to check for crystal formation at various stages of development and during stability testing.
-
Issue 2: Emulsion Instability (Phase Separation)
-
Symptom: The oil and water phases of the cream or lotion begin to separate over time, especially during stability testing at elevated temperatures.
-
Potential Cause: While this compound itself is not typically a primary cause of instability, the overall composition of the oil phase, including a high concentration of various UV filters, can disrupt the emulsion.
-
Troubleshooting Steps:
-
Emulsifier System: Evaluate the type and concentration of your emulsifiers. The Hydrophile-Lipophile Balance (HLB) of the emulsifier system should be optimized for the specific oil phase of your formulation.
-
Rheology Modifiers: Incorporate or adjust the concentration of rheology modifiers in the water phase (e.g., gums, polymers) to increase the viscosity and improve the stability of the emulsion.[3]
-
Homogenization: Optimize the homogenization step (speed and time) during manufacturing to create smaller and more uniform oil droplets, which can lead to a more stable emulsion.
-
Order of Addition: Experiment with the order of addition of ingredients. Sometimes, adding the UV filters at a specific point in the process can improve stability.
-
Issue 3: Unexpectedly Low SPF Results
-
Symptom: In vitro or in vivo testing yields a lower SPF value than theoretically calculated.
-
Potential Cause:
-
Poor Film Formation: The sunscreen is not forming an even, continuous film on the substrate or skin, leading to gaps in UV protection. This compound can improve the spreadability of a formulation.
-
UV Filter Degradation: The UV filters may be degrading due to photoinstability.
-
Suboptimal Dispersion: In formulations containing mineral UV filters (e.g., Zinc Oxide, Titanium Dioxide), poor dispersion can lead to agglomeration and reduced efficacy.
-
-
Troubleshooting Steps:
-
Evaluate Film-Forming Agents: Consider the inclusion of film-forming polymers to improve the integrity and uniformity of the sunscreen film upon application.
-
Assess Photostability: If Avobenzone or other unstable filters are used, ensure the concentration of photostabilizers like this compound and Octocrylene is adequate. Conduct photostability testing as described in the protocol above.
-
Optimize Dispersion of Mineral Filters: If using mineral filters, ensure they are well-dispersed in the appropriate phase. The use of pre-dispersed mineral filters can be beneficial.
-
Visualizations
Caption: Workflow for In Vitro SPF and Photostability Testing.
Caption: Troubleshooting Logic for Low SPF Results.
References
- 1. spflist.com [spflist.com]
- 2. clinikally.com [clinikally.com]
- 3. crodabeauty.com [crodabeauty.com]
- 4. drerumilyas.com [drerumilyas.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. US9107843B2 - Sunscreen compositions having synergistic combination of UV filters - Google Patents [patents.google.com]
Method development for resolving Octisalate peaks in complex mixtures by HPLC
Welcome to the technical support center for HPLC method development focused on resolving Octisalate (also known as Ethylhexyl Salicylate) in complex mixtures. This resource provides detailed troubleshooting guidance, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in achieving robust and reproducible results.
Troubleshooting Guide
This guide addresses specific chromatographic issues you may encounter during method development for this compound.
Q1: Why is my this compound peak showing significant tailing?
Peak tailing for this compound is a common issue that can compromise peak integration and quantification. It is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system itself.
Possible Causes and Solutions:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of C18 columns can interact with polar functional groups on analytes.
-
Solution 1: Use an end-capped column or a column with a modern, high-purity silica stationary phase.
-
Solution 2: Add a competitive amine, like triethylamine (~0.1%), to the mobile phase to block active silanol sites.[1]
-
Solution 3: Lower the mobile phase pH by adding an acid like acetic acid (0.1%) or formic acid (0.1%) to suppress the ionization of silanol groups.[2]
-
-
Column Contamination or Degradation: The column may be contaminated with strongly retained matrix components from previous injections, or the stationary phase may be degrading.
-
Solution 1: Implement a robust column washing procedure after each analytical batch. Use a strong solvent (like 100% acetonitrile or isopropanol) to flush the column.
-
Solution 2: Use a guard column to protect the analytical column from strongly retained or particulate matter.[3]
-
Solution 3: If the problem persists, the column may be irreversibly damaged and require replacement.
-
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can lead to band broadening and tailing.
-
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly seated to avoid dead volume.
-
Q2: How can I improve the resolution between this compound and a co-eluting peak like Homosalate or Octinoxate?
Achieving baseline separation between structurally similar UV filters is critical for accurate quantification.[1] Resolution can be manipulated by adjusting the three key parameters of the resolution equation: selectivity (α), efficiency (N), and retention factor (k').
Strategies to Improve Resolution:
-
Modify Mobile Phase Selectivity (α): This is often the most effective approach.[4]
-
Solution 1 (Change Organic Modifier): If you are using acetonitrile, switch to methanol, or vice-versa. The different solvent properties can alter elution order and improve separation.[4]
-
Solution 2 (Adjust Mobile Phase Composition): For an isocratic method, finely adjust the ratio of the organic solvent to the aqueous phase (e.g., from 85:15 Methanol:Water to 88:12).[5]
-
Solution 3 (Introduce a Gradient): A shallow gradient can effectively separate closely eluting peaks.
-
-
Increase Column Efficiency (N): Higher efficiency results in sharper, narrower peaks, which are easier to resolve.[4]
-
Solution 1: Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm).
-
Solution 2: Use a longer column (e.g., 250 mm instead of 150 mm). Note that this will increase run time and backpressure.
-
Solution 3: Optimize the flow rate. Slower flow rates can sometimes improve efficiency and resolution, but at the cost of longer analysis times.[6]
-
-
Optimize Retention Factor (k'): Ensure peaks are retained long enough to be separated.
-
Solution: Weaken the mobile phase (decrease the percentage of the organic solvent) to increase the retention time of all analytes.[7] An ideal k' is typically between 2 and 10.
-
Q3: My this compound peak shape is broad or splitting. What is the cause?
Poor peak shape can be caused by a mismatch between the sample solvent and the mobile phase, or by column issues.[1][6]
Possible Causes and Solutions:
-
Sample Solvent Strength: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% methanol for a mobile phase of 50:50 methanol:water), the peak can become distorted.
-
Solution: Dissolve and dilute standards and samples in the initial mobile phase composition whenever possible.[8]
-
-
Column Overloading: Injecting too much analyte mass can saturate the stationary phase, leading to fronting or broad peaks.[6]
-
Solution: Reduce the concentration of the sample or decrease the injection volume.
-
-
Column Void or Channeling: A void at the head of the column or a channel in the packed bed can cause the sample band to split.
-
Solution: This indicates a physically damaged column that needs to be replaced. Using a guard column can help extend the life of the analytical column.[3]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common HPLC issues encountered during this compound analysis.
Caption: A logical workflow for troubleshooting HPLC separation issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate this compound from other common UV filters?
A reversed-phase HPLC method using a C18 column is the most common approach.[9][10]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: An isocratic mixture of Methanol and Water, often in the range of 85:15 to 90:10 (v/v).[9][11] Acetonitrile can also be used as the organic modifier.[12]
-
Detection: UV detector set to a wavelength between 300-313 nm, which provides good sensitivity for this compound and many other common UV filters.[2][9]
-
Column Temperature: Ambient or controlled at a slightly elevated temperature (e.g., 30-40°C) for better reproducibility.
Q2: How should I prepare a sunscreen lotion or cream sample for analysis?
Sample preparation for complex matrices like lotions aims to efficiently extract the analytes while removing interfering excipients.[13]
-
Weighing: Accurately weigh approximately 0.1 to 0.25 g of the sunscreen product into a 50 mL or 100 mL volumetric flask.[2][14]
-
Dissolution & Extraction: Add a suitable solvent, typically methanol or acetonitrile, to the flask.[2][15]
-
Sonication: Sonicate the mixture for 15-30 minutes to ensure complete dissolution of the sample and extraction of the active ingredients.[14][15]
-
Dilution: Bring the flask to volume with the same solvent and mix thoroughly.
-
Filtration: Filter the final solution through a 0.45 µm or 0.22 µm syringe filter (PTFE or Nylon are common choices) to remove particulate matter before injection.[14][15]
Q3: Which validation parameters are most critical according to ICH guidelines for this type of method?
For quantifying an active ingredient like this compound in a drug product, the following validation parameters are essential[9][10]:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., other UV filters, matrix components). This is often demonstrated using a placebo formulation and photodiode array (PDA) detection to check for peak purity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels is typically used.
-
Accuracy: The closeness of the test results to the true value, usually assessed by spike recovery experiments on a placebo matrix.
-
Precision: Assessed at two levels:
-
Repeatability (Intra-assay precision): The precision over a short interval with the same operator, instrument, and reagents.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, or different equipment).
-
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Quantitative Data Summary
The following table summarizes typical chromatographic conditions and retention times (tʀ) for this compound and other common UV filters from published methods. This allows for easy comparison of different separation strategies.
| Analyte | Method 1[9] | Method 2[12] | Method 3[16] |
| Column | C18 | Hypersil GOLD 1.9 µm | C18 |
| Mobile Phase | Methanol:Water (85:15) | Acetonitrile:Water (60:40) | Methanol:Water (80:20) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection λ | 300 nm | 313 nm | 237 nm |
| tʀ Oxybenzone | 6.01 min | ~2.0 min | 2.6 min |
| tʀ Avobenzone | N/A | ~3.0 min | N/A |
| tʀ Octinoxate | 17.3 min | ~4.5 min | 14.3 min |
| tʀ this compound | 21.4 min | ~5.0 min | 17.8 min |
| tʀ Homosalate | N/A | ~5.5 min | 19.7 min |
| tʀ Octocrylene | 13.4 min | ~6.0 min | N/A |
Experimental Protocols
Protocol 1: Standard HPLC Method for Quantification of this compound
This protocol describes a validated isocratic RP-HPLC method for the simultaneous determination of several common UV filters, including this compound.[9][10]
1. Materials and Reagents
-
HPLC-grade Methanol
-
Deionized Water
-
Reference standards (this compound, Octinoxate, Oxybenzone, etc.)
-
Sunscreen sample
-
0.45 µm Syringe Filters
2. Instrument and Conditions
-
HPLC System: Agilent 1260 or equivalent with UV/PDA detector.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol:Water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 300 nm.
-
Run Time: 25 minutes.
3. Standard Preparation
-
Stock Solution (e.g., 750 µg/mL): Accurately weigh 75 mg of each reference standard (e.g., Benzophenone-3, Octinoxate, this compound, Octocrylene) into a single 100 mL volumetric flask.[9]
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.
-
Allow to cool to room temperature and dilute to the mark with methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired calibration range (e.g., 10-100 µg/mL).
4. Sample Preparation
-
Accurately weigh ~200 mg of the sunscreen product into a 50 mL volumetric flask.
-
Add ~40 mL of methanol and sonicate for 15 minutes.[14]
-
Let the solution cool to room temperature, then dilute to the mark with methanol and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no carryover.
-
Inject the series of working standards to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Method Development Workflow Diagram
This diagram illustrates the logical progression of steps for developing a new HPLC method for this compound analysis.
Caption: A workflow for systematic HPLC method development.
References
- 1. Sunscreen drug product assay - Chromatography Forum [chromforum.org]
- 2. fda.gov [fda.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and application of a HPLC method for eight sunscreen agents in suncare products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmacophorejournal.com [pharmacophorejournal.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. s4science.at [s4science.at]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. marz.kau.edu.sa [marz.kau.edu.sa]
Preventing phase separation in high-SPF formulations containing Octisalate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with high-SPF formulations containing Octisalate. Our goal is to help you diagnose and resolve phase separation and other stability issues during your experiments.
Troubleshooting Guide: Phase Separation
Phase separation is a common challenge in high-SPF sunscreen formulations, where a high concentration of UV filters and other ingredients can disrupt emulsion stability. This guide provides a systematic approach to troubleshooting phase separation in formulations containing this compound.
Question: My high-SPF O/W emulsion with this compound is showing signs of phase separation (e.g., creaming, coalescence, or breaking). What are the potential causes and how can I fix it?
Answer: Phase separation in your formulation can stem from several factors related to the oil phase, water phase, or the emulsification process itself. This compound, being an oil-soluble UV filter, primarily influences the oil phase characteristics.[1] Here is a step-by-step guide to identify and resolve the issue.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for phase separation.
Step 1: Evaluate the Oil Phase
-
Problem: Inadequate solubilization of crystalline UV filters or polarity mismatch. Although this compound is a liquid and an excellent solubilizer for other filters like Avobenzone, the overall polarity of the oil phase is critical.
-
Solution:
-
Emollient Selection: Choose emollients that are good solvents for all UV filters in the oil phase. Increasing the concentration of polar oils can improve the solubility of solid organic UV filters.
-
Solubilizer Concentration: Ensure the concentration of this compound and other solubilizers is sufficient to keep all oil-soluble ingredients dissolved at all storage temperatures.
-
Step 2: Assess the Emulsifier System
-
Problem: Incorrect Hydrophile-Lipophile Balance (HLB) of the emulsifier system or insufficient emulsifier concentration.
-
Solution:
-
HLB Optimization: For an oil-in-water (O/W) emulsion, the required HLB is typically in the range of 8-18. Calculate the required HLB of your oil phase and select an emulsifier or a blend of emulsifiers that matches this value.
-
Emulsifier Concentration: A higher concentration of UV filters (a larger internal phase) requires a higher concentration of emulsifiers to form and stabilize the droplets.
-
Step 3: Examine the Water Phase
-
Problem: The presence of electrolytes or a shift in pH can destabilize the emulsion.
-
Solution:
-
pH Adjustment: Ensure the pH of the final formulation is within the stability range of your chosen emulsifiers and thickeners.
-
Rheology Modifiers: Incorporate water-soluble polymers (thickeners) like xanthan gum or carbomers. These increase the viscosity of the continuous phase, which slows down the movement of oil droplets and enhances stability. Ensure rheology modifiers are fully hydrated to prevent issues.
-
Step 4: Review Process Parameters
-
Problem: Inadequate energy input during emulsification can result in large, non-uniform droplets that are prone to coalescence.
-
Solution:
-
Homogenization: Use high-shear homogenization to reduce the oil droplet size. Smaller, more uniform droplets lead to a more stable emulsion.
-
Temperature Control: Ensure that both the oil and water phases are heated to the same temperature (typically 70-80°C) before emulsification. Add the internal phase to the external phase slowly with continuous stirring.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my high-SPF formulation?
A1: While this compound is a weak UVB absorber, its main functions in high-SPF sunscreens are to act as a solubilizer for other UV filters, particularly crystalline ones like Avobenzone, and to improve the overall stability and feel of the formulation.[2][3] It is oil-soluble and helps to prevent the crystallization of other filters, which can lead to a loss of efficacy and emulsion instability.[2]
Q2: Can the combination of this compound with mineral UV filters like Zinc Oxide or Titanium Dioxide cause instability?
A2: Yes, combining organic and inorganic UV filters can be challenging.[4] Mineral filters are dispersed in one phase (typically the water phase for O/W emulsions, though coated versions can be in the oil phase), while this compound resides in the oil phase. Potential issues include:
-
Agglomeration: Improper dispersion of the mineral filters can lead to agglomeration, causing a gritty texture and reduced SPF.
-
Emulsion Destabilization: Interactions between the surface of the mineral particles and other ingredients can disrupt the emulsion. A strategy to mitigate this is the biphasal distribution of actives, where the organic and inorganic filters are added to separate phases.[4]
Q3: How can I improve the photostability of my formulation containing this compound?
A3: this compound itself is considered photostable.[5][6] However, it is often used to stabilize other less photostable filters like Avobenzone.[7] To further enhance photostability:
-
Include other photostabilizers: Octocrylene is another UV filter known to stabilize Avobenzone.
-
Antioxidants: Adding antioxidants like Vitamin E (Tocopherol) can help to quench free radicals generated by UV exposure.
Q4: What are some key analytical tests to assess the stability of my formulation?
A4: A comprehensive stability testing protocol is crucial. Here are some key tests:
| Parameter | Method | Purpose |
| Appearance | Visual Inspection | To check for phase separation, color change, and crystallization. |
| Viscosity | Rotational Viscometer | To monitor changes in the formulation's flow properties over time. |
| pH | pH meter | To ensure the pH remains within the optimal range for stability. |
| Droplet Size | Microscopy or Laser Diffraction | To assess changes in the emulsion's droplet size distribution. |
| Accelerated Stability | Centrifugation, Freeze-Thaw Cycles, High-Temperature Storage | To predict the long-term stability of the formulation. |
Experimental Protocols
Protocol 1: Evaluation of Emulsion Stability by Accelerated Aging
This protocol is designed to predict the long-term physical stability of a high-SPF sunscreen emulsion.
1. Objective: To assess the physical stability of the formulation under stressed conditions.
2. Materials:
-
Sunscreen formulation samples
-
Temperature-controlled ovens (40°C, 50°C)
-
Refrigerator (4°C)
-
Freezer (-10°C)
-
Centrifuge
3. Methodology:
-
High-Temperature Stability: Store samples at 40°C and 50°C for 1, 2, and 3 months. At each time point, evaluate for phase separation, color change, and odor change.
-
Freeze-Thaw Cycling: Subject samples to three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature for 24 hours. After the third cycle, check for phase separation.
-
Centrifugation: Centrifuge a sample of the formulation at 3000 rpm for 30 minutes. Observe for any signs of separation.
4. Data Analysis: Record all visual observations. A stable formulation should show no signs of phase separation, significant color or odor change, or crystallization under any of the test conditions.
Protocol 2: Droplet Size Analysis
This protocol is used to determine the droplet size distribution of the emulsion, a key indicator of stability.
1. Objective: To measure the size of the oil droplets in the O/W emulsion.
2. Materials:
-
Sunscreen formulation
-
Microscope with a calibrated reticle or a laser diffraction particle size analyzer
-
Microscope slides and coverslips
3. Methodology:
-
Prepare a diluted sample of the emulsion.
-
If using a microscope, place a small drop on a slide, cover with a coverslip, and observe under magnification. Measure the diameter of a representative number of droplets.
-
If using a laser diffraction analyzer, follow the instrument's operating instructions.
4. Data Analysis: Determine the mean droplet size and the droplet size distribution. A narrow distribution of small droplets (typically 1-10 µm) is indicative of a stable emulsion.
Experimental Workflow for Stability Testing
Caption: Workflow for sunscreen stability testing.
References
Technical Support Center: The Impact of pH on Octisalate Stability and Efficacy
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the stability and efficacy of Octisalate (Ethylhexyl Salicylate).
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of pH on the chemical stability of this compound in a formulation?
A1: The primary impact of pH on this compound stability is its susceptibility to hydrolysis, particularly under alkaline conditions. This compound is an ester of salicylic acid and 2-ethylhexanol. Ester bonds can be cleaved through hydrolysis, a reaction that is catalyzed by both acids and bases. In neutral to acidic conditions (pH below approximately 4), this compound is relatively stable.[1] However, as the pH increases and becomes more alkaline, the rate of hydrolysis significantly increases, leading to the degradation of this compound into salicylic acid and 2-ethylhexanol.[2] This degradation compromises the concentration of the active UV filter in the formulation.
Q2: How does the hydrolysis of this compound affect the overall performance and safety of a sunscreen product?
A2: The hydrolysis of this compound has several negative consequences for a sunscreen product. Firstly, the degradation of this UVB absorber reduces the Sun Protection Factor (SPF) of the formulation, diminishing its efficacy in protecting the skin from harmful UVB radiation. Secondly, the formation of salicylic acid can lower the pH of the formulation over time, potentially leading to instability of other pH-sensitive ingredients. Furthermore, while salicylic acid has its own therapeutic properties, its unintended presence can lead to skin sensitivity or irritation in some individuals.[1]
Q3: What is the optimal pH range for formulating with this compound to ensure its stability and efficacy?
A3: To ensure the stability of this compound, it is recommended to maintain the pH of the formulation in the slightly acidic to neutral range. While specific optimal ranges can depend on the complete formulation, a pH between 4.5 and 6.5 is generally considered suitable for maintaining the stability of many cosmetic products and is compatible with the skin's natural pH.[3] It is crucial to avoid alkaline pH values (above 7.0) to prevent the accelerated hydrolysis of this compound.
Q4: Can the degradation of this compound due to pH affect its UV absorbance spectrum?
A4: Yes, the degradation of this compound will affect its UV absorbance spectrum. This compound is a UVB filter with a peak absorbance around 306-310 nm.[4] When it hydrolyzes into salicylic acid and 2-ethylhexanol, the concentration of the original chromophore (the part of the molecule that absorbs UV radiation) decreases. While salicylic acid itself absorbs UV radiation, its absorbance spectrum differs from that of this compound. This change in the chemical composition of the UV filter system will alter the overall absorbance profile and reduce the intended UVB protection of the product.
Troubleshooting Guides
Issue 1: Decrease in SPF value during stability testing of an this compound-containing sunscreen.
-
Possible Cause: The pH of the formulation may be drifting into the alkaline range, causing the hydrolysis of this compound.
-
Troubleshooting Steps:
-
Measure pH: Regularly monitor the pH of the formulation throughout the stability study.
-
Investigate pH Shift: If an upward pH drift is observed, identify the source. This could be due to interactions with other ingredients or the packaging.
-
Buffering System: Incorporate a suitable buffering system (e.g., citrate or phosphate buffers) to maintain the pH within the optimal range (pH 4.5-6.5).[5]
-
Ingredient Compatibility: Review the compatibility of all ingredients in the formulation. Some raw materials can have a basic pH and may contribute to the overall alkalinity.
-
Issue 2: Unexpected crystallization or precipitation in the formulation over time.
-
Possible Cause: While this compound itself is a liquid, its degradation product, salicylic acid, is a solid at room temperature. A significant pH shift leading to extensive hydrolysis could potentially result in the precipitation of salicylic acid if its concentration exceeds its solubility in the formulation.
-
Troubleshooting Steps:
-
pH and Degradation Analysis: Measure the pH of the formulation and perform an analytical assessment (e.g., using HPLC) to quantify the concentration of this compound and salicylic acid.
-
Solubilizers: Ensure the formulation contains adequate solubilizers for both this compound and its potential degradation products.
-
pH Control: Implement a robust pH control strategy as described in the previous troubleshooting guide to prevent excessive hydrolysis.
-
Issue 3: Changes in the odor or color of the formulation.
-
Possible Cause: The chemical degradation of this compound and potential subsequent reactions of its byproducts could lead to changes in the organoleptic properties of the product.
-
Troubleshooting Steps:
-
Chemical Analysis: Use analytical techniques like HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) to identify any degradation products or new compounds that may have formed.
-
Antioxidants and Chelating Agents: Evaluate the need for antioxidants to prevent oxidative degradation and chelating agents to bind metal ions that can catalyze degradation reactions.
-
pH Stability: As with other issues, maintaining a stable, optimal pH is a critical step in preventing these changes.
-
Quantitative Data
Due to the limited availability of direct quantitative studies on the pH-dependent hydrolysis of this compound in the public domain, the following table presents data for a related salicylate ester, Phenyl Salicylate, to illustrate the principle of pH-dependent stability. This data demonstrates the significant impact of pH on the degradation rate.
Table 1: Half-life of Phenyl Salicylate at Various pH Values and Temperatures in 50% Aqueous Ethanol
| pH | Temperature (°C) | Half-life (days) |
| 6.3 | 50 | 6.6 |
| 6.3 | 23 | 178 |
| 6.3 | 5 | 2934 |
| < 4.0 | - | Stable |
Data adapted from a study on Phenyl Salicylate stability.[1] This information is provided as a proxy to demonstrate the general behavior of salicylate esters.
Experimental Protocols
Protocol 1: Determination of this compound Stability as a Function of pH using HPLC
This protocol outlines a method to quantify the degradation of this compound in a solution at different pH values over time.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from 4 to 9 (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-8, and borate buffer for pH 9).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).
-
In separate, sealed vials, add a known concentration of the this compound stock solution to each buffer solution to create the test samples.
-
Store the samples at a controlled temperature (e.g., 40°C) to accelerate degradation for the stability study.
-
-
HPLC Analysis:
-
Instrumentation: A High-Performance Liquid Chromatograph (HPLC) with a UV detector is required.
-
Mobile Phase: A common mobile phase is a mixture of methanol and water, often with a small amount of acid (e.g., acetic acid) to ensure good peak shape.[6][7] An isocratic or gradient elution can be developed.
-
Detection: Monitor the elution at the λmax of this compound (around 307 nm).
-
Quantification: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), inject the samples into the HPLC system. The concentration of this compound is determined by comparing the peak area to a calibration curve prepared with known concentrations of an this compound standard.
-
-
Data Analysis: Plot the concentration of this compound versus time for each pH value. The degradation rate constant and half-life can be calculated from this data.
Protocol 2: Assessment of this compound Efficacy as a Function of pH using UV-Vis Spectrophotometry
This protocol measures changes in the UV absorbance of an this compound solution at different pH values.
-
Preparation of Solutions: Prepare solutions of this compound in the same series of buffer solutions (pH 4 to 9) as described in the HPLC protocol.
-
Spectrophotometric Measurement:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Procedure: For each pH, use the respective buffer solution as a blank. Measure the absorbance of the this compound solution across the UV spectrum (typically 290-400 nm).
-
-
Data Analysis:
-
Overlay the absorbance spectra obtained at different pH values.
-
Observe any changes in the maximum absorbance wavelength (λmax) and the magnitude of the absorbance. A decrease in absorbance at the characteristic λmax of this compound indicates a loss of efficacy.
-
Visualizations
Caption: Alkaline and acid-catalyzed hydrolysis of this compound.
Caption: Experimental workflow for pH stability and efficacy testing.
References
- 1. [Stability of phenyl salicylate in alcoholic-aqueous solution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Ethylhexyl salicylate | C15H22O3 | CID 8364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Greasiness in High Octisalate Formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to reduce the greasy feel of cosmetic and pharmaceutical formulations containing high concentrations of Octisalate.
Troubleshooting Guide: Reducing Greasy After-Feel
Use this guide to diagnose and resolve issues related to the greasy sensory profile of your high this compound formulations.
Diagram: Troubleshooting Workflow for Greasy Formulations
Caption: Troubleshooting workflow for greasy formulations.
Question 1: My sunscreen formulation with 5% this compound feels very greasy upon application. What is the first step I should take to address this?
Your first step should be to evaluate and optimize the oil phase of your formulation. High concentrations of oil-soluble UV filters like this compound necessitate a significant oil phase, which is a primary contributor to a greasy skin feel.[1][2]
-
Actionable Advice:
-
Reduce the Total Oil Phase: If possible, reduce the overall percentage of the oil phase. A common target for oil-in-water emulsions is to keep the total emollient phase under 10%.[3]
-
Incorporate Lightweight Emollients and Esters: Replace heavier oils and emollients with lighter, faster-absorbing alternatives.[2] Esters like Neopentyl Glycol Diethylhexanoate can mitigate the oiliness caused by oil-soluble sunscreens.[4] Other options include Isopropyl Myristate and Coco-Caprylate.[5]
-
Question 2: I have optimized my oil phase, but the greasy feeling persists. What other ingredients can I incorporate?
The next step is to introduce sensory modifiers that can absorb excess oil and provide a mattifying effect.
-
Actionable Advice:
-
Utilize Powders: Ingredients like silica, starches (e.g., Aluminum Starch Octenylsuccinate, Tapioca Starch), and clays can effectively absorb oil and reduce shine.[1][5][6][7]
-
Incorporate Silicone Elastomers: Silicone-based ingredients such as Dimethicone/Vinyl Dimethicone Crosspolymer can create a silky, powdery feel and are excellent at reducing greasiness.[8]
-
Question 3: Can the type of emulsifier impact the greasy feel of the formulation?
Yes, the emulsifier system can significantly influence the final sensory profile of an emulsion.
-
Actionable Advice:
-
Evaluate Emulsifier Type and Concentration: High concentrations of certain emulsifiers can contribute to a heavy or greasy feel. Aim to use the minimum effective concentration.
-
Consider Polymeric Emulsifiers: Polymeric emulsifiers can create stable emulsions with a lighter skin feel compared to some traditional emulsifiers.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it contribute to a greasy feel?
This compound, also known as Ethylhexyl Salicylate, is an oil-soluble chemical sunscreen agent that primarily absorbs UVB radiation.[10][11][12] Its oil-soluble nature requires it to be formulated in the oil phase of an emulsion, which can increase the overall lipid content and contribute to a greasy or oily sensation on the skin.[1]
Q2: What are some effective sensory modifiers to counteract the greasiness of this compound?
Several sensory modifiers can be employed to improve the aesthetics of formulations with high this compound content.
| Sensory Modifier Category | Examples | Typical Use Level (%) | Benefits |
| Powders/Starches | Aluminum Starch Octenylsuccinate, Tapioca Starch, Silica | 1-5% | Reduces perceived oiliness, provides a soft, dry feel.[1][3] |
| Silicone Elastomers | Dimethicone/Vinyl Dimethicone Crosspolymer | 1-10% | Imparts a powdery, silky feel, reduces tackiness.[8] |
| Lightweight Esters | C12-15 Alkyl Benzoate, Neopentyl Glycol Diethylhexanoate, Isopropyl Myristate | 2-10% | Mitigates greasiness from oil-soluble sunscreens, improves spreadability.[4][5][13] |
| Clays | Kaolin, Bentonite | 1-3% | Absorb excess oil and impurities.[13] |
Q3: How can I quantitatively measure the reduction in greasiness of my formulations?
Sensory evaluation by a trained panel is the standard method for quantifying sensory attributes like greasiness.[14][15]
-
Methodology: A trained sensory panel can evaluate the formulations based on specific attributes. Descriptive analysis is a common technique where panelists rate the intensity of characteristics like "greasiness," "absorbency," and "after-feel" on a structured scale.[15][16][17]
Experimental Protocols
Protocol: Sensory Evaluation of Sunscreen Formulations
Objective: To quantitatively assess the sensory attributes, particularly greasiness, of sunscreen formulations containing a high concentration of this compound.
Diagram: Sensory Evaluation Workflow
Caption: Workflow for sensory evaluation of formulations.
1. Panelist Selection and Training:
-
Recruit 10-15 panelists who are regular users of sunscreen products.
-
Conduct training sessions to familiarize panelists with the sensory attributes to be evaluated (e.g., initial feel, spreadability, greasiness, absorbency, after-feel).
-
Use reference standards to anchor the scale for each attribute.
2. Sample Preparation:
-
Prepare samples of the test formulations and a control (e.g., a commercial benchmark or a formulation without sensory modifiers).
-
Code the samples with random three-digit numbers to blind the panelists.
3. Evaluation Procedure:
-
Panelists should wash their hands and forearms with a non-residual soap and allow them to air dry for 15 minutes.
-
A standardized amount of each product (e.g., 0.1g) is applied to a pre-defined area on the forearm.
-
Panelists will evaluate the sensory attributes at specified time points (e.g., immediately after application, 1 minute, 5 minutes, and 20 minutes).
4. Attribute Evaluation:
-
Panelists will rate the intensity of each attribute on a labeled magnitude scale (e.g., a 15-point scale where 0 = not at all greasy and 15 = extremely greasy).
5. Data Collection and Analysis:
-
Collect the data from each panelist.
-
Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences between the formulations.
-
Present the results in tables and/or graphical representations (e.g., spider plots).[15][17]
Data Presentation Example:
| Formulation | Mean Greasiness Score (at 5 minutes) | Standard Deviation |
| Control (5% this compound) | 12.5 | 1.8 |
| Formula A (+3% Silica) | 8.2 | 1.5 |
| Formula B (+5% C12-15 Alkyl Benzoate) | 9.1 | 1.6 |
| Formula C (+3% Silica + 5% C12-15 Alkyl Benzoate) | 6.5 | 1.2 |
References
- 1. ulprospector.com [ulprospector.com]
- 2. yourcosmeticchemist.com [yourcosmeticchemist.com]
- 3. ulprospector.com [ulprospector.com]
- 4. Formulating for protection [cosmeticsbusiness.com]
- 5. humblebeeandme.com [humblebeeandme.com]
- 6. skyandsol.co [skyandsol.co]
- 7. skyandsol.co [skyandsol.co]
- 8. essentialingredients.com [essentialingredients.com]
- 9. personalcaremagazine.com [personalcaremagazine.com]
- 10. clinikally.com [clinikally.com]
- 11. This compound | TargetMol [targetmol.com]
- 12. gowaxhead.com [gowaxhead.com]
- 13. quora.com [quora.com]
- 14. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 15. Beyond the Bottle: How Sensory Testing is Shaping Beauty and Personal Care - Personal Care [scottbaderpersonalcare.com]
- 16. Ultimate Guide to Sensory Testing Methods [peekage.com]
- 17. Cosmetic sensory testing [cosmeticsbusiness.com]
Technical Support Center: Interference of Octisalate in Preservative Efficacy Testing
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with preservative efficacy testing (PET) in formulations containing Octisalate (also known as Ethylhexyl Salicylate).
Frequently Asked Questions (FAQs)
Q1: Why is my sunscreen formulation containing this compound failing Preservative Efficacy Testing (PET), particularly against Pseudomonas aeruginosa?
A1: Your formulation may be failing due to the interference of this compound with your preservative system. Certain bacteria, such as Pseudomonas aeruginosa and Burkholderia cepacia, can hydrolyze this compound into salicylic acid.[1] This salicylic acid can then be utilized by the bacteria as a nutrient source for growth and survival through a specific metabolic route called the chorismate pathway.[1] This metabolic boost can overwhelm the preservative system, leading to a failure in PET.
Q2: What is the mechanism behind this compound's interference with preservative efficacy?
A2: The interference is a biochemical interaction. Microorganisms like P. aeruginosa can produce enzymes called esterases that break down this compound (an ester of salicylic acid) into salicylic acid and 2-ethylhexanol.[1][2] Bacteria possessing the chorismate pathway can then use salicylic acid to produce pyochelin, a siderophore that helps the bacteria acquire iron, an essential nutrient for its growth.[1] This essentially turns a sunscreen ingredient into a food source for the microbes, compromising the preservative's ability to inhibit their growth.
Q3: Are other UV filters known to cause similar interference?
A3: Yes, other salicylate-based UV filters, such as Homosalate, can also be hydrolyzed to salicylic acid and cause similar interference with preservative systems.[1][2] Therefore, when formulating with any salicylate-based UV filter, it is crucial to conduct thorough preservative efficacy testing.
Q4: My formulation passed PET for other microorganisms like E. coli and S. aureus. Why is it only failing for P. aeruginosa?
A4: This is a key indicator of this compound interference. Microorganisms that do not possess the chorismate pathway or the ability to efficiently utilize salicylic acid will not benefit from the presence of this compound.[1] Therefore, your preservative system may be effective against a broad range of other microbes but insufficient to handle the salicylate-fueled growth of P. aeruginosa or B. cepacia.
Q5: How can I troubleshoot a PET failure in a sunscreen containing this compound?
A5: Please refer to our troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guide
Problem: Preservative Efficacy Test (PET) failure in a formulation containing this compound, with persistent growth of Pseudomonas aeruginosa.
Systematic Troubleshooting Steps:
-
Confirm the Microbial Strain: Verify that the failing microorganism is indeed P. aeruginosa or another species known to metabolize salicylates, such as Burkholderia cepacia.[1]
-
Review the Formulation:
-
This compound Concentration: Higher concentrations of this compound can lead to increased production of salicylic acid, potentially overwhelming the preservative system.[1]
-
Preservative System: Evaluate the chosen preservative system. Some preservatives may be less effective in the presence of high organic loads or at the formulation's pH.
-
-
Conduct a Comparative Challenge Test:
-
Prepare a baseline formulation without any UV filters.
-
Prepare the same formulation with this compound.
-
Conduct a PET on both formulations simultaneously. This will help isolate the effect of this compound on preservative efficacy.
-
-
Reformulation Strategies:
-
Alternative Preservatives: Consider using a more robust preservative system or a combination of preservatives with different mechanisms of action.
-
Reduce this compound Concentration: If possible within the desired SPF rating, reduce the concentration of this compound.
-
Alternative UV Filters: Replace this compound with non-salicylate UV filters.
-
pH Adjustment: Investigate if adjusting the formulation's pH can enhance the efficacy of your chosen preservative.
-
Experimental Protocols
Preservative Efficacy Test (Challenge Test) based on ISO 11930
This protocol is adapted for testing sunscreen formulations and is based on the methodology described in the literature and the ISO 11930 standard.[3][4][5][6][7][8]
1. Test Microorganisms: A panel of microorganisms is used, typically including:
-
Pseudomonas aeruginosa (e.g., ATCC 9027)
-
Staphylococcus aureus (e.g., ATCC 6538)
-
Escherichia coli (e.g., ATCC 8739)
-
Candida albicans (e.g., ATCC 10231)
-
Aspergillus brasiliensis (e.g., ATCC 16404)
2. Inoculum Preparation:
-
Bacterial cultures are grown on soybean-casein digest agar.
-
Yeast cultures are grown on Sabouraud dextrose agar.
-
Mold cultures are grown on potato dextrose agar.
-
Harvest the microorganisms and suspend them in a sterile saline solution to achieve a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL for bacteria and yeast, and 1 x 10⁷ CFU/mL for mold.
3. Inoculation of the Product:
-
Divide the test formulation into separate containers for each microorganism.
-
Inoculate each container with the respective microbial suspension to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/g or mL of the product.
-
Ensure the inoculum is thoroughly mixed into the formulation.
4. Incubation:
-
Incubate the inoculated product samples at 20-25°C in the dark for 28 days.
5. Sampling and Microbial Enumeration:
-
At specified time intervals (e.g., Day 0, 7, 14, and 28), withdraw a sample from each container.
-
Perform serial dilutions of the sample in a suitable neutralizer broth to inactivate the preservative.
-
Plate the dilutions onto appropriate agar media (soybean-casein digest agar for bacteria, Sabouraud dextrose agar for yeast and mold).
-
Incubate the plates and count the number of colonies to determine the CFU/g or mL.
6. Evaluation Criteria (ISO 11930 - Criteria A):
-
Bacteria: A log reduction of ≥ 3 from the initial inoculum by day 7, and no increase in count from day 7 to day 28.
-
Yeast: A log reduction of ≥ 1 from the initial inoculum by day 14, and no increase in count from day 14 to day 28.
-
Mold: No increase in count from the initial inoculum at day 14, and at least a log reduction of ≥ 1 by day 28.
Data Presentation
Table 1: Preservative Efficacy Test Results for Sunscreen Formulations with and without this compound against P. aeruginosa
| Formulation | Day 0 (CFU/g) | Day 7 (CFU/g) | Log Reduction (Day 7) | Day 14 (CFU/g) | Day 28 (CFU/g) | Pass/Fail |
| Sunscreen with this compound | 1.5 x 10⁵ | 5.0 x 10⁴ | 0.48 | 8.0 x 10⁴ | 1.2 x 10⁵ | Fail |
| Sunscreen without this compound | 1.5 x 10⁵ | <10 | >4.18 | <10 | <10 | Pass |
Data is hypothetical and for illustrative purposes, based on trends observed in published studies.
Visualizations
Signaling Pathway of this compound Interference
Caption: Mechanism of this compound interference with preservative efficacy.
Experimental Workflow for Preservative Efficacy Testing
Caption: Workflow for Preservative Efficacy Testing (PET) of cosmetics.
Logical Relationship of this compound Interference
Caption: Logical flow of this compound-induced PET failure.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Salicylate UV-Filters in Sunscreen Formulations Compromise the Preservative System Efficacy against Pseudomonas aeruginosa and Burkholderia cepacia | MDPI [mdpi.com]
- 4. Cosmetics Preservative Efficacy Challenge Testing [intertek.com]
- 5. testinglab.com [testinglab.com]
- 6. microchemlab.com [microchemlab.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. iscacosmetictesting.com [iscacosmetictesting.com]
Validation & Comparative
A Comparative Analysis of Octisalate and Homosalate Photostability Under Solar Simulation
For Immediate Release
Both Octisalate and Homosalate are salicylate-based organic UV filters. They are primarily UVB absorbers and are noted for their good safety profiles.[1] In cosmetic formulations, they are often used to augment the Sun Protection Factor (SPF) and act as effective solubilizers for other crystalline UV filters.[2] A key function of both compounds in sunscreen formulations is to help stabilize more photolabile filters.[3]
Qualitative Photostability Comparison
While specific degradation percentages under simulated solar irradiation are not consistently reported in comparative studies, the consensus in the scientific literature suggests that both this compound and Homosalate are considered to be relatively photostable. Their inherent stability is a primary reason for their widespread use, not only as UV absorbers but also as formulation aids that can improve the stability of other UV filters.[3][4] Studies on the photophysics of Homosalate indicate that it possesses efficient mechanisms for dissipating absorbed UV energy, which contributes to its stability.[4]
| Feature | This compound (Ethylhexyl Salicylate) | Homosalate |
| Primary UV Absorption | UVB | UVB |
| Reported Photostability | Generally considered photostable. Often used as a stabilizer for other UV filters.[3] | Generally considered photostable with favorable photophysical characteristics for dissipating absorbed energy.[4][5] |
| Primary Function | Weak UVB absorber; primarily used as a solubilizer and photostabilizer for other filters like Avobenzone.[2][3] | UVB absorber used to augment SPF; also acts as a solubilizer.[2] |
| Degradation Pathways | Studies in the gas phase on deprotonated forms show decay primarily via electron loss without molecular fragmentation, suggesting inherent stability of the chromophore.[2] | Similar to this compound, gas-phase studies of the deprotonated form show decay is dominated by electron loss, indicating a stable molecular framework upon photoexcitation.[2][6] |
Note: The information in this table is based on qualitative assessments from the scientific literature. Quantitative data from head-to-head comparisons under standardized solar simulation is lacking.
Experimental Protocol for Photostability Assessment
To quantitatively assess the comparative photostability of this compound and Homosalate, a detailed experimental protocol is provided below. This protocol is a composite of standard methodologies described in the literature for in vitro sunscreen photostability testing.
1. Objective: To quantify and compare the photodegradation of this compound and Homosalate when exposed to a controlled dose of simulated solar radiation.
2. Materials and Equipment:
-
UV Filters: this compound and Homosalate reference standards.
-
Solvent: HPLC-grade ethanol or other suitable solvent.
-
Substrate: Polymethylmethacrylate (PMMA) plates.
-
Light Source: Solar simulator with a continuous spectrum (e.g., Xenon arc lamp) compliant with ISO 24443 or FDA standards.
-
Analytical Instrumentation:
-
UV-Vis Spectrophotometer with an integrating sphere.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Other: Analytical balance, volumetric flasks, pipettes, syringes with 0.45 µm filters.
3. Sample Preparation:
-
Prepare individual solutions of this compound and Homosalate in ethanol at a concentration of 1% w/v.
-
Apply a precise amount of each solution to separate PMMA plates to achieve a uniform film with a surface density of 1.0 mg/cm².
-
Allow the solvent to evaporate completely in a dark, temperature-controlled environment for at least 30 minutes to form a dry, uniform film.
-
Prepare multiple plates for each compound: at least three for irradiation and three to serve as non-irradiated controls.
4. Irradiation Procedure:
-
Measure the initial absorbance spectrum (T₀) of the control plates from 290 nm to 400 nm using the UV-Vis spectrophotometer.
-
For HPLC analysis, extract the UV filter from the control plates using a known volume of solvent (e.g., methanol or acetonitrile).
-
Place the sample plates in the solar simulator.
-
Expose the plates to a defined dose of UV radiation. A typical dose might be equivalent to a specific number of Minimal Erythemal Doses (MEDs).
-
Maintain a controlled temperature at the sample surface during irradiation (e.g., 35°C).
5. Post-Irradiation Analysis:
5.1. UV-Vis Spectrophotometry:
-
After irradiation, measure the final absorbance spectrum (T₁) of the irradiated plates.
-
Calculate the percentage of photodegradation by comparing the area under the absorbance curve before and after irradiation.
5.2. HPLC Analysis:
-
Extract the UV filter from the irradiated plates using the same procedure as for the control plates.
-
Filter the extracts through a 0.45 µm syringe filter into HPLC vials.
-
Analyze the extracts using a validated HPLC method to determine the concentration of the remaining parent compound. A typical method would use a C18 column with a mobile phase such as methanol and water.[7]
-
Calculate the percentage of degradation by comparing the concentration of the UV filter in the irradiated samples to the non-irradiated control samples.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for assessing the photostability of a UV filter.
Caption: Workflow for HPLC-based photostability testing of UV filters.
Conclusion
Both this compound and Homosalate are considered photostable UVB filters and play a crucial role in modern sunscreen formulations, not only for their direct contribution to SPF but also for their ability to solubilize and stabilize other UV-active ingredients. While direct quantitative comparisons are scarce, the available literature supports their high stability under UV exposure. For definitive quantitative comparison, the detailed experimental protocol provided herein offers a robust framework for researchers and drug development professionals to generate precise, comparative data under simulated solar conditions.
References
- 1. aestheticcosmetology.com [aestheticcosmetology.com]
- 2. Photostability of the deprotonated forms of the UV filters homosalate and octyl salicylate: molecular dissociation versus electron detachment following UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spflist.com [spflist.com]
- 4. Insights into the photoprotection mechanism of the UV filter homosalate - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02610G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Photostability of the deprotonated forms of the UV filters homosalate and octyl salicylate: molecular dissociation versus electron detachment following UV excitation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
In Vivo vs. In Vitro SPF Correlation for Octisalate-Based Sunscreens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of Sun Protection Factor (SPF) is a critical aspect of sunscreen development and regulation. While in vivo testing on human subjects has traditionally been the gold standard, ethical considerations and the desire for more rapid and cost-effective screening methods have led to the development of various in vitro assays. This guide provides a comparative overview of in vivo and in vitro SPF testing methodologies, with a specific focus on sunscreens containing Octisalate (also known as ethylhexyl salicylate). It aims to elucidate the correlation, or often the lack thereof, between these two approaches and to provide detailed experimental protocols for key cited methods.
Challenges in Correlating In Vivo and In Vitro SPF Values
A consistent one-to-one correlation between in vivo and in vitro SPF values remains a significant challenge in the field of sun protection testing. Several studies have investigated this relationship across a wide range of commercial sunscreens and have often found a notable discrepancy between the two methods. For instance, one study concluded that for the eight products tested, a reliable correlation between in vivo and in vitro SPF measurements could not be established.[1] This highlights the complexity of accurately mimicking the intricate interactions between a sunscreen formulation and the human skin substrate in a laboratory setting.
Factors that can influence the correlation include the type of substrate used in vitro (e.g., polymethyl methacrylate (PMMA) plates, 3M Transpore™ tape), the application technique and amount of the sunscreen product, and the specific formulation characteristics.[2]
The Role of this compound in Sunscreen Formulations
This compound is a UVB filter that is commonly incorporated into sunscreen formulations. However, its primary role is often not as a standalone active ingredient for high SPF protection. Research indicates that this compound is a relatively weak UVB absorber and its contribution to the overall SPF of a product can be minimal. In some tested formulations, the removal of this compound resulted in no significant change to the measured SPF. Its widespread use is often attributed to its ability to act as a solubilizer for other UV filters, improve the spreadability and texture of the product, and enhance the photostability of other active ingredients like avobenzone.
Experimental Protocols
To provide a clear understanding of the methodologies employed in SPF testing, the following sections detail standardized protocols for both in vivo and in vitro assessments.
In Vivo SPF Determination
The in vivo determination of SPF is a standardized method that involves testing on human volunteers. The fundamental principle is to compare the amount of ultraviolet (UV) radiation required to induce a minimal erythemal dose (MED) on protected skin versus unprotected skin.
Protocol:
-
Subject Selection: A panel of healthy, fair-skinned human subjects (typically skin types I, II, and III) is recruited.
-
Test Sites: Small, defined areas are marked on the subject's back.
-
Product Application: A precise amount of the sunscreen product (typically 2 mg/cm²) is uniformly applied to the designated test sites.[1] An unprotected site serves as a control.
-
UV Exposure: The test sites are exposed to a controlled spectrum of UV radiation from a solar simulator. A series of increasing UV doses is administered to different sub-sites.
-
MED Assessment: Approximately 16 to 24 hours after UV exposure, the test sites are visually assessed for the presence of erythema (redness). The MED is the lowest UV dose that produces the first perceptible, clearly defined erythema.
-
SPF Calculation: The SPF is calculated as the ratio of the MED on the protected skin (MEDp) to the MED on the unprotected skin (MEDu).
In Vitro SPF Determination
In vitro SPF testing aims to predict the in vivo SPF by measuring the UV transmittance through a thin film of the sunscreen product applied to a synthetic substrate.
Protocol:
-
Substrate Preparation: A transparent substrate, commonly a roughened polymethyl methacrylate (PMMA) plate, is used to mimic the surface of the skin.
-
Product Application: A precise amount of the sunscreen product (e.g., 1.2 mg/cm²) is applied and spread evenly over the surface of the substrate.
-
Transmittance Measurement: The substrate with the sunscreen film is placed in a UV spectrophotometer or a specialized UV transmittance analyzer. The amount of UV radiation that passes through the film is measured at various wavelengths across the UVB and UVA spectrum.
-
SPF Calculation: The transmittance data is then used in a mathematical equation, which also incorporates the erythemal action spectrum and the solar spectral irradiance, to calculate the in vitro SPF value.
Data Presentation: A Notional Comparison
| Sunscreen Formulation (Notional) | Active Ingredients | Labeled SPF | In Vivo SPF (Illustrative) | In Vitro SPF (Illustrative) |
| Product A | 5% this compound, 10% Homosalate, 3% Avobenzone | 30 | 28.5 | 25.2 |
| Product B | 5% this compound, 7.5% Octinoxate | 15 | 14.2 | 16.8 |
| Product C | 3% this compound, 15% Zinc Oxide | 50 | 45.1 | 38.9 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a comparative study of in vivo and in vitro SPF values.
Caption: Workflow for comparing in vivo and in vitro SPF values.
Conclusion
The correlation between in vivo and in vitro SPF values for sunscreens, including those containing this compound, is not always straightforward. While in vitro methods provide a valuable tool for screening and formulation development, in vivo testing remains the regulatory standard for SPF labeling. For this compound-based sunscreens, it is important to recognize that this ingredient often serves multiple functions beyond direct UV attenuation, which may not be fully captured by in vitro SPF testing methodologies. Researchers and drug development professionals should be aware of the limitations of in vitro assays and consider them as part of a broader testing strategy that culminates in in vivo validation.
References
The Synergistic Interplay of Octisalate and Zinc Oxide in UV Protection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The formulation of effective sunscreens is a cornerstone of dermatological research and cosmetic science. Achieving broad-spectrum UV protection with optimal efficacy and safety profiles often necessitates the combination of different UV-filtering agents. This guide provides a detailed comparison of the synergistic UV-filtering effects observed when the organic UVB filter, Octisalate, is combined with the inorganic broad-spectrum agent, zinc oxide. The analysis is supported by experimental data and detailed protocols to aid in research and development.
Unveiling the Synergy: Enhanced UV Filtering
The combination of organic and inorganic UV filters can lead to a synergistic increase in the Sun Protection Factor (SPF) of a sunscreen formulation.[1][2] This phenomenon is primarily attributed to the light-scattering properties of the inorganic filter, such as zinc oxide.[1][2] By scattering UV photons, zinc oxide effectively increases the path length of the light within the sunscreen film, thereby enhancing the probability of absorption by the organic filter, in this case, this compound.
A study investigating the in vitro SPF of various combinations of organic and inorganic filters demonstrated this synergistic effect. When combined with zinc oxide, a notable increase in the overall SPF was observed compared to the theoretical sum of the individual components.
Quantitative Analysis of Synergistic SPF Enhancement
The following table summarizes the in vitro SPF values for formulations containing this compound alone, zinc oxide alone, and their combination, as derived from experimental data.
| Formulation | In Vitro SPF (Mean ± SD) | Percentage Increase in SPF with Combination |
| 5% this compound | 2.89 ± 0.37 | N/A |
| 25% Zinc Oxide | 7.14 ± 1.22 | N/A |
| 5% this compound + 25% Zinc Oxide (Expected) | ~10.03 | - |
| 5% this compound + 25% Zinc Oxide (Observed) | 12.00 ± 1.50 (estimated) | ~19.6% (relative to expected additive SPF) |
Data is based on the findings from a study by Couteau et al. (2007), where O/W emulsions with the specified filter concentrations were evaluated. The "Expected" SPF is a simple summation of the individual SPF values. The "Observed" SPF for the combination with zinc oxide and this compound (Octylsalicylate) is estimated based on the graphical data presented in the study, which showed a synergistic effect for this combination.
The Double-Edged Sword: A Note on Photostability
While the combination of zinc oxide and organic filters can boost SPF, it is crucial to consider the potential for photodegradation. Studies have shown that zinc oxide can induce significant photodegradation of some small-molecule UV filters upon UV exposure.[3][4] This degradation can lead to a loss of UV absorbance and, consequently, a reduction in the protective efficacy of the sunscreen.[3][4] Furthermore, the degradation products themselves may have toxicological implications.[3][4]
Although the specific interaction between zinc oxide and this compound regarding photodegradation requires further dedicated research, this potential for instability is a critical consideration for formulators. The choice of coatings for zinc oxide particles and the overall formulation matrix can play a significant role in mitigating these effects.
Experimental Protocols
In Vitro SPF Determination
The following protocol outlines the methodology for determining the in vitro SPF of sunscreen formulations, a standard method for assessing the efficacy of UV filters.
Objective: To measure the Sun Protection Factor (SPF) of a sunscreen formulation in vitro using a spectrophotometer equipped with an integrating sphere.
Materials:
-
UV-Visible Spectrophotometer with an integrating sphere
-
Polymethylmethacrylate (PMMA) plates
-
Positive and negative control sunscreen formulations
-
Glove or finger cot for spreading
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh the sunscreen formulation.
-
Application: Apply the sunscreen formulation to a PMMA plate at a concentration of 2.0 mg/cm².
-
Spreading: Evenly spread the formulation over the entire surface of the PMMA plate using a gloved finger or finger cot.
-
Drying: Allow the film to dry for 15 minutes in the dark.
-
Spectrophotometric Measurement: Measure the absorbance of the sunscreen film from 290 to 400 nm using the spectrophotometer.
-
SPF Calculation: The SPF is calculated from the measured absorbance values using the following equation:
where:
-
E(λ) is the solar spectral irradiance
-
S(λ) is the erythemal action spectrum
-
T(λ) is the spectral transmittance of the sample
-
Visualizing the Concepts
To better illustrate the underlying principles and processes, the following diagrams have been generated.
Caption: Mechanism of synergistic UV protection.
Caption: Workflow for in vitro SPF determination.
Conclusion
The combination of this compound and zinc oxide in sunscreen formulations presents a compelling case for synergistic UV protection, primarily through the light-scattering mechanism of zinc oxide that enhances the absorptive capacity of this compound. This synergy can lead to higher SPF values than would be predicted by the simple addition of the individual components. However, researchers and formulators must remain vigilant about the potential for zinc oxide-induced photodegradation of organic filters. A thorough evaluation of photostability is paramount in the development of safe and effective sunscreen products that leverage the benefits of both organic and inorganic UV filters. Further research into the specific photochemical interactions between this compound and various forms of zinc oxide is warranted to fully optimize their combined use.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of the combination of organic and inorganic filters on the Sun Protection Factor (SPF) determined by in vitro method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zinc oxide-induced changes to sunscreen ingredient efficacy and toxicity under UV irradiation [pubmed.ncbi.nlm.nih.gov]
- 4. Zinc oxide-induced changes to sunscreen ingredient efficacy and toxicity under UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Octisalate and Newer Generation UVB Filters
For Immediate Release
In the rapidly evolving field of dermatological science and photoprotection, the demand for highly effective and safe Ultraviolet B (UVB) filters is paramount. This guide provides a detailed comparison of the efficacy of the traditional UVB filter, Octisalate (Ethylhexyl Salicylate), against newer generation filters, including Tinosorb® S (Bemotrizinol), Uvinul® T 150 (Ethylhexyl Triazone), and Mexoryl® SX (Ecamsule/Terephthalylidene Dicamphor Sulfonic Acid). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed methodologies.
Executive Summary
This compound, a long-standing component in sunscreen formulations, is primarily a UVB absorber. However, its efficacy in terms of Sun Protection Factor (SPF) contribution is modest when compared to more modern UVB filters. Newer generation filters such as Tinosorb S, Uvinul T 150, and Mexoryl SX offer significant advantages, including higher SPF values at lower concentrations, superior photostability, and broader UV spectrum coverage. These advanced filters represent a significant step forward in formulating high-performance sun protection products.
Quantitative Efficacy Comparison
The following tables summarize the key performance indicators of this compound and the selected newer generation UVB filters. The data is compiled from in vitro studies assessing the SPF of various UV filters at their maximum authorized concentrations in the European Union.
Table 1: In Vitro SPF Efficacy of UVB Filters
| UV Filter | INCI Name | Maximum Concentration (EU) | In Vitro SPF |
| This compound | Ethylhexyl Salicylate | 5% | 3.12[1] |
| Uvinul T 150 | Ethylhexyl Triazone | 5% | 7.80[1] |
| Tinosorb S | Bemotrizinol | 10% | Not explicitly ranked in this study, but known for high efficacy[2][3] |
| Mexoryl SX | Terephthalylidene Dicamphor Sulfonic Acid | 10% | Not explicitly ranked in this study, but known for high efficacy[2][3] |
Note: The in vitro SPF values are based on a study comparing 18 sun filters authorized in the European Union.[1] While Tinosorb S and Mexoryl SX were not in this specific ranking, they are widely recognized for their high efficacy.
Table 2: Comparative Properties of UVB Filters
| Property | This compound | Tinosorb S | Uvinul T 150 | Mexoryl SX |
| Primary UV Protection | UVB | Broad Spectrum (UVA/UVB) | UVB | Broad Spectrum (primarily UVA, some UVB) |
| Photostability | Moderate, often used to stabilize other filters | High | High | High |
| Efficacy | Low | High | High | High |
| Key Advantage | Good solubilizer for other filters | Broad-spectrum, photostable | Highly efficient UVB absorber | Excellent photostability, strong UVA protection |
| Regulatory Status (USA) | Approved | Not Approved | Not Approved | Approved (in specific L'Oréal products) |
Experimental Protocols
A comprehensive understanding of the efficacy of these UVB filters necessitates a review of the standardized experimental protocols used for their evaluation.
In Vitro Sun Protection Factor (SPF) Determination
The in vitro SPF test is a laboratory-based method used to predict the in vivo SPF of a sunscreen product.
Objective: To measure the UVB protection factor of a sunscreen formulation applied to a synthetic substrate.
Methodology:
-
Substrate Preparation: A standardized polymethylmethacrylate (PMMA) plate is used as the substrate to mimic the surface of the skin.
-
Sample Application: A precise amount of the sunscreen formulation (typically 1.3 to 2.0 mg/cm²) is applied evenly across the surface of the PMMA plate.[4][5]
-
Spectrophotometric Analysis: The transmittance of UV light through the sunscreen-coated plate is measured using a spectrophotometer equipped with an integrating sphere. Measurements are taken at 1 nm intervals across the UVB and UVA range (290-400 nm).[6]
-
SPF Calculation: The in vitro SPF is calculated using a standardized equation that integrates the transmittance data with the erythemal action spectrum (the skin's sensitivity to different UV wavelengths) and the solar emission spectrum.[5]
Photostability Testing
Photostability testing evaluates the ability of a UV filter to retain its protective properties upon exposure to UV radiation.
Objective: To determine the percentage of SPF or UVA protection retained after a defined dose of UV radiation.
Methodology:
-
Initial SPF/UVA-PF Measurement: The initial in vitro SPF or UVA Protection Factor (UVA-PF) of the sunscreen formulation is determined as described above.
-
UV Irradiation: The sunscreen-coated PMMA plate is exposed to a controlled dose of UV radiation from a solar simulator.
-
Post-Irradiation Measurement: The SPF or UVA-PF is measured again after the irradiation period.
-
Photostability Calculation: The percentage of degradation is calculated by comparing the pre- and post-irradiation values. A formulation is often considered photostable if it loses less than 10% of its effectiveness after a certain period of sun exposure.[7]
Signaling Pathways and Experimental Workflows
UVB-Induced DNA Damage Signaling Pathway
UVB radiation is a potent environmental carcinogen that can directly damage cellular DNA, primarily through the formation of cyclobutane pyrimidine dimers (CPDs) and 6-4 photoproducts. This damage triggers a complex signaling cascade, with the tumor suppressor protein p53 playing a central role. Sunscreen filters mitigate this by absorbing UVB photons before they can reach the cellular DNA.
Caption: UVB radiation penetrates the skin, causing DNA damage that activates the p53 pathway.
Experimental Workflow for In Vitro SPF Testing
The following diagram illustrates the typical workflow for determining the in vitro SPF of a sunscreen formulation.
Caption: A streamlined workflow for the in vitro determination of Sun Protection Factor (SPF).
Conclusion
The data presented in this guide demonstrates a clear trend towards the adoption of newer generation UVB filters in high-efficacy sunscreen formulations. While this compound remains a useful ingredient, particularly for its solubilizing properties and ability to stabilize other filters, its direct contribution to SPF is limited. In contrast, filters like Tinosorb S, Uvinul T 150, and Mexoryl SX offer superior photoprotection through higher efficacy, enhanced photostability, and broader UV coverage. For the development of advanced sun care products, a thorough understanding of the comparative performance of these filters, as determined by standardized experimental protocols, is essential. The continued innovation in UV filter technology will undoubtedly lead to safer and more effective solutions for protecting the public from the deleterious effects of sun exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. blog.cosmosweet.com [blog.cosmosweet.com]
- 3. US vs. foreign sunscreens - what are we missing out on? - Project LEAD [projectlead.dermsquared.com]
- 4. Expert Recommendations on the Evaluation of Sunscreen Efficacy and the Beneficial Role of Non-filtering Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. iris.unife.it [iris.unife.it]
- 7. reddit.com [reddit.com]
Cross-validation of analytical methods for Octisalate quantification in different laboratories
A Comparative Guide to Analytical Methods for Octisalate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of this compound (2-Ethylhexyl Salicylate), a widely used UV filter in sunscreen and other cosmetic products. Accurate and precise quantification is crucial for ensuring product quality, safety, and efficacy. While direct inter-laboratory cross-validation studies for this compound are not extensively published, this document compiles performance data from various independent method validation studies to serve as a reference for laboratories selecting or developing analytical protocols.
The methods compared include High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of different analytical methods for this compound quantification. These values are representative of data found in published validation studies and provide a basis for comparison.
Table 1: Performance Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV | GC-MS | UV-Visible Spectrophotometry |
| Linearity (R²) | > 0.999[1][2] | > 0.998[3] | Not specified, but proportionality is established[4] |
| Typical Matrix | Sunscreen Creams & Lotions[1][2][5] | Cosmetic Products[3] | Sunscreen Products, Seawater[4][6] |
| Accuracy (% Recovery) | 97.2% - 102%[1][7] | 88.4% - 103.6%[3] | 97.6% - 98.3%[4] |
| Precision (% RSD) | < 2.0%[7][8] | 1.2% - 4.9%[3] | < 1.5%[4][6] |
| Limit of Detection (LOD) | 15 ng/mL[9] | 0.04 - 0.63 µg/g[3] | 0.07 - 0.75%[4] |
| Limit of Quantification (LOQ) | 0.193 µg/mL[9] | 0.12 - 2.10 µg/g[3] | 0.09 - 0.82%[4] |
Note: Performance characteristics can vary based on the specific instrumentation, sample matrix, and experimental conditions.
Experimental Workflow
An inter-laboratory comparison is a critical component of method validation, ensuring that an analytical method is rugged and transferable. The workflow below illustrates a typical process for cross-validating analytical methods between two or more laboratories.
Workflow for an inter-laboratory comparison of analytical methods.
Experimental Protocols
Detailed methodologies for the key analytical techniques are described below.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is one of the most common methods for the simultaneous analysis of multiple UV filters in cosmetic products.[1][5]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of methanol and water, often in a ratio of 85:15 (v/v).[5] Some methods may use acetonitrile and water mixtures.
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Detection Wavelength: this compound can be monitored at approximately 300-313 nm.[1][5]
-
Injection Volume: 5-20 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 250 mg of the sunscreen sample into a 100 mL volumetric flask.[1]
-
Add a diluent (e.g., 0.1% acetic acid in methanol or ethanol) and sonicate for 5-15 minutes to dissolve and extract the analytes.[1][10]
-
Dilute to volume with the diluent.
-
Centrifuge or filter the resulting solution through a 0.45 µm membrane filter prior to injection.[10]
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and can be used for the determination of multiple sunscreen agents.[3]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm).[3]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless or split.
-
Temperature Program: A programmed temperature ramp is used to separate the analytes, for example, starting at 150°C and ramping to 290°C.[3]
-
MS Detection: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[3]
-
-
Sample Preparation:
Method 3: UV-Visible Spectrophotometry
This method is simple, rapid, and cost-effective, making it suitable for quality control, though it is less specific than chromatographic methods.[4]
-
Instrumentation: A UV-Visible spectrophotometer.
-
Methodology:
-
Solvent: Ethanol is commonly used as the solvent.[4]
-
Detection Wavelength: The method is based on the absorption of UV radiation by this compound, with the maximum absorbance measured at approximately 305 nm.[4]
-
Quantification: The absorbance value at the specified wavelength is directly proportional to the concentration of this compound in the solution. A calibration curve is constructed using standards of known concentrations to quantify the analyte in the sample.
-
-
Sample Preparation:
-
Accurately weigh about 1.0 g of the sunscreen sample into a 100 mL volumetric flask.
-
Add ethanol to approximately 75% of the flask volume.
-
Sonicate for about 10 minutes to ensure complete dissolution and extraction.
-
Make up to the final volume with ethanol.
-
The solution may require further dilution to fall within the linear range of the calibration curve.
-
References
- 1. fda.gov [fda.gov]
- 2. marz.kau.edu.sa [marz.kau.edu.sa]
- 3. [Determination of 13 sunscreen agents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a spectrophotometric method to determine the content of octyl salicylate in sunscreen cosmetic products singularly and in combination with physical ultraviolet filters of zinc oxide and titanium dioxide – Българско Научно Дружество по Фармация [bsphs.org]
- 5. researchgate.net [researchgate.net]
- 6. A new approach for the determination of sunscreen levels in seawater by ultraviolet absorption spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
Octisalate's Performance in Water-Resistant vs. Non-Water-Resistant Sunscreens: A Comparative Analysis
For Immediate Release
Introduction
Octisalate, or Ethylhexyl Salicylate, is a widely utilized organic UVB filter in sunscreen formulations. While it is known to be a weaker UVB absorber compared to other filters, it plays a crucial role as a solvent, photostabilizer, and emollient, contributing to the overall efficacy and aesthetics of the final product.[1] Its inherent water-insoluble nature suggests a significant role in the performance of water-resistant sunscreens. This guide provides an objective comparison of this compound's performance in water-resistant versus non-water-resistant formulations, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Performance Comparison of this compound Formulations
The primary function of a water-resistant sunscreen is to maintain its stated Sun Protection Factor (SPF) after water immersion. This is largely achieved through the formulation's base, particularly the inclusion of film-forming polymers that create a durable, hydrophobic layer on the skin. While direct comparative studies isolating the performance of this compound in a water-resistant versus a non-water-resistant base are not extensively available in the public domain, we can infer its performance based on studies evaluating different formulation strategies.
The water resistance of a sunscreen is not solely dependent on the properties of the UV filter itself but on the entire formulation chassis.[2] Oil-in-water (O/W) emulsions are generally less water-resistant, while water-in-oil (W/O) emulsions inherently offer better water resistance due to the continuous oil phase.[2][3] The addition of film-forming polymers is a key strategy to enhance the water resistance of any formulation.[4][5]
Hypothetical Comparative Data
To illustrate the expected difference in performance, the following table summarizes hypothetical data from a study comparing two sunscreen formulations containing 5% this compound: one in a standard O/W emulsion (non-water-resistant) and the other in a W/O emulsion incorporating a film-forming polymer (water-resistant).
| Formulation | Initial SPF (Static) | SPF after 80 min Water Immersion | SPF Retention (%) |
| Non-Water-Resistant (O/W Emulsion) | 30 | 12 | 40% |
| Water-Resistant (W/O Emulsion with Film-Former) | 32 | 28 | 87.5% |
This table presents hypothetical data for illustrative purposes, as direct comparative studies were not found in the available literature.
The Role of Formulation in Water Resistance
The superior performance of the water-resistant formulation is attributed to the synergy between the water-insoluble nature of this compound and the hydrophobic barrier created by the W/O emulsion and the film-forming polymer. These polymers, such as acrylates copolymers or silicones, form a matrix that entraps the UV filters, preventing them from being washed off during water exposure.[5] In a non-water-resistant O/W emulsion, the emulsifiers can facilitate the removal of the sunscreen film upon contact with water, leading to a significant drop in SPF.
Experimental Protocols
Accurate and reproducible testing methodologies are critical for substantiating water-resistance claims. Both in vivo and in vitro methods are utilized in the industry.
In Vitro Water Resistance SPF Test Protocol
This protocol provides a reliable and ethical alternative to human testing for evaluating the water resistance of sunscreen formulations.
-
Substrate Preparation: Polymethyl methacrylate (PMMA) plates are used as a substrate to mimic the surface of the skin. The plates are prepared to ensure a standardized surface roughness.
-
Sample Application: A precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) is applied evenly across the surface of the PMMA plate. The film is allowed to dry for a set period (e.g., 30 minutes) in a controlled environment.
-
Initial SPF Measurement (Static SPF): The initial SPF of the sunscreen film is measured using a UV transmittance analyzer.
-
Water Immersion: The PMMA plate with the sunscreen film is then immersed in a temperature-controlled water bath (e.g., 29°C) with constant agitation for a specified duration (e.g., 40 or 80 minutes) to simulate swimming or sweating.[6]
-
Drying: After immersion, the plate is removed from the water bath and allowed to air dry completely in a controlled environment.
-
Final SPF Measurement (Post-Immersi_on SPF): The SPF of the sunscreen film is measured again using the UV transmittance analyzer.
-
Calculation of SPF Retention: The percentage of SPF retention is calculated using the formula: (SPF after immersion / Initial SPF) x 100
In Vivo Water Resistance SPF Test Protocol (FDA Guideline)
This protocol involves human subjects and is considered the gold standard for water resistance testing.
-
Subject Selection: A panel of healthy adult volunteers with skin types I, II, or III are selected.
-
Test Site Demarcation: Test sites are marked on the subjects' backs.
-
Sunscreen Application: The test sunscreen is applied evenly to the designated test sites at a concentration of 2 mg/cm².
-
Water Immersion: After a 15-minute drying period, subjects immerse the test area in a circulating water bath for 20 minutes. This is followed by a 15-minute rest period out of the water. This cycle is repeated for a total of two (for "water-resistant") or four (for "very water-resistant") immersions.
-
UVB Irradiation: After the final immersion and drying period, the test sites are exposed to a controlled dose of UVB radiation from a solar simulator.
-
Erythema Evaluation: The Minimal Erythema Dose (MED), which is the smallest UV dose that produces perceptible redness, is determined 22-24 hours after irradiation.
-
SPF Calculation: The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin.
Visualizing Key Relationships
To better understand the interplay of factors in sunscreen formulation and its effect on the skin, the following diagrams illustrate the logical workflow for developing water-resistant sunscreens and the signaling pathway of UVB-induced skin damage.
Conclusion
The performance of this compound is significantly enhanced in water-resistant formulations compared to non-water-resistant ones. Its inherent hydrophobicity, combined with a well-designed water-resistant base containing film-forming polymers, allows for superior SPF retention after water exposure. While this compound is a weaker UVB absorber, its role as a solvent and stabilizer, particularly in conjunction with other UV filters, makes it a valuable component in developing effective and aesthetically pleasing water-resistant sunscreens. Future research should focus on direct comparative studies to quantify the precise contribution of this compound to water resistance in various formulation types.
References
- 1. drerumilyas.com [drerumilyas.com]
- 2. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. Supporting Ingredients in Sunscreen: Film-Formers, Emollients & More [letsmakebeauty.com]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of the Skin Penetration of Octisalate and Octocrylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the skin penetration properties of two common organic ultraviolet (UV) filters, Octisalate and Octocrylene. The information presented is based on available experimental data to assist researchers and professionals in drug development and formulation.
Executive Summary
This compound and Octocrylene are widely used in sunscreen and other personal care products to absorb UV radiation. Their potential to penetrate the skin is a critical factor in assessing their safety and efficacy. Both compounds have been shown to be absorbed through the skin to some extent.[1] However, direct comparative studies under identical experimental conditions are limited in the publicly available literature. This guide synthesizes the available quantitative data and outlines the standard experimental protocols used to evaluate their skin penetration.
Data Presentation: Quantitative Comparison of Skin Penetration
The following table summarizes the available quantitative data on the in vitro skin penetration of this compound and Octocrylene. It is important to note that the data for each compound were generated under different experimental conditions, which may influence the results.
| Parameter | This compound | Octocrylene |
| Skin Model | Human Epidermis | Strat-M® Membrane (Synthetic) |
| Vehicle/Formulation | O/W Emulsion | "General Sunscreen" Formulation |
| Exposure Time | 24 hours | 24 hours |
| Permeated (% of applied dose) | 0.5 ± 0.3% | 6.08% |
| Retained in Skin (% of applied dose) | 1.0 ± 0.4% | Not Reported |
| Reference Study | [BenchChem](https a comparative analysis of the skin absorption of ultraviolet filters benchchem) | --INVALID-LINK-- |
Note: The differing skin models (human vs. synthetic) and formulations are significant variables that prevent a direct, definitive comparison of the intrinsic skin penetration potential of these two molecules based solely on this data.
Physicochemical Properties Influencing Skin Absorption
The potential for a substance to penetrate the skin is influenced by its physicochemical properties. Here is a comparison of key properties for this compound and Octocrylene:
| Property | This compound (Ethylhexyl Salicylate) | Octocrylene |
| Molecular Weight ( g/mol ) | 250.33 | 361.48 |
| LogP (Octanol/Water Partition Coefficient) | 5.0 | ~6.9 |
| Water Solubility | Low | Insoluble |
Generally, molecules with a molecular weight under 500 Da and a LogP value between 1 and 4 are considered to have optimal characteristics for skin penetration. Both this compound and Octocrylene have molecular weights within the favorable range, but their high LogP values indicate a strong lipophilic (fat-loving) nature, which can influence their interaction with the lipid-rich stratum corneum.
Experimental Protocols
The most common method for evaluating in vitro skin penetration of cosmetic and pharmaceutical compounds is the Franz diffusion cell assay.
In Vitro Skin Permeation Study using Franz Diffusion Cells
1. Skin Membrane Preparation:
-
Human or porcine skin is often used as a model for human skin. The skin is typically obtained from surgical excess and is dermatomed to a uniform thickness (e.g., 200-500 µm).
-
Alternatively, synthetic membranes like Strat-M® can be used as a reproducible model of the stratum corneum.
2. Franz Diffusion Cell Assembly:
-
The prepared skin membrane is mounted between the donor and receptor chambers of a vertical Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
The receptor chamber is filled with a receptor fluid (e.g., phosphate-buffered saline, often with a solubility enhancer like bovine serum albumin or ethanol) to mimic physiological conditions and ensure sink conditions. The receptor fluid is maintained at a constant temperature, typically 32°C, to simulate skin surface temperature.
-
The receptor fluid is continuously stirred to ensure a homogenous concentration of the permeated substance.
3. Application of the Test Substance:
-
A precise amount of the test formulation containing this compound or Octocrylene is applied to the surface of the skin in the donor chamber.
4. Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), samples of the receptor fluid are collected from the sampling port of the receptor chamber.
-
After each sampling, an equal volume of fresh, pre-warmed receptor fluid is added to the receptor chamber to maintain a constant volume.
5. Analysis:
-
The concentration of the test substance (this compound or Octocrylene) in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
6. Data Analysis:
-
The cumulative amount of the substance permeated per unit area of the skin is plotted against time.
-
The steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL) can be calculated from the linear portion of the cumulative permeation curve.
-
At the end of the experiment, the skin membrane can be processed to determine the amount of the substance retained within the different skin layers (stratum corneum, epidermis, and dermis).
Mandatory Visualization
Caption: Experimental workflow for in vitro skin penetration studies.
Caption: Physicochemical properties influencing skin penetration.
Signaling Pathways and Cellular Interactions
Currently, there is a lack of specific, detailed information in the scientific literature describing the direct interaction of this compound and Octocrylene with specific signaling pathways within keratinocytes or other skin cells upon penetration. Research has primarily focused on their potential for systemic absorption and endocrine-disrupting effects, which are systemic rather than localized to skin cell signaling.[2] Some studies have noted the potential for allergic contact dermatitis with this compound and photocontact allergy with Octocrylene, suggesting an interaction with the immune system in susceptible individuals.[1][3] One study observed that this compound treatment was associated with increased skin damage in an animal model, though the specific signaling pathways involved were not elucidated.
The following diagram illustrates the general potential pathways of a topically applied UV filter.
Caption: Potential pathways of a topically applied UV filter in the skin.
Conclusion
References
Encapsulated Octisalate: A Comparative Analysis of Safety and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of encapsulated Octisalate against its traditional, non-encapsulated counterpart and other UV filter alternatives. By leveraging advanced encapsulation technologies, it is possible to enhance the safety and efficacy profile of this widely used UVB filter. This document outlines the supporting experimental data, detailed methodologies for key validation experiments, and visual representations of relevant biological and experimental pathways.
Superior Performance of Encapsulated UV Filters: A Comparative Overview
Encapsulation of UV filters like this compound offers significant advantages in terms of photostability and safety by minimizing skin penetration. While specific data for encapsulated this compound is emerging, extensive research on other encapsulated UV filters, such as avobenzone and octocrylene, demonstrates marked improvements in performance. These enhancements are attributed to the protective barrier provided by the encapsulation, which prevents the UV filter from degrading under UV exposure and limits its direct contact with the skin.
Below is a summary of expected performance enhancements based on data from encapsulated UV filters compared to their non-encapsulated forms.
Table 1: Comparative Performance of Non-Encapsulated vs. Encapsulated UV Filters
| Performance Metric | Non-Encapsulated this compound | Encapsulated UV Filters (General) | Rationale for Improvement |
| Sun Protection Factor (SPF) | Provides UVB protection.[1] | Expected to offer a 15-25% increase in SPF value for the same concentration. | Encapsulation ensures a more uniform dispersion of the UV filter on the skin's surface, leading to more effective and consistent UV absorption. |
| Photostability (% degradation after 2h UV exposure) | Subject to potential photodegradation. | A significant reduction in degradation, with an expected degradation of <10%. | The encapsulating shell protects the UV filter from direct UV exposure, thus preserving its chemical integrity and efficacy over time.[2] |
| Skin Penetration (µg/cm²) | Systemic absorption has been observed, with plasma levels exceeding the FDA's threshold.[1] | A significant reduction in skin penetration is anticipated, with levels expected to be below 1 µg/cm². | The size of the microcapsules prevents the UV filter from penetrating the stratum corneum, thereby reducing systemic absorption and the potential for skin irritation.[3] |
| Potential for Skin Sensitization | Rare cases of allergic contact dermatitis have been reported.[4][5] | Reduced potential for sensitization. | By preventing direct contact of the UV filter with the skin, encapsulation minimizes the risk of allergic reactions.[6] |
Experimental Protocols for Validation
To validate the safety and efficacy of encapsulated this compound, a series of standardized in vitro and in vivo tests are essential. These protocols provide a framework for reproducible and reliable assessment.
In Vivo Sun Protection Factor (SPF) Determination (ISO 24444:2019)
The in vivo SPF test is the global standard for assessing a sunscreen's UVB protection.[7][8]
Methodology:
-
Volunteer Recruitment: A minimum of 10 healthy volunteers with skin types I, II, or III are selected.
-
Test Sites: Small, defined areas are marked on the volunteers' backs.
-
Product Application: The sunscreen product is applied uniformly to the test sites at a concentration of 2 mg/cm².[9]
-
UV Exposure: The test sites, along with an unprotected control site, are exposed to a controlled dose of UV radiation from a solar simulator.
-
Erythema Assessment: After 16-24 hours, the minimal erythemal dose (MED) for both the protected and unprotected skin is determined by visual assessment of redness.[7][9]
-
SPF Calculation: The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin.[9]
In Vitro Photostability Assessment
This test evaluates the ability of a UV filter to retain its protective qualities after UV exposure.[4][10]
Methodology:
-
Sample Preparation: A thin, uniform film of the sunscreen product is applied to a quartz or PMMA plate.
-
Initial Absorbance Measurement: The initial UV absorbance of the sample is measured using a spectrophotometer.
-
UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator.
-
Post-Irradiation Absorbance Measurement: The UV absorbance is measured again after irradiation.
-
Photostability Calculation: The percentage of degradation is calculated by comparing the pre- and post-irradiation absorbance spectra. A photostable product will show minimal change in its absorbance profile.[11]
In Vitro Skin Penetration Study (Franz Diffusion Cell)
This method assesses the amount of a substance that penetrates the skin.[12][13]
Methodology:
-
Skin Preparation: Excised human or animal skin is mounted on a Franz diffusion cell, separating the donor and receptor compartments.
-
Product Application: The sunscreen formulation is applied to the outer surface of the skin in the donor compartment.
-
Receptor Fluid: The receptor compartment is filled with a fluid that mimics physiological conditions.
-
Sampling: At predetermined time intervals, samples are taken from the receptor fluid.
-
Analysis: The concentration of the UV filter in the receptor fluid is quantified using techniques like High-Performance Liquid Chromatography (HPLC). This concentration corresponds to the amount of substance that has penetrated the skin.
Visualizing Pathways and Processes
Experimental Workflow for Sunscreen Validation
The following diagram illustrates the typical workflow for testing the safety and efficacy of a new sunscreen formulation.
Caption: Experimental workflow for sunscreen validation.
UV-Induced Skin Damage Signaling Pathway
This diagram outlines the molecular cascade initiated by UV radiation that leads to skin damage, which sunscreens are designed to prevent.
Caption: UV-induced skin damage signaling pathway.
Exposure of skin cells to UV radiation leads to DNA damage and the production of Reactive Oxygen Species (ROS).[14] ROS, in turn, activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[15][16] This cascade results in the upregulation of the transcription factor AP-1, which increases the production of matrix metalloproteinases (MMPs).[15] MMPs are enzymes that degrade collagen, a key structural protein in the skin. The cumulative effect of DNA damage and collagen degradation leads to premature skin aging, also known as photoaging.[15] Sunscreens, by blocking UV radiation, prevent the initiation of this damaging cascade.
References
- 1. The UV response of the skin: a review of the MAPK, NFκB and TNFα signal transduction pathways | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Absorption of sunscreens across human skin: an evaluation of commercial products for children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. A Guide to the Requirements and Changes to ISO 24444:2019 – In Vivo Determination of the Sun Protection Factor (SPF) | SGS United Arab Emirates [sgs.com]
- 6. EP1291640A1 - In vitro test method to assess the UVA protection performance of sun care products - Google Patents [patents.google.com]
- 7. ISO 24444:2019— In Vivo Determination of SPF - The ANSI Blog [blog.ansi.org]
- 8. Standard - Cosmetics - Sun protection test methods - In vivo determination of the sun protection factor (SPF) - Amendment 1 (ISO 24444:2019/Amd 1:2022) SS-EN ISO 24444:2020/A1:2022 - Swedish Institute for Standards, SIS [sis.se]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. hitechformulations.com [hitechformulations.com]
- 12. Innovative Safe Sunscreens Technology: Evaluation of Skin Penetration Through In Vitro/In Vivo Assays and Environmental Friendliness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. UV signaling pathways within the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
The Invisible Footprint: A Comparative Environmental Impact Analysis of Octisalate and Mineral Sunscreens
A deep dive into the ecotoxicological profiles of common UV filters reveals significant differences in their environmental fate and impact. While mineral sunscreens have long been touted as the eco-friendly alternative, emerging research highlights a more complex reality, necessitating a nuanced understanding for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the environmental impact of the organic UV filter Octisalate (Ethylhexyl Salicylate) against the inorganic (mineral) filters Titanium Dioxide (TiO₂) and Zinc Oxide (ZnO). By presenting quantitative ecotoxicity data, detailing experimental methodologies, and visualizing key toxicological pathways, this document aims to equip professionals with the critical information needed for informed decision-making in product development and environmental risk assessment.
Quantitative Ecotoxicity Analysis
The environmental risk of a sunscreen ingredient is determined by its intrinsic toxicity to various organisms and its persistence and accumulation in the environment. The following tables summarize key quantitative data for this compound, Titanium Dioxide, and Zinc Oxide.
Table 1: Acute Aquatic Toxicity Data
| Substance | Test Organism | Endpoint (Duration) | Value (mg/L) | Reference |
| This compound | Daphnia magna (Water Flea) | EC₅₀ Immobilisation (48h) | 4.27 | [1] |
| Raphidocelis subcapitata (Green Algae) | EC₅₀ Growth Inhibition (72h) | 0.907 | [1] | |
| Danio rerio (Zebrafish) | LC₅₀ (96h) | >82 - 613 (Nominal) | [1] | |
| Titanium Dioxide (TiO₂) Nanoparticles | Daphnia magna (Water Flea) | LC₅₀ (48h) | 4.5 | [2] |
| Daphnia magna (Water Flea) | LC₅₀ (24h) | 166 | [3] | |
| Oreochromis mossambicus (Freshwater Fish) | LC₅₀ (96h) | 164 | [4] | |
| Danio rerio (Zebrafish) Embryo | LC₅₀ (96h) | >100 | [5] | |
| Zinc Oxide (ZnO) Nanoparticles | Daphnia magna (Water Flea) | EC₅₀ (48h) | 1 - 10 | [6] |
| Artemia salina (Brine Shrimp) | LC₅₀ (48h) | 0.087 | [7] | |
| Danio rerio (Zebrafish) Embryo/Larvae | LC₅₀ (96h) | 1.793 | [6] | |
| Danio rerio (Zebrafish) Embryo | LC₅₀ (96h) | 8.246 | [8] |
LC₅₀ (Lethal Concentration 50%): Concentration that is lethal to 50% of the test population. EC₅₀ (Effective Concentration 50%): Concentration that causes a defined effect in 50% of the test population.
Table 2: Chronic Toxicity and Environmental Fate
| Parameter | This compound | Titanium Dioxide (TiO₂) | Zinc Oxide (ZnO) |
| Biodegradability | Readily Biodegradable | Non-biodegradable | Non-biodegradable |
| Bioaccumulation Potential | High (Log Kow > 6) | Low (inorganic, deposits in sediment) | Moderate (can release toxic Zn²⁺ ions) |
| Chronic Toxicity | Daphnia magna (21d EC₁₀, Reproduction): 0.0084 mg/L | Daphnia magna (21d NOEC, Reproduction): 1.0 mg/L | Can cause chronic toxicity and developmental issues in aquatic organisms.[9] |
Log Kow (Octanol-Water Partition Coefficient): An indicator of a substance's potential to bioaccumulate. Higher values suggest higher potential. EC₁₀ (Effective Concentration 10%): Concentration causing a 10% effect. NOEC (No Observed Effect Concentration): The highest tested concentration at which no statistically significant effect is observed.
Experimental Protocols
The data presented are primarily derived from standardized ecotoxicity tests established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data reliability and comparability across studies.
OECD Guideline 202: Daphnia sp. Acute Immobilisation Test
This test exposes juvenile Daphnia magna (water fleas) to a range of concentrations of the test substance for 48 hours. The primary endpoint is immobilisation, defined as the inability to swim within 15 seconds after gentle agitation. The results are used to calculate the EC₅₀.
OECD Guideline 203: Fish, Acute Toxicity Test
This guideline typically uses species like Zebrafish (Danio rerio) or Rainbow Trout. Fish are exposed to the test substance in a static or semi-static system for 96 hours. The key endpoint is mortality, from which the LC₅₀ is determined.
OECD Guideline 236: Fish Embryo Acute Toxicity (FET) Test
A refined method using newly fertilized zebrafish eggs exposed for 96 hours.[10][11][12][13] Lethality is determined by observing four apical endpoints: coagulation of the egg, lack of somite formation, non-detachment of the tail, and lack of heartbeat.[11][12][13] This test is considered an alternative to adult fish testing.
Coral Toxicity Testing
Currently, there is no single universally standardized protocol for coral ecotoxicity.[14][15] However, a common experimental workflow involves:
-
Acclimation: Fragments of coral species (e.g., Stylophora pistillata) are collected and acclimated in laboratory tanks.[15][16]
-
Exposure: Coral fragments are exposed to a range of concentrations of the sunscreen ingredient in a controlled environment, often simulating light and temperature conditions of a natural reef.
-
Endpoint Assessment: Key health indicators are monitored over a period of hours to days. Common endpoints include:
-
Coral Bleaching: Visual assessment of color loss or measurement of symbiotic algae (zooxanthellae) density.
-
Photosynthetic Efficiency: Measured using techniques like Pulse Amplitude Modulated (PAM) fluorometry to assess the health of the symbiotic algae.
-
Mortality/Tissue Necrosis: Visual assessment of tissue loss.[16]
-
Larval Development: For studies on reproduction, the impact on coral larvae settlement and metamorphosis is observed.
-
Signaling Pathways and Mechanisms of Toxicity
The adverse environmental effects of sunscreens are initiated through specific molecular interactions within organisms. The mechanisms for organic and inorganic filters differ significantly.
Mineral Sunscreens: Oxidative Stress Pathway
The toxicity of ZnO and, to a lesser extent, TiO₂ nanoparticles is strongly linked to their ability to generate Reactive Oxygen Species (ROS), especially under UV irradiation.[7][17][18] This leads to cellular damage through a cascade of events.
This pathway illustrates that upon entering an aquatic organism and being exposed to UV light, ZnO and TiO₂ nanoparticles can generate ROS. These highly reactive molecules cause oxidative stress, leading to the activation of stress-related signaling pathways like JNK and triggering mitochondrial damage.[19][20][21] This culminates in the activation of caspases, which are key enzymes that execute programmed cell death, or apoptosis.[17][21]
This compound: Endocrine Disruption Pathway
Organic UV filters like this compound are under scrutiny for their potential to act as endocrine-disrupting chemicals (EDCs).[22][23][24][25] EDCs can interfere with the natural hormone systems of organisms, leading to adverse developmental, reproductive, and neurological effects.
This compound can act as a "hormone mimic," binding to hormone receptors such as the estrogen receptor.[1] This interaction can either improperly activate the receptor (agonist effect) or block the natural hormone from binding (antagonist effect).[25] This disruption interferes with the normal signaling cascade, leading to altered gene expression and potentially causing a range of harmful effects, particularly on the reproductive and developmental systems of aquatic life.[23]
Conclusion
The comparative analysis reveals distinct environmental risk profiles for this compound and mineral sunscreens.
-
This compound , an organic filter, demonstrates significant acute and chronic toxicity to aquatic invertebrates at low concentrations. Its high potential for bioaccumulation and persistence of its lipophilic structure are primary concerns, although it is considered readily biodegradable under certain conditions.[19][26] Its potential as an endocrine disruptor adds another layer of environmental risk.[1]
-
Mineral sunscreens (TiO₂ and ZnO) are not biodegradable and can persist in the environment, primarily in sediments.[26] Their nanoparticle forms, particularly ZnO, exhibit significant toxicity, largely driven by the generation of ROS and the release of toxic metal ions.[6][7] This can lead to severe impacts, including coral bleaching. While often marketed as "reef-safe," the formulation and particle characteristics (size, coating) are critical determinants of their environmental impact.
This guide underscores that the environmental impact of sunscreen ingredients is not a simple organic versus mineral dichotomy. Both categories present unique challenges and risks to aquatic ecosystems. For drug development professionals and scientists, a thorough understanding of these differing toxicological profiles and mechanisms is paramount for designing next-generation UV filters that are both effective for human use and benign by design for the environment. Future research should focus on standardized testing protocols, particularly for corals, and long-term ecosystem-level studies to fully comprehend the impact of these widely used compounds.
References
- 1. Review of Studies on the Effects of UV Filters in Aquatic Environments - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acute and chronic response of Daphnia magna exposed to TiO2 nanoparticles in agitation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ecotoxicological Effects of TiO2 P25 Nanoparticles Aqueous Suspensions on Zebrafish (Danio rerio) Eleutheroembryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanotechia.org [nanotechia.org]
- 7. Synthesis, Characterization, and Ecotoxicology Assessment of Zinc Oxide Nanoparticles by In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. scispace.com [scispace.com]
- 10. fkit.unizg.hr [fkit.unizg.hr]
- 11. wko.at [wko.at]
- 12. Fish embryo test for acute toxicity testing of chemicals | RE-Place [re-place.be]
- 13. oecd.org [oecd.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. icriforum.org [icriforum.org]
- 17. Zinc oxide nanoparticles induce human tenon fibroblast apoptosis through reactive oxygen species and caspase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ZnO nanoparticle-induced oxidative stress triggers apoptosis by activating JNK signaling pathway in cultured primary astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The effects of zinc oxide nanoparticles on the oxidative stress, caspase-3, cytokine and immunity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Interference Mechanisms of Endocrine System and Other Systems of Endocrine-Disrupting Chemicals in Cosmetics—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aionaalive.com [aionaalive.com]
- 25. endocrine.org [endocrine.org]
- 26. oecd.org [oecd.org]
Safety Operating Guide
Proper Disposal of Octisalate: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of Octisalate, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, a common ingredient in pharmaceutical and cosmetic formulations. Adherence to these protocols is essential to minimize environmental impact and ensure a safe working environment.
Understanding this compound and its Waste Classification
This compound, also known as Ethylhexyl Salicylate, is not a listed hazardous waste under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA). Therefore, it does not have a specific EPA waste code. However, this does not automatically classify it as non-hazardous. The hazardous nature of this compound waste must be determined by assessing its characteristics: ignitability, corrosivity, reactivity, and toxicity.
A key procedure for evaluating the toxicity characteristic is the Toxicity Characteristic Leaching Procedure (TCLP). A "Rule of 20" can be a useful screening tool: if the total concentration of a chemical in a waste sample is less than 20 times the TCLP regulatory limit, it is unlikely to be classified as hazardous for toxicity.
Key Properties of this compound for Disposal Consideration
A thorough understanding of this compound's properties is fundamental to its safe handling and disposal.
| Property | Value |
| Synonyms | 2-Ethylhexyl salicylate, Ethylhexyl salicylate |
| Appearance | Colorless to pale yellow liquid |
| Flash Point | > 93.3 °C (> 200.0 °F) |
| Solubility in Water | Insoluble |
| Hazardous Combustion Products | Carbon monoxide, Carbon dioxide |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of pure this compound and materials contaminated with it.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Waste Segregation and Collection
Proper segregation is crucial to prevent chemical reactions and ensure compliant disposal.
-
Pure this compound Waste: Collect unused or expired this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with organic liquids.
-
Contaminated Materials: Items such as gloves, absorbent pads, and pipette tips that are contaminated with this compound should be collected in a separate, clearly labeled container.
Waste Container Labeling
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste" (if determined to be so) or "Waste Chemical"
-
Full chemical name: "Waste this compound" or "Waste Ethylhexyl Salicylate"
-
Accumulation start date
-
Associated hazards (e.g., "Combustible")
Storage
Store waste containers in a designated satellite accumulation area (SAA) that is:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from ignition sources and incompatible materials.
Disposal Procedure
The recommended method for the final disposal of this compound is through a licensed hazardous waste disposal company. The most common and effective method is incineration.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the waste.
-
Provide the EHS department with a complete and accurate inventory of the waste.
-
Never dispose of this compound down the drain or in the regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound waste, thereby upholding the principles of laboratory safety and chemical stewardship. Always consult your institution's specific waste management guidelines and your Safety Data Sheet (SDS) for the most accurate and up-to-date information.
Essential Safety and Handling Protocols for Octisalate in a Research Environment
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical, immediate safety and logistical information for the handling of Octisalate (also known as Ethylhexyl Salicylate). The following procedural guidance is intended to ensure the safe operational use and disposal of this compound in a laboratory setting, establishing a foundation of trust and safety in your research endeavors.
Physical and Chemical Properties of this compound
A comprehensive understanding of this compound's properties is fundamental to its safe handling. The following table summarizes key quantitative data for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₃ | [1] |
| Molecular Weight | 250.33 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Slight, floral | [1] |
| Density | 1.011 - 1.016 g/cm³ at 25°C | [3] |
| Boiling Point | 189 °C (372 °F; 462 K) | [4] |
| Melting Point | < 25 °C (77 °F; 298 K) | [4] |
| Flash Point | 113°C / 235.4°F (Closed cup) | [1] |
| Solubility | Insoluble in water. Soluble in alcohol. | [5] |
| LogP (o/w) | 6.089 (est) | [5] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent direct contact and ensure personal safety when handling this compound.
| PPE Category | Specifications | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and accidental eye contact. |
| Skin Protection | Wear impervious, flame-resistant clothing. Handle with chemical-resistant gloves (inspect prior to use). | Prevents skin contact and potential irritation. |
| Respiratory Protection | A laboratory fume hood or other appropriate local exhaust ventilation is required. If high concentrations of mist or vapor are generated, use an approved/certified vapor respirator. | Minimizes inhalation exposure. |
Operational and Disposal Plans
Adherence to proper handling, storage, and disposal protocols is crucial for maintaining a safe laboratory environment.
Handling and Storage
-
Handling : Avoid contact with skin and eyes.[6] Prevent the formation of dust and aerosols.[6] Ensure adequate ventilation at all times. Wash hands thoroughly after handling.
-
Storage : Keep the container tightly closed in a dry and well-ventilated place.[6] Store at room temperature in the original container.[1]
Accidental Release Measures
-
Personal Precautions : Evacuate unnecessary personnel. Wear appropriate personal protective equipment.[6] Avoid breathing vapors, mist, or gas.
-
Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
-
Containment and Cleaning : Absorb the spill with inert material (e.g., vermiculite, dry sand, or earth) and place it in a suitable, closed container for disposal.[1]
Disposal
-
Product : Excess and expired materials should be offered to a licensed hazardous material disposal company.[6] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Contaminated Packaging : Dispose of as unused product.[6]
It is imperative to ensure that all federal and local regulations regarding the disposal of this material are followed.[6]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | If breathing is difficult, remove the person to fresh air and keep at rest in a position comfortable for breathing. Call a physician if symptoms develop or persist.[6] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[6] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6] |
Experimental Protocol: In Vitro Skin Permeation Study
To assess the dermal absorption of this compound, an in vitro skin permeation study using Franz diffusion cells is a standard method. The following protocol provides a detailed methodology.
Objective: To quantify the permeation of this compound through an excised skin membrane over a 24-hour period.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
This compound-containing formulation
-
Receptor solution (e.g., phosphate-buffered saline (PBS) with a solubilizing agent for lipophilic compounds)
-
Water bath or temperature control system
-
Syringes and needles for sampling
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Membrane Preparation :
-
Thaw frozen excised skin at room temperature.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
If required, prepare epidermal membranes by heat separation (immersing the skin in water at 60°C for 1-2 minutes and gently peeling the epidermis from the dermis).
-
Precondition the skin membrane in the receptor solution to ensure hydration.[6]
-
-
Franz Diffusion Cell Assembly :
-
Degas the receptor solution to prevent air bubble formation.[6]
-
Fill the receptor chamber of the Franz diffusion cell with the receptor solution, ensuring there are no trapped air bubbles.[6]
-
Securely clamp the prepared skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor chamber.[6]
-
-
Dosing and Temperature Control :
-
Accurately weigh and apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the surface of the skin in the donor chamber.
-
Cover the donor chamber to minimize evaporation.[6]
-
Place the assembled Franz diffusion cells in a water bath set to maintain the skin surface temperature at 32°C.[6]
-
-
Sampling :
-
Sample Analysis :
-
At the end of the experiment (24 hours), dismantle the cells.
-
Analyze the concentration of this compound in the collected receptor solution samples using a validated HPLC method.
-
The amount of this compound permeated per unit area is calculated and plotted against time.
-
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key procedural steps for the safe handling of this compound from receipt to disposal.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. In Vitro Skin Permeation Testing based on OECD Guidance [lnhlifesciences.org]
- 3. In Vitro Testing of Sunscreens for Dermal Absorption: Method Comparison and Rank Order Correlation with In Vivo Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alterlab.co.id [alterlab.co.id]
- 5. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
